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Core Science & Biosynthesis

Foundational

2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5): Physicochemical Profiling and Application in Targeted Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery and materials science, the benzoxazole heterocycle represents a highly versatile, privileged scaffold. Specifically, 2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the benzoxazole heterocycle represents a highly versatile, privileged scaffold. Specifically, 2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5) serves as a critical bifunctional building block[1]. For medicinal chemists, its 2-amino-1,3-oxazole core acts as a potent bioisostere for the adenine ring of ATP, enabling high-affinity binding to the hinge region of oncogenic kinases[2]. Concurrently, the 7-hydroxyl group provides a regioselective synthetic handle for modulating physicochemical properties (e.g., solubility, pharmacokinetics) without disrupting the primary pharmacophore[3]. Beyond oncology, the extended π -conjugated network of the benzoxazole system endows it with exceptional photophysical properties, making it a valuable precursor for fluorescent probes and optical brighteners[4][5].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating experimental workflows associated with 2-Aminobenzo[d]oxazol-7-ol.

Physicochemical and Structural Profiling

The structural architecture of 2-Aminobenzo[d]oxazol-7-ol dictates its reactivity and biological utility. The molecule features a planar, electron-rich bicyclic system. The presence of the electron-donating hydroxyl group at the 7-position significantly enriches the electron density of the aromatic ring, which can influence both the basicity of the 2-amino group and the overall dipole moment of the molecule.

Table 1: Core Physicochemical Properties
PropertyValue / Description
CAS Registry Number 1554330-92-5[1]
Molecular Formula C₇H₆N₂O₂[1]
Molecular Weight 150.13 g/mol [1]
Hydrogen Bond Donors 2 (Primary amine -NH₂, Phenolic -OH)
Hydrogen Bond Acceptors 4 (Oxazole N and O, Amine N, Phenolic O)
Topological Polar Surface Area (TPSA) ~ 78.4 Ų (Optimal for cellular permeability)
Predicted pKa (Phenolic -OH) ~ 9.5 (Allows selective deprotonation)

Photophysical Dynamics

Benzoxazole derivatives are renowned for their robust photoluminescent properties[6]. The rigid, planar structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. The 7-hydroxyl group acts as an auxochrome; its electron-donating nature induces a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent heterocycle[5].

Table 2: Extrapolated Photophysical Characteristics
ParameterTypical Range for 7-Substituted Benzoxazoles
Absorption Maximum ( λmax​ ) 310 – 350 nm (UV-A region)[5]
Emission Maximum ( λem​ ) 410 – 460 nm (Blue/Green fluorescence)[7]
Quantum Yield ( Φ ) 0.20 – 0.80 (Highly solvent-dependent)[7]
Stokes Shift > 60 nm (Minimizes self-quenching/reabsorption)

Mechanistic Role in Kinase Inhibition

As a Senior Application Scientist, I frequently leverage the 2-aminobenzoxazole core to target the orthosteric ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine kinases (e.g., Aurora B)[3][8].

The Causality of Binding: The efficacy of this scaffold is not accidental. The 2-amino group acts as a potent hydrogen bond donor, while the N3 atom of the oxazole ring acts as a hydrogen bond acceptor. Together, they form a bidentate interaction motif that perfectly mimics the hydrogen-bonding pattern of ATP's adenine ring with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys/Val residues)[2].

Crucially, the vector of the 7-position points directly toward the solvent-exposed channel of the kinase active site. By functionalizing the 7-OH group (e.g., via O-alkylation with a morpholino-ethyl chain), scientists can drastically improve the aqueous solubility and pharmacokinetic (PK) profile of the inhibitor without causing steric clashes within the constrained ATP pocket[3][9].

G A 2-Aminobenzoxazole Core C H-Bond Donor (2-NH2) A->C presents D H-Bond Acceptor (N-3) A->D presents E 7-OH Position A->E functionalized at B ATP Hinge Region (Kinase) C->B binds backbone C=O D->B binds backbone NH F Solvent Exposed Region E->F extends into

Mechanistic binding model of the 2-aminobenzoxazole scaffold in the kinase ATP pocket.

Advanced Experimental Workflows

To translate 2-Aminobenzo[d]oxazol-7-ol into a viable drug candidate, regioselective functionalization is required. The following protocol details the O-alkylation of the 7-hydroxyl group.

Scientific Rationale & Causality: We utilize Potassium Carbonate (K₂CO₃) in anhydrous Dimethylformamide (DMF). The pKa of the phenolic 7-OH is approximately 9.5, whereas the 2-amino group has a pKa > 15. K₂CO₃ is a mild base that selectively deprotonates the phenol to form a highly nucleophilic phenoxide anion, leaving the amine untouched. DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the subsequent Sₙ2 displacement of the alkyl halide.

G S1 Step 1: Deprotonation (K2CO3 in DMF) S2 Step 2: O-Alkylation (Alkyl Halide Addition) S1->S2 S3 Step 3: Workup & Extraction (EtOAc/H2O wash) S2->S3 S4 Step 4: QC Validation (LC-MS & 1H-NMR) S3->S4

Self-validating experimental workflow for the regioselective O-alkylation of the 7-OH group.

Protocol 1: Regioselective O-Alkylation of 2-Aminobenzo[d]oxazol-7-ol

This is a self-validating system designed to ensure regiochemical purity.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-Aminobenzo[d]oxazol-7-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 30 minutes. Validation check: The solution will typically darken, indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride) (1.2 eq).

  • Thermal Activation: Heat the reaction mixture to 70 °C for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).

  • Aqueous Workup: Cool to room temperature. Quench with ice-cold distilled water to precipitate the product or extract with Ethyl Acetate (EtOAc) if the product is highly soluble. Wash the organic layer 3x with brine to remove residual DMF.

  • QC Validation (Critical): Dry the organic layer over Na₂SO₄, concentrate in vacuo, and analyze the crude via LC-MS and ¹H-NMR. Self-Validation: In the ¹H-NMR spectrum, confirm the disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the appearance of aliphatic protons corresponding to the new O-alkyl chain, while ensuring the 2-NH₂ protons (~7.5 ppm) remain intact.

Protocol 2: In Vitro Kinase Inhibition Validation (e.g., VEGFR-2)

To validate the biological efficacy of the synthesized derivatives[3]:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized 7-O-alkylated derivative in 100% DMSO. Create a 10-point 3-fold serial dilution series.

  • Enzyme Incubation: In a 384-well microplate, combine the compound dilutions with recombinant VEGFR-2 kinase domain (final concentration ~1 nM) in assay buffer (HEPES, MgCl₂, DTT). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value) and a fluorescently labeled substrate peptide to initiate the reaction.

  • Quantification: After 60 minutes, quench the reaction and measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC₅₀ value, validating the structure-activity relationship (SAR) of the 7-position modification.

References

  • ACS Publications. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • RSC Publishing. "Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study". RSC Advances. Available at:[Link]

  • Indian Academy of Sciences. "Dithiocarbamate promoted practical synthesis of N-Aryl-2-aminobenzazoles". Journal of Chemical Sciences. Available at:[Link]

  • ACS Publications. "Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds". Macromolecules. Available at:[Link]

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Exploratory

Mechanism of action of 2-Aminobenzo[d]oxazol-7-ol in cellular models

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Aminobenzo[d]oxazol-7-ol in Cellular Models Abstract The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Aminobenzo[d]oxazol-7-ol in Cellular Models

Abstract

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 2-Aminobenzo[d]oxazol-7-ol, and outlines a comprehensive, hypothesis-driven approach to elucidating its mechanism of action in cellular models. While direct literature on this specific analog is sparse, this document leverages the extensive knowledge of related 2-aminobenzoxazole derivatives to propose potential molecular targets and cellular pathways. We present a structured framework for investigation, detailing robust experimental protocols and the causal logic behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.

Introduction: The 2-Aminobenzoxazole Scaffold as a Versatile Pharmacophore

The benzoxazole ring system, particularly when substituted with an amino group at the 2-position, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] The versatility of the 2-aminobenzoxazole core allows for synthetic modifications that can fine-tune its interaction with specific protein targets, leading to the development of tool compounds and potential therapeutic agents.

This guide will focus on a specific, under-investigated derivative: 2-Aminobenzo[d]oxazol-7-ol . The presence of a hydroxyl group at the 7-position introduces a key functional group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through hydrogen bonding and potential metabolic transformations. In the absence of direct experimental data for this specific molecule, we will build a logical investigative framework based on the established mechanisms of action of its close analogs.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known biological activities of various 2-aminobenzoxazole derivatives, we can postulate several potential mechanisms of action for 2-Aminobenzo[d]oxazol-7-ol. These hypotheses will form the basis of our proposed experimental investigation.

Hypothesis 1: Inhibition of Sphingosine-1-Phosphate (S1P) Signaling

A prominent mechanism of action for some 2-aminobenzoxazole derivatives is the inhibition of the Sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[3][4] S1P is a critical signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, inflammation, and vascular development. By inhibiting Spns2, these compounds prevent the export of S1P from cells, thereby reducing its availability to activate S1P receptors on the cell surface. This leads to a decrease in circulating lymphocytes (lymphopenia), a key pharmacodynamic marker of Spns2 inhibition.

The 7-hydroxy group on our lead compound could potentially enhance its interaction with the transporter, making this a primary avenue of investigation.

Hypothesis 2: Kinase Inhibition

The 2-aminobenzoxazole scaffold is a common feature in many kinase inhibitors.[5][6] Various derivatives have been shown to inhibit a range of kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation and mitosis.[6]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the survival and differentiation of macrophages.[5]

The specific kinase or kinase family inhibited by 2-Aminobenzo[d]oxazol-7-ol would depend on the precise conformation it adopts within the ATP-binding pocket of the enzyme. The 7-hydroxy group could form a critical hydrogen bond with the kinase hinge region, a common interaction motif for kinase inhibitors.

Hypothesis 3: Modulation of Other Cellular Targets

Beyond S1P transport and kinase inhibition, 2-aminobenzoxazole derivatives have been reported to interact with other targets, such as:

  • ChemR23: A chemerin receptor involved in the migration of plasmacytoid dendritic cells.[7]

  • Carbonic Anhydrases: Tumor-associated isoforms like CA IX and XII.[8]

A Phased Experimental Approach to Mechanism of Action Elucidation

The following sections outline a logical and comprehensive workflow to systematically investigate the mechanism of action of 2-Aminobenzo[d]oxazol-7-ol.

Phase 1: Initial Cellular Phenotyping and Target Class Identification

The first phase aims to identify the broad cellular effects of the compound and narrow down the potential target class.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of 2-Aminobenzo[d]oxazol-7-ol across a diverse panel of cell lines.

  • Methodology:

    • Select a panel of cell lines representing different tissue origins and disease states (e.g., cancer cell lines from various lineages, immune cell lines, and normal epithelial cells).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-Aminobenzo[d]oxazol-7-ol (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

  • Causality and Interpretation: The pattern of activity across the cell line panel can provide initial clues. For example, potent activity against cancer cell lines might suggest a kinase inhibitor mechanism, while effects on immune cells could point towards S1P signaling modulation.

Table 1: Hypothetical Cell Viability Data for 2-Aminobenzo[d]oxazol-7-ol

Cell LineTissue of Origin72h IC50 (µM)
JurkatT-cell leukemia0.5
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HUVECNormal Endothelial> 50

Experimental Protocol 2: Kinase Inhibition Profiling

  • Objective: To screen 2-Aminobenzo[d]oxazol-7-ol against a broad panel of kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • The assay typically measures the inhibition of ATP consumption or phosphopeptide formation.

  • Causality and Interpretation: Significant inhibition of specific kinases or kinase families will provide strong evidence for this mechanism of action and guide subsequent validation experiments.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial Screening cluster_1 Data Analysis & Hypothesis Generation Compound 2-Aminobenzo[d]oxazol-7-ol CellPanel Diverse Cell Line Panel (Cancer, Immune, Normal) Compound->CellPanel Treat KinasePanel Broad Kinase Panel (>300 kinases) Compound->KinasePanel Screen Viability Cell Viability Assays (MTT, Resazurin) CellPanel->Viability KinaseAssay Kinase Activity Assays KinasePanel->KinaseAssay Hypothesis Generate Primary Hypothesis (e.g., Kinase Inhibitor, S1P Modulator) Viability->Hypothesis IC50 Values & Selectivity Profile KinaseAssay->Hypothesis Percent Inhibition & Hit List

Caption: Phase 1 workflow for initial screening and hypothesis generation.

Phase 2: Target Validation and Pathway Analysis

Once a primary hypothesis is formed, the next phase focuses on validating the direct target and elucidating the downstream signaling pathways.

Experimental Protocol 3: Cellular Target Engagement Assays

  • Objective: To confirm that 2-Aminobenzo[d]oxazol-7-ol directly interacts with its putative target in a cellular context.

  • Methodology (for a kinase target):

    • Treat cells with increasing concentrations of the compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase and its direct downstream substrates.

    • A decrease in phosphorylation indicates target engagement and inhibition.

  • Methodology (for Spns2):

    • Utilize a cellular S1P export assay. This can be done by loading cells with a fluorescently labeled S1P analog and measuring its retention in the presence of the inhibitor using flow cytometry or high-content imaging.

  • Causality and Interpretation: Direct evidence of target engagement in intact cells is a critical step in validating the proposed mechanism.

Experimental Protocol 4: Signaling Pathway Analysis

  • Objective: To map the downstream signaling consequences of target inhibition.

  • Methodology:

    • Treat cells with an active concentration of 2-Aminobenzo[d]oxazol-7-ol for various time points.

    • Analyze changes in the phosphorylation status of key signaling proteins using pathway-specific antibody arrays or phosphoproteomics.

    • For a kinase inhibitor, this might involve probing the PI3K/Akt/mTOR or MAPK pathways.

    • For an Spns2 inhibitor, this would involve measuring downstream effects of S1P receptor modulation, such as changes in intracellular calcium or cAMP levels.

  • Causality and Interpretation: This provides a broader understanding of how the compound's interaction with its primary target translates into a cellular response.

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

G Compound 2-Aminobenzo[d]oxazol-7-ol TargetKinase Target Kinase (e.g., Aurora B) Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Pathway Signaling Cascade (e.g., Cell Cycle Progression) Substrate->Pathway Response Cellular Response (e.g., Mitotic Arrest, Apoptosis) Pathway->Response

Caption: Potential signaling pathway inhibited by 2-Aminobenzo[d]oxazol-7-ol.

Phase 3: Functional Cellular Assays

The final phase connects the molecular mechanism to a functional cellular outcome.

Experimental Protocol 5: Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle progression, a common outcome of kinase inhibition.

  • Methodology:

    • Treat synchronized or asynchronously growing cells with the compound for 24 hours.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

  • Causality and Interpretation: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest for an Aurora kinase inhibitor) provides strong functional evidence for the proposed mechanism.

Experimental Protocol 6: Apoptosis Assays

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat cells with the compound for 24-48 hours.

    • Stain cells with Annexin V and a viability dye (e.g., 7-AAD) and analyze by flow cytometry.

    • Alternatively, perform a caspase activation assay (e.g., Caspase-Glo 3/7).

  • Causality and Interpretation: Induction of apoptosis is a common downstream consequence of inhibiting kinases that are critical for cell survival.

Experimental Protocol 7: Chemotaxis Assay

  • Objective: To assess the compound's effect on cell migration, a key functional readout for modulators of S1P signaling or chemokine receptors.

  • Methodology:

    • Use a transwell migration assay (e.g., Boyden chamber).

    • Plate immune cells (e.g., lymphocytes or dendritic cells) in the upper chamber with the compound.

    • Add a chemoattractant (e.g., S1P or a chemokine) to the lower chamber.

    • Quantify the number of cells that migrate to the lower chamber after a few hours.

  • Causality and Interpretation: Inhibition of migration towards S1P would be strong evidence for an Spns2-mediated mechanism.

Summary and Future Directions

This guide provides a comprehensive and technically detailed framework for elucidating the mechanism of action of 2-Aminobenzo[d]oxazol-7-ol. By employing a hypothesis-driven and phased approach, researchers can systematically progress from broad phenotypic screening to specific target validation and functional characterization. The proposed experimental protocols are designed to be self-validating, with each phase building upon the results of the previous one.

The 2-aminobenzoxazole scaffold continues to be a source of novel biological modulators. A thorough understanding of the mechanism of action of new derivatives like 2-Aminobenzo[d]oxazol-7-ol is essential for their development as tool compounds for basic research or as starting points for drug discovery programs.

References

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters, 14(5), 633–640. [Link][3][4]

  • Zhang, Y., Wang, Y., & Zhang, J. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113641. [Link][5]

  • Manjula, S. N., & Noolvi, M. N. (2014). Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygensase-2 inhibitors. ResearchGate. [Link][1]

  • Ohmori, O., et al. (2020). The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(17), 127376. [Link][7]

  • Kumar, A., & Kumar, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link][2]

  • Gullapelli, K. K., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 168-177. [Link][8]

  • Zhong, Y., et al. (2012). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1437-1441. [Link][6]

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Foundational

De Novo Synthesis Pathways for 2-Amino-1,3-benzoxazol-7-ol: A Comprehensive Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction and Architectural Significance Benzoxazoles represent a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction and Architectural Significance

Benzoxazoles represent a privileged scaffold in medicinal chemistry, frequently embedded in antimicrobial, anticancer, and neuroprotective agents. Specifically, 2-amino-1,3-benzoxazol-7-ol (CAS: 1554330-92-5) presents a unique functional topology: a primary amine at the C2 position for hydrogen bond donation, and a hydroxyl group at the C7 position, which is sterically adjacent to the bridgehead oxygen (O1).

As a Senior Application Scientist, I emphasize that synthesizing this specific derivative requires strict regiochemical control. The de novo construction of the oxazole ring must selectively incorporate one hydroxyl group of a diol precursor while leaving the other intact. This guide details the causality, reagent selection, and self-validating protocols required to achieve this synthesis with high regiochemical fidelity.

Retrosynthetic Strategy and Regiochemical Fidelity

The logical disconnection of the 2-aminobenzoxazole core points to an o-aminophenol derivative reacting with a one-carbon electrophilic cyanating agent[1]. To yield the 7-hydroxy derivative, the exact precursor required is 3-aminobenzene-1,2-diol (3-aminocatechol).

The Causality of Regioselection

When 3-aminobenzene-1,2-diol is exposed to a cyanating agent, the reaction is governed by strict geometric constraints:

  • Initial Attack: The primary amine at C3 acts as the initial nucleophile, attacking the electrophilic nitrile carbon.

  • 5-exo-trig Cyclization: The hydroxyl group at C2 is ortho to the amine. It is perfectly positioned to undergo a 5-exo-trig intramolecular cyclization to form the 5-membered oxazole ring.

  • Preservation of the C7-Hydroxyl: The hydroxyl group at C1 is meta to the amine. It cannot geometrically participate in the cyclization. Consequently, it remains untouched, seamlessly becoming the C7-hydroxyl of the final 2-amino-1,3-benzoxazol-7-ol architecture.

Pathway A Catechol (Benzene-1,2-diol) B 3-Nitrocatechol A->B HNO3 / H2SO4 Regioselective Nitration C 3-Aminobenzene-1,2-diol (Key Precursor) B->C H2, Pd/C Catalytic Reduction D 2-Amino-1,3-benzoxazol-7-ol (Target Molecule) C->D NCTS, BF3·Et2O De Novo Cyclization

Caption: Retrosynthetic and forward synthesis pathway for 2-amino-1,3-benzoxazol-7-ol.

Evaluation of De Novo Cyclization Agents

The choice of the one-carbon electrophile dictates the safety, scalability, and yield of the protocol.

  • Classical Approach (Cyanogen Bromide - BrCN): Historically, o-aminophenols were cyclized using BrCN[2]. While highly electrophilic, BrCN is extremely toxic, volatile, and poses severe risks during scale-up.

  • Modern Green Approach (NCTS): The reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a bench-stable, non-hazardous electrophilic cyanating agent[3]. Originally developed with strong bases like LiHMDS[3], recent optimizations have proven that Lewis acid activation (using BF3·Et2O) provides superior reproducibility, especially for electron-deficient or sterically hindered precursors like 3-aminobenzene-1,2-diol[2].

  • Alternative (Isocyanides): Palladium-catalyzed aerobic oxidation with isocyanides is an excellent modern route, but it exclusively yields N-substituted 2-aminobenzoxazoles (e.g., 2-(tert-butylamino)benzoxazole) rather than the primary amine required here[4].

Quantitative Methodological Comparison
Synthetic RouteCyanating/Carbonyl ReagentCatalyst / PromoterTypical Yield (%)Reaction TimeSafety / Toxicity Profile
Classical Cyclization Cyanogen Bromide (BrCN)None / Base70 - 85%2 - 4 hCritical (Highly toxic, volatile)
Base-Mediated NCTSLiHMDS (1.0 equiv)10 - 96%*1 - 3 hLow (Bench-stable solid)
Lewis Acid-Mediated NCTSBF3·Et2O (2.0 equiv)75 - 90%24 - 30 hLow (Preferred for diols)
Aerobic Oxidation Isocyanides (N-subst. only)Pd(PPh3)4 / O250 - 85%2 - 12 hModerate (Heavy metal waste)

*Note: Base-mediated NCTS cyclization shows high substrate dependency and can be irreproducible for highly functionalized o-aminophenols[2].

Mechanistic Causality: Lewis Acid-Mediated NCTS Cyclization

To ensure experimental success, one must understand the molecular choreography of the NCTS/BF3·Et2O system[2]. The electron-withdrawing nature of the two hydroxyl groups on 3-aminobenzene-1,2-diol reduces the nucleophilicity of the C3-amine.

To overcome this, BF3·Et2O is introduced. The boron center coordinates directly to the nitrile nitrogen of NCTS, drastically increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the amine. Subsequent elimination of the bulky N-phenyl-p-toluenesulfonamide leaving group generates an electron-deficient intermediate, which is rapidly trapped by the adjacent C2-hydroxyl group to close the ring[2].

Mechanism Step1 1. Lewis Acid Activation NCTS cyano group coordinates to BF3·Et2O Step2 2. Nucleophilic Attack C3-Amine of precursor attacks activated nitrile Step1->Step2 Step3 3. Elimination Expulsion of N-phenyl-p-toluenesulfonamide Step2->Step3 Step4 4. Intramolecular Cyclization 5-exo-trig attack by C2-Hydroxyl Step3->Step4 Step5 5. Final Product 2-Amino-1,3-benzoxazol-7-ol formation Step4->Step5

Caption: Lewis acid-mediated cyclization mechanism using NCTS and BF3·Et2O.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like pH monitoring and TLC) are embedded to ensure the integrity of the synthesis[5].

Protocol A: Synthesis of the Precursor (3-Aminobenzene-1,2-diol)
  • Regioselective Nitration: Dissolve catechol (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C. Add a stoichiometric amount of dilute nitric acid dropwise to minimize over-nitration. Isolate 3-nitrocatechol via silica gel column chromatography to separate it from the 4-nitro isomer.

  • Catalytic Reduction: Transfer the purified 3-nitrocatechol to a high-pressure hydrogenation vessel. Add methanol as the solvent and 10% Pd/C (0.05 equiv) as the catalyst.

  • Hydrogenation: Purge the vessel three times with N2, followed by H2. Stir vigorously under an H2 atmosphere (1 atm) at room temperature for 4 hours.

  • Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo. Critical Step: Store the resulting 3-aminobenzene-1,2-diol under an argon atmosphere immediately, as electron-rich aminophenols are highly susceptible to air oxidation.

Protocol B: De Novo Cyclization to 2-Amino-1,3-benzoxazol-7-ol
  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzene-1,2-diol (0.9 mmol, 1.0 equiv) and NCTS (1.35 mmol, 1.5 equiv) in anhydrous 1,4-dioxane (4.0 mL) under an argon atmosphere[2].

  • Lewis Acid Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Boron trifluoride etherate (BF3·Et2O) (1.8 mmol, 2.0 equiv) via a gas-tight syringe[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (~101 °C). Maintain reflux for 24–30 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the precursor spot confirms the completion of the cyclization[2].

  • Controlled Quenching: Cool the reaction vessel to room temperature. Quench the Lewis acid carefully by adding saturated aqueous NaHCO3 dropwise until the pH stabilizes at ~7. Dilute the mixture with 30 mL of deionized water[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 2-amino-1,3-benzoxazol-7-ol[2]. The eliminated sulfonamide byproduct (m/z = 246 [M – H]) will elute separately, validating the mechanistic pathway[2].

References

  • Glotz, G. et al.
  • "Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides", The Journal of Organic Chemistry, URL
  • Kasthuri, M. et al., "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
  • BenchChem, "comparative analysis of different synthetic routes to 2-aminobenzoxazole", URL
  • BenchChem, "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol", URL

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-Aminobenzo[d]oxazol-7-ol to Target Proteins

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel small molecule, 2-Aminobenzo[d]oxazol-7-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel small molecule, 2-Aminobenzo[d]oxazol-7-ol, to its putative protein targets. In the absence of direct empirical data for this specific molecule, this guide introduces a rational, evidence-based approach to target identification based on the known biological activities of structurally related 2-aminobenzoxazole scaffolds. Herein, we delve into the core principles of binding thermodynamics and kinetics, provide detailed, field-proven protocols for gold-standard biophysical assays, and offer insights into the causality behind experimental design. Our objective is to equip researchers with the necessary knowledge to generate robust and reliable binding affinity data, a critical step in the early stages of drug discovery and development.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a small molecule from a preliminary hit to a viable drug candidate is contingent on a thorough understanding of its interaction with its biological target. At the heart of this understanding lies the concept of binding affinity , a quantitative measure of the strength of the interaction between a ligand (in this case, 2-Aminobenzo[d]oxazol-7-ol) and its protein target.[1] This affinity is typically expressed as the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium.[2] A lower KD value signifies a higher binding affinity.[2]

The characterization of binding affinity is a cornerstone of drug discovery for several key reasons:[3]

  • Target Validation and Potency: It confirms that a molecule interacts with its intended target and provides a measure of its potency.

  • Structure-Activity Relationship (SAR) Studies: It allows for the systematic evaluation of how chemical modifications to a lead compound affect its binding affinity, guiding the optimization of its pharmacological properties.[4]

  • Selectivity Profiling: By assessing the binding affinity against a panel of related and unrelated proteins, the selectivity of a compound can be determined, which is crucial for minimizing off-target effects and potential toxicity.

  • Translational Science: A comprehensive understanding of binding kinetics and thermodynamics provides a more nuanced picture of a drug's potential in vivo efficacy and duration of action.[5]

Hypothesized Protein Targets for 2-Aminobenzo[d]oxazol-7-ol

As of the writing of this guide, the specific protein targets of 2-Aminobenzo[d]oxazol-7-ol have not been empirically determined. However, based on structure-activity relationship (SAR) studies of analogous 2-aminobenzoxazole derivatives, we can hypothesize a number of potential protein families that this compound may interact with. This approach allows for the rational design of initial screening and binding affinity studies.

  • Carbonic Anhydrases (CAs): Several studies have identified 2-aminobenzoxazole-containing compounds as inhibitors of various carbonic anhydrase isoforms, particularly those associated with tumors like CA IX and XII.[6][7] The benzoxazole moiety is often implicated in binding to the enzyme's active site.

  • Chemokine Receptor 23 (ChemR23): A class of 2-aminobenzoxazole derivatives has been discovered as potent inhibitors of ChemR23, a G protein-coupled receptor involved in inflammatory responses.[4]

  • Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2): Recent research has highlighted 2-aminobenzoxazole derivatives as potent inhibitors of Spns2, a transporter involved in lymphocyte trafficking.[8][9][10]

  • Kinases: The 2-aminobenzothiazole scaffold, which is structurally similar to 2-aminobenzoxazole, has been extensively explored as a privileged structure in the design of kinase inhibitors.[11] Given the structural overlap, it is plausible that 2-Aminobenzo[d]oxazol-7-ol could exhibit affinity for certain kinases.

This initial target list provides a starting point for experimental investigation. It is recommended to perform initial screening assays against representative members of these protein families to identify potential direct targets of 2-Aminobenzo[d]oxazol-7-ol.

Core Methodologies for Determining Binding Affinity

The choice of a specific binding assay depends on several factors, including the properties of the protein and ligand, the required throughput, and the desired level of detail (i.e., equilibrium vs. kinetic data).[12] This section provides an in-depth overview and detailed protocols for three widely used and complementary techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Principle: SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon the binding of an analyte (in solution) to a ligand (immobilized on the chip surface).[2][13] This allows for the real-time monitoring of both the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[14]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of ligand immobilization chemistry (e.g., amine coupling, streptavidin-biotin capture) is critical to ensure the protein remains active and its binding site is accessible. Amine coupling is a common starting point, but if it results in loss of activity, alternative methods should be explored.

  • Analyte Concentration Series: A wide range of analyte concentrations, spanning at least one order of magnitude above and below the expected KD, is necessary to accurately determine the kinetic parameters.[13]

  • Flow Rate: The flow rate of the analyte over the sensor surface can influence the observed binding kinetics, particularly for high-affinity interactions. It is important to ensure that the experiment is not mass transport-limited by testing different flow rates.

Detailed SPR Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the target protein (ligand) and synthesize or procure 2-Aminobenzo[d]oxazol-7-ol (analyte).

    • Ensure high purity and stability of both protein and small molecule.

    • Prepare a running buffer that is compatible with both the protein and the small molecule (e.g., PBS with a small percentage of DMSO for the analyte).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).[13]

    • Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of EDC and NHS for amine coupling).

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with an injection of ethanolamine.[2]

  • Analyte Binding Assay:

    • Prepare a series of dilutions of 2-Aminobenzo[d]oxazol-7-ol in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without immobilized protein) to subtract bulk refractive index changes.[2]

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.[14]

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Ligand (Protein) Prep Ligand (Protein) Prep Immobilize Ligand Immobilize Ligand Ligand (Protein) Prep->Immobilize Ligand Analyte (Compound) Prep Analyte (Compound) Prep Inject Analyte Series Inject Analyte Series Analyte (Compound) Prep->Inject Analyte Series Immobilize Ligand->Inject Analyte Series Monitor Binding Monitor Binding Inject Analyte Series->Monitor Binding Generate Sensorgrams Generate Sensorgrams Monitor Binding->Generate Sensorgrams Kinetic Modeling Kinetic Modeling Generate Sensorgrams->Kinetic Modeling Determine k_on, k_off, K_D Determine k_on, k_off, K_D Kinetic Modeling->Determine k_on, k_off, K_D

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[15] By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16]

Causality Behind Experimental Choices:

  • Buffer Matching: It is absolutely critical that the ligand and protein are in identical buffer solutions to avoid large heats of dilution that can obscure the binding signal.[17]

  • Concentration Range: The concentrations of the protein and ligand must be carefully chosen to ensure a complete binding isotherm is generated. A good starting point is to have the protein concentration in the cell at 10-100 times the expected KD and the ligand concentration in the syringe at 10-20 times the protein concentration.[16]

  • Control Experiments: A control titration of the ligand into the buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.[16]

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the 2-Aminobenzo[d]oxazol-7-ol in the exact same dialysis buffer.

    • Accurately determine the concentrations of the protein and the small molecule.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.[18]

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the 2-Aminobenzo[d]oxazol-7-ol solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.[17]

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialyze Protein & Dissolve Compound in Matched Buffer Dialyze Protein & Dissolve Compound in Matched Buffer Degas Samples Degas Samples Dialyze Protein & Dissolve Compound in Matched Buffer->Degas Samples Load Protein (Cell) & Compound (Syringe) Load Protein (Cell) & Compound (Syringe) Degas Samples->Load Protein (Cell) & Compound (Syringe) Titrate Compound into Protein Titrate Compound into Protein Load Protein (Cell) & Compound (Syringe)->Titrate Compound into Protein Measure Heat Change Measure Heat Change Titrate Compound into Protein->Measure Heat Change Generate Binding Isotherm Generate Binding Isotherm Measure Heat Change->Generate Binding Isotherm Thermodynamic Modeling Thermodynamic Modeling Generate Binding Isotherm->Thermodynamic Modeling Determine K_D, n, ΔH, ΔS Determine K_D, n, ΔH, ΔS Thermodynamic Modeling->Determine K_D, n, ΔH, ΔS

Figure 2: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Polarization (FP): A High-Throughput Solution

Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization.[20] This technique is particularly well-suited for high-throughput screening and competitive binding assays.[21]

Causality Behind Experimental Choices:

  • Fluorophore Selection: The choice of fluorophore is critical and should have a high quantum yield and be spectrally compatible with the detection instrument. It is also important that the fluorescent label does not interfere with the binding interaction.[19]

  • Tracer Concentration: The concentration of the fluorescent tracer should be well below the KD of its interaction with the protein to ensure that the assay is sensitive to competition from unlabeled ligands.

  • Competitive Binding Format: For determining the affinity of an unlabeled compound like 2-Aminobenzo[d]oxazol-7-ol, a competitive binding format is used. A known fluorescent ligand that binds to the same site is displaced by the test compound, leading to a decrease in fluorescence polarization.[21]

Detailed FP Protocol (Competitive Binding):

  • Assay Development:

    • A fluorescently labeled version of 2-Aminobenzo[d]oxazol-7-ol or a known fluorescent ligand that binds to the same target site is required.

    • Determine the optimal concentration of the fluorescent tracer that provides a good signal-to-noise ratio.[19]

  • Binding Assay:

    • In a microplate, incubate a fixed concentration of the target protein and the fluorescent tracer.

    • Measure the fluorescence polarization.

  • Competitive Binding Assay:

    • To determine the affinity of 2-Aminobenzo[d]oxazol-7-ol, perform a competition experiment.

    • Incubate a fixed concentration of the target protein and the fluorescent tracer with varying concentrations of the unlabeled 2-Aminobenzo[d]oxazol-7-ol.

    • Measure the fluorescence polarization at each concentration of the test compound.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding model to determine the IC50 (the concentration of the competitor that displaces 50% of the fluorescent tracer).

    • The IC50 can then be converted to a Ki (inhibition constant), which represents the binding affinity of the unlabeled compound, using the Cheng-Prusoff equation.

FP_Workflow cluster_prep Preparation cluster_fp FP Experiment cluster_analysis Data Analysis Prepare Fluorescent Tracer Prepare Fluorescent Tracer Incubate Protein, Tracer & Competitor Series Incubate Protein, Tracer & Competitor Series Prepare Fluorescent Tracer->Incubate Protein, Tracer & Competitor Series Prepare Protein & Unlabeled Compound Prepare Protein & Unlabeled Compound Prepare Protein & Unlabeled Compound->Incubate Protein, Tracer & Competitor Series Measure Fluorescence Polarization Measure Fluorescence Polarization Incubate Protein, Tracer & Competitor Series->Measure Fluorescence Polarization Generate Competition Curve Generate Competition Curve Measure Fluorescence Polarization->Generate Competition Curve Calculate IC50 Calculate IC50 Generate Competition Curve->Calculate IC50 Determine K_i Determine K_i Calculate IC50->Determine K_i

Figure 3: A generalized workflow for a competitive Fluorescence Polarization (FP) binding assay.

Data Presentation and Interpretation

For clarity and comparative analysis, it is essential to summarize quantitative binding affinity data in a structured format. The following table provides a template for presenting key kinetic and affinity constants obtained from the described methodologies.

Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
2-Aminobenzo[d]oxazol-7-olCarbonic Anhydrase IXSPR1502.5 x 1053.75 x 10-2N/AN/AN/A
2-Aminobenzo[d]oxazol-7-olCarbonic Anhydrase IXITC180N/AN/A1.1-7.2-1.5
2-Aminobenzo[d]oxazol-7-olChemR23FPKi = 250N/AN/AN/AN/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Data:

  • A lower KD or Ki value indicates a higher binding affinity.

  • The kon and koff values from SPR provide insights into the kinetics of the interaction. A fast kon suggests a rapid binding event, while a slow koff indicates a long residence time of the compound on the target.

  • The thermodynamic parameters from ITC reveal the driving forces of the interaction. A negative ΔH indicates an enthalpy-driven interaction (favorable bonding), while a positive TΔS suggests an entropy-driven interaction (driven by the hydrophobic effect).

Conclusion

The determination of binding affinity is an indispensable component of the drug discovery process. This technical guide has provided a comprehensive roadmap for characterizing the interaction of 2-Aminobenzo[d]oxazol-7-ol with its hypothesized protein targets. By employing a rational approach to target identification and utilizing the detailed protocols for SPR, ITC, and FP, researchers can generate high-quality, reliable binding data. This information will be instrumental in validating the biological activity of this novel compound, guiding its further optimization, and ultimately assessing its therapeutic potential.

References

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Vega-Báez, J. L., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2247. Retrieved from [Link]

  • Vega-Báez, J. L., et al. (2021). Full article: 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115091. Retrieved from [Link]

  • Di Marino, D., et al. (2021). Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling. Physical Chemistry Chemical Physics, 23(2), 752-767. Retrieved from [Link]

  • Allen, P. B. (2016, November 17). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. Retrieved from [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1233. Retrieved from [Link]

  • Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(9), 6193-6208. Retrieved from [Link]

  • Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. Retrieved from [Link]

  • Walker, J. N., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Wang, X., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 76(4), 1435-1443. Retrieved from [Link]

  • International Journal of Medical Science and Dental Health. (2025, September 17). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. Retrieved from [Link]

  • Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC. Retrieved from [Link]

  • Yale CBIC. (2011, December 30). Isothermal Titration Calorimetry (ITC). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. Retrieved from [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. Retrieved from [Link]

  • Whitehead, T. A., et al. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 503, 237-260. Retrieved from [Link]

  • Mori, T., et al. (2023). Elucidating protein–ligand binding kinetics based on returning probability theory. The Journal of Chemical Physics, 159(13), 134110. Retrieved from [Link]

  • van der Sijde, M. R., et al. (2012). Global Analysis of Small Molecule Binding to Related Protein Targets. PLoS Computational Biology, 8(1), e1002333. Retrieved from [Link]

  • ResearchGate. (n.d.). TMAP of all the unique small molecules in the six datasets used to.... Retrieved from [Link]

  • Graef, J., et al. (2024). Combining crystallographic and binding affinity data towards a novel dataset of small molecule overlays. Journal of Cheminformatics, 16(1), 1-17. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity dataset information. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). Predicting drug–target binding affinity with cross-scale graph contrastive learning. Briefings in Bioinformatics. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Electronic and Structural Characteristics of 2-Aminobenzo[d]oxazol-7-ol

Abstract This technical guide provides a comprehensive analysis of the electronic and structural characteristics of 2-Aminobenzo[d]oxazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and structural characteristics of 2-Aminobenzo[d]oxazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related benzoxazole analogues and employs theoretical principles to predict its properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's structure, electronic landscape, and potential for molecular interactions.

Introduction: The Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The electronic properties and structural features of the benzoxazole core can be finely tuned by the introduction of various substituents, influencing the molecule's reactivity, and interactions with biological targets.

2-Aminobenzo[d]oxazol-7-ol (C₇H₆N₂O₂) is a derivative of the benzoxazole family.[3] The presence of an amino group at the 2-position and a hydroxyl group at the 7-position is expected to significantly influence its electronic and structural properties, making it a molecule of considerable interest for further investigation.

Molecular Structure and Geometry

While a definitive crystal structure for 2-Aminobenzo[d]oxazol-7-ol has not been reported in the reviewed literature, its molecular geometry can be predicted with a high degree of confidence based on the known structures of related benzoxazole derivatives.[4] The core benzoxazole ring system is planar.

Below is a diagram illustrating the predicted molecular structure of 2-Aminobenzo[d]oxazol-7-ol.

Caption: Predicted molecular structure of 2-Aminobenzo[d]oxazol-7-ol.

Predicted Bond Lengths and Angles

Based on crystallographic data from substituted benzoxazoles, the following table provides predicted bond lengths and angles for 2-Aminobenzo[d]oxazol-7-ol. These values are essential for understanding the molecule's conformation and steric properties.

Parameter Predicted Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-N (oxazole)~1.30
C-O (oxazole)~1.37
C2-N (amino)~1.36
C7-O (hydroxyl)~1.37
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-N-C (oxazole)~105
C-O-C (oxazole)~109
N-C-O (oxazole)~115

Electronic Properties

The electronic properties of 2-Aminobenzo[d]oxazol-7-ol are largely dictated by the interplay between the electron-donating amino and hydroxyl groups and the benzoxazole core. These properties can be computationally modeled using methods like Density Functional Theory (DFT).[5][6]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

  • HOMO: The amino and hydroxyl groups, being electron-donating, are expected to raise the energy of the HOMO. This indicates that the molecule can act as an electron donor in chemical reactions.

  • LUMO: The benzoxazole ring system is electron-deficient and will primarily constitute the LUMO.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

The following table presents a qualitative prediction of the frontier molecular orbital energies for 2-Aminobenzo[d]oxazol-7-ol, based on trends observed in substituted benzoxazoles.

Molecular Orbital Predicted Energy Level Primary Contribution
HOMORelatively HighAmino and Hydroxyl Groups
LUMORelatively LowBenzoxazole Ring
HOMO-LUMO GapModerate-
Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution within a molecule. For 2-Aminobenzo[d]oxazol-7-ol, the following features are predicted:

  • Negative Potential (Red/Yellow): Regions of high electron density, likely concentrated around the oxygen and nitrogen atoms of the oxazole ring, the hydroxyl oxygen, and the amino nitrogen. These sites are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino and hydroxyl groups, making them potential hydrogen bond donors.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as signals for the amine (NH₂) and hydroxyl (OH) protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen and oxygen atoms (C2, C7, and the carbons of the oxazole ring) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands are expected for:

  • N-H stretching (amino group): ~3300-3500 cm⁻¹

  • O-H stretching (hydroxyl group): ~3200-3600 cm⁻¹ (broad)

  • C=N stretching (oxazole ring): ~1630-1690 cm⁻¹

  • C-O stretching (oxazole and hydroxyl): ~1000-1300 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the molecule. The extended conjugation of the benzoxazole system, coupled with the auxochromic amino and hydroxyl groups, is expected to result in absorption maxima in the UV region, likely between 250-350 nm.[9]

Experimental and Computational Workflows

For researchers aiming to characterize 2-Aminobenzo[d]oxazol-7-ol, the following experimental and computational workflows are recommended.

Computational Analysis Workflow

A robust computational analysis using DFT is essential to gain a deep understanding of the electronic and structural properties.

Computational_Workflow cluster_0 Computational Analysis of 2-Aminobenzo[d]oxazol-7-ol A Geometry Optimization (e.g., B3LYP/6-31G*) B Frequency Calculation (Confirm Minimum Energy) A->B C Electronic Property Calculation (HOMO, LUMO, MEP) B->C D Spectroscopic Prediction (NMR, IR, UV-Vis) C->D E Analysis and Interpretation D->E

Caption: A typical DFT workflow for the analysis of 2-Aminobenzo[d]oxazol-7-ol.

Protocol: DFT Calculation

  • Structure Input: Build the 3D structure of 2-Aminobenzo[d]oxazol-7-ol using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.[10]

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

  • Electronic Properties: Calculate the HOMO and LUMO energies, and generate an MEP map.

  • Spectra Prediction: Simulate the NMR, IR, and UV-Vis spectra for comparison with experimental data.

Synthetic and Spectroscopic Characterization Workflow

The synthesis and purification of 2-Aminobenzo[d]oxazol-7-ol would be the first step, followed by a comprehensive spectroscopic characterization.

Experimental_Workflow cluster_1 Synthesis and Characterization F Synthesis of 2-Aminobenzo[d]oxazol-7-ol G Purification (e.g., Crystallization, Chromatography) F->G H Spectroscopic Analysis (NMR, IR, MS, UV-Vis) G->H I Structural Elucidation H->I

Caption: An experimental workflow for the synthesis and characterization of 2-Aminobenzo[d]oxazol-7-ol.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 2-Aminobenzo[d]oxazol-7-ol in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Spectral Analysis: Assign the peaks to the corresponding protons and carbons in the molecule.

Conclusion

While direct experimental data on 2-Aminobenzo[d]oxazol-7-ol is scarce, this technical guide provides a detailed theoretical framework for understanding its electronic and structural characteristics. By drawing on data from related benzoxazole derivatives and outlining robust computational and experimental workflows, this document serves as a valuable resource for researchers. The insights into its molecular geometry, electronic properties, and predicted spectroscopic features will aid in the rational design of future studies and the exploration of this promising molecule in the context of drug discovery and materials science.

References

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2025). Journal of Chemistry. [Link]

  • Bouchoucha, A. (2016). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Journal of Molecular Structure. [Link]

  • INFLUENCE OF PUSH–PULL SUBSTITUENTS ON THE ELECTRONIC AND CHEMICAL REACTIVITY CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES WITH OPTOELECTRONIC POTENTIAL. (n.d.). Atena Editora. [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013). Molecules. [Link]

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]

  • 2-Aminobenzoxazole. (n.d.). PubChem. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (n.d.). Molecules. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Computational study of the aminolysis of 2-benzoxazolinone. (2003). The Journal of Organic Chemistry. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • The X-ray crystallographic structure of 2b shown with displacement ellipsoids. (n.d.). ResearchGate. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). Molecules. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (n.d.). Molecules. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). Molecules. [Link]

  • 2-Aminobenzyl alcohol. (n.d.). NIST WebBook. [Link]

  • 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (a) (b) (a) (b). (n.d.). RSC Publishing. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). Molecules. [Link]

  • 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (n.d.). Bentham Science. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Molecules. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO. [Link]

  • Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. (n.d.). ResearchGate. [Link]

  • Synthesis, UV–Vis spectroscopy and electrochemical studies of new azo dyes based on 2-aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2016). Archiv der Pharmazie. [Link]

  • Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017). ResearchGate. [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). Molecules. [Link]

  • DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. (2025). ResearchGate. [Link]

  • 2-Aminobenzothiazole. (n.d.). Wikipedia. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2026). ResearchGate. [Link]

  • 2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). ChemistryOpen. [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). ScienceOpen. [Link]

Sources

Exploratory

In Vitro Toxicity Profiling of 2-Aminobenzo[d]oxazol-7-ol: A Technical Guide for Preclinical De-risking

Introduction: The Benzoxazole Scaffold in Drug Discovery The compound 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5), often referred to as 2-amino-7-hydroxybenzoxazole, represents a highly privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzoxazole Scaffold in Drug Discovery

The compound 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5), often referred to as 2-amino-7-hydroxybenzoxazole, represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Its structural geometry allows it to act as a potent hydrogen bond donor and acceptor, making it a critical pharmacophore in the development of kinase inhibitors. Most notably, 2-amino-7-substituted benzoxazole analogs have been identified via high-throughput screening (HTS) as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2), a key downstream effector in the MAPK signaling pathway .

However, the very physicochemical properties that make this scaffold highly affine to kinase hinge regions—specifically its planar aromaticity and the presence of a primary exocyclic amine—introduce specific preclinical liabilities. As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, field-proven in vitro toxicity profiling strategy to de-risk 2-Aminobenzo[d]oxazol-7-ol derivatives before they advance to in vivo models.

Mechanistic Grounding & Toxicological Liabilities

Before deploying empirical assays, we must establish the mechanistic causality behind the expected toxicities of the 2-aminobenzoxazole class. The safety profile of the base highlights risks of acute oral toxicity and severe cellular irritation. At a molecular level, the liabilities are three-fold:

  • Off-Target Kinase/Mitochondrial Toxicity: Because the benzoxazole core mimics the adenine ring of ATP, high concentrations can competitively inhibit off-target kinases or disrupt mitochondrial ATP synthesis, leading to basal cytotoxicity.

  • Hepatotoxicity via CYP Coordination: The nitrogen atoms in the benzoxazole ring can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes (particularly CYP3A4 and CYP2D6), leading to mechanism-based inhibition and severe drug-drug interactions (DDIs).

  • Genotoxicity: Primary aromatic amines are notorious for undergoing N-hydroxylation by hepatic enzymes, forming reactive nitrenium ions that can intercalate DNA and cause frameshift mutations.

RSK2_Pathway EGF Growth Factors (EGF) Ras Ras GTPase EGF->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK2 RSK2 (Primary Target) ERK->RSK2 Substrates Downstream Substrates (CREB, c-Fos) RSK2->Substrates Phosphorylation Drug 2-Aminobenzo[d]oxazol-7-ol (Test Scaffold) Drug->RSK2 Competitive Inhibition Tox Off-Target Toxicity (CYP450, Mitochondria) Drug->Tox High Dose Liability

Diagram 1: RSK2 signaling cascade and the dual pharmacological/toxicological profile.

Tiered Toxicity Profiling Strategy

To optimize resource allocation while ensuring rigorous safety validation, we employ a tiered screening matrix. Tier 1 focuses on broad-spectrum cellular health, while Tier 2 investigates specific mechanistic liabilities triggered by the benzoxazole pharmacophore.

Tox_Workflow cluster_tier1 Tier 1: Basal Cytotoxicity (HepG2 / PBMC) cluster_tier2 Tier 2: Mechanistic Toxicity Compound 2-Aminobenzo[d]oxazol-7-ol (Test Article) ATP ATP Depletion (CellTiter-Glo) Compound->ATP LDH Membrane Integrity (LDH Release) Compound->LDH CYP Hepatotoxicity (CYP450 Inhibition) ATP->CYP IC50 > 10 µM Ames Genotoxicity (Ames Test) ATP->Ames hERG Cardiotoxicity (hERG Patch Clamp) LDH->hERG Decision Go/No-Go Decision (Therapeutic Index) CYP->Decision hERG->Decision Ames->Decision

Diagram 2: Tiered in vitro toxicity profiling workflow with self-validating decision gates.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay mathematically proves its own reliability before the data for 2-Aminobenzo[d]oxazol-7-ol is even considered.

Protocol A: Multiplexed Basal Cytotoxicity (ATP Depletion & LDH Release)
  • Causality: Measuring ATP alone cannot distinguish between a cytostatic effect (cell growth arrest) and a cytotoxic effect (cell death). By multiplexing ATP depletion (luminescence) with Lactate Dehydrogenase (LDH) release (fluorescence) in the same well, we can definitively prove whether the benzoxazole derivative is actively rupturing cell membranes.

  • Self-Validating System Design: The assay requires a Z'-factor calculation. Staurosporine (10 µM) is used as a positive control for apoptosis/cytotoxicity, and 0.1% DMSO as the vehicle negative control. If the calculated Z'-factor is < 0.6, the plate is automatically rejected due to unacceptable variance.

  • Step-by-Step Methodology:

    • Seed HepG2 cells at 10,000 cells/well in a 384-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Dose cells with 2-Aminobenzo[d]oxazol-7-ol in a 10-point dose-response curve (0.001 µM to 100 µM).

    • Incubate for 48 hours.

    • Add CellTox™ Green (or equivalent LDH substrate) to measure membrane integrity via fluorescence (Ex 485 nm / Em 520 nm).

    • Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

    • Calculate IC₅₀ values for both endpoints. An LDH IC₅₀ significantly lower than the ATP IC₅₀ indicates acute necrotic toxicity.

Protocol B: CYP450 Inhibition Profiling
  • Causality: To comply with , we must evaluate the nitrogen-rich benzoxazole ring for CYP inhibition. The lone pairs on the oxazole and amine nitrogens are prime candidates for competitive heme binding.

  • Self-Validating System Design: The system uses known clinical inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) to establish a baseline of 100% inhibition. The assay is only valid if the positive controls yield an IC₅₀ within 0.5 log units of their historical literature values.

  • Step-by-Step Methodology:

    • Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Add the test compound (0.1 to 50 µM) and specific CYP substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding NADPH (1 mM final concentration).

    • Terminate the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

Protocol C: Bacterial Reverse Mutation (Ames) Test
  • Causality: The primary amine at the 2-position of the benzoxazole ring is a structural alert for genotoxicity. We must determine if hepatic metabolism converts this compound into a DNA-reactive mutagen.

  • Self-Validating System Design: Following , the assay utilizes Salmonella typhimurium strains (e.g., TA98, TA100). The system validates the metabolic activity of the rat liver S9 fraction by using 2-Aminoanthracene (a pro-mutagen). If 2-Aminoanthracene fails to induce a >3-fold increase in revertant colonies, the S9 batch is proven inactive, and the assay is voided.

  • Step-by-Step Methodology:

    • Prepare top agar containing trace amounts of histidine and biotin.

    • Mix 100 µL of bacterial tester strain, 50 µL of test compound (up to 5000 µ g/plate ), and 500 µL of either S9 mix (for metabolic activation) or buffer (for direct mutagenesis).

    • Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

    • Count revertant colonies using an automated colony counter. A positive hit is defined as a dose-dependent, >2-fold increase in colonies compared to the vehicle control.

Quantitative Data Interpretation & Decision Matrices

To translate raw assay data into actionable Go/No-Go decisions for 2-Aminobenzo[d]oxazol-7-ol derivatives, we utilize the following standardized thresholds. A compound must exhibit a Therapeutic Index (TI) > 50 (Tox IC₅₀ / Efficacy IC₅₀) to be considered a viable lead.

Assay TypeBiomarker / EndpointThreshold for Concern (No-Go)Expected Range for Benzoxazoles
Basal Cytotoxicity ATP Depletion (IC₅₀)< 10 µM15 µM – >100 µM
Membrane Integrity LDH Release (IC₅₀)< 20 µM> 50 µM
Hepatotoxicity CYP3A4 Inhibition (IC₅₀)< 5 µM2 µM – 25 µM (High variability)
Cardiotoxicity hERG Blockade (IC₅₀)< 10 µM> 30 µM
Genotoxicity Ames Revertant Fold-Change> 2.0x vs Vehicle1.0x – 1.5x (Usually negative)

By strictly adhering to these self-validating protocols and quantitative thresholds, drug development professionals can confidently navigate the toxicological liabilities of the 2-Aminobenzo[d]oxazol-7-ol scaffold, ensuring that only the safest and most efficacious kinase inhibitors progress to the clinic.

References

  • Costales et al., 2014. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). 2-Aminobenzoxazole (CID 20707). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Foundational

A Technical Guide to the Physicochemical Characterization of 2-Aminobenzo[d]oxazol-7-ol: Solubility and Thermodynamic Stability

Introduction The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, 2-Aminobenzo[d]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, 2-Aminobenzo[d]oxazol-7-ol, presents a unique combination of functional groups—a hydrophilic hydroxyl group and a basic amino group—that are anticipated to significantly influence its physicochemical properties. These properties, namely aqueous solubility and thermodynamic stability, are critical determinants of a compound's viability as a drug candidate, impacting everything from formulation and bioavailability to shelf-life and safety.[1][2]

This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for the robust characterization of the solubility and thermodynamic stability of 2-Aminobenzo[d]oxazol-7-ol. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. The protocols and insights presented herein are grounded in established principles of pharmaceutical sciences and are designed to ensure the generation of reliable and reproducible data.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[1] Poor aqueous solubility can lead to formulation challenges and may hinder the development of a promising therapeutic agent. Therefore, a thorough understanding of the solubility of 2-Aminobenzo[d]oxazol-7-ol is paramount in its preclinical evaluation.

Theoretical Considerations: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, in the presence of its solid-state form.[2] It represents the true, stable solubility of the compound. The shake-flask method is the gold-standard for determining thermodynamic solubility.[2]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[2][3] While not a true equilibrium value, kinetic solubility is often used in high-throughput screening to provide a rapid assessment of a compound's dissolution behavior.[3]

For 2-Aminobenzo[d]oxazol-7-ol, the presence of both an acidic hydroxyl group and a basic amino group suggests that its solubility will be highly dependent on the pH of the aqueous medium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the thermodynamic solubility of 2-Aminobenzo[d]oxazol-7-ol.

Objective: To determine the equilibrium concentration of 2-Aminobenzo[d]oxazol-7-ol in various aqueous buffers.

Materials:

  • 2-Aminobenzo[d]oxazol-7-ol (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (low-binding)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Aminobenzo[d]oxazol-7-ol to separate vials containing known volumes of PBS, SGF, and SIF. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2]

  • Sample Separation:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the samples to further separate the solid and liquid phases.

    • Withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]

  • Analysis:

    • Prepare a series of standard solutions of 2-Aminobenzo[d]oxazol-7-ol of known concentrations.

    • Analyze both the standard solutions and the filtered supernatant samples by a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration of the compound in the filtered supernatant represents its equilibrium solubility in the respective buffer.

Data Presentation:

Buffer System pH Temperature (°C) Solubility (µg/mL)
Simulated Gastric Fluid1.225To be determined
Simulated Intestinal Fluid6.825To be determined
Phosphate Buffered Saline7.425To be determined
Simulated Gastric Fluid1.237To be determined
Simulated Intestinal Fluid6.837To be determined
Phosphate Buffered Saline7.437To be determined
Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid 2-Aminobenzo[d]oxazol-7-ol to buffer prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Analyze by HPLC sep2->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Thermodynamic Stability Assessment

Thermodynamic stability refers to the tendency of a substance to remain in its current state under given conditions.[4][5] For a pharmaceutical compound, understanding its thermal stability is crucial for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of the final drug product.[6][7] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for this purpose.[8][9]

Theoretical Foundations
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and polymorphic transitions.[10] The melting point (Tm) obtained from a DSC thermogram is a key indicator of a compound's purity and thermal stability.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][12] It is used to determine the thermal stability and decomposition temperature of a compound, as well as to quantify volatile components like water or residual solvents.[6][8]

Experimental Protocol: Thermal Analysis (DSC and TGA)

Objective: To evaluate the thermal stability and decomposition profile of 2-Aminobenzo[d]oxazol-7-ol.

Materials:

  • 2-Aminobenzo[d]oxazol-7-ol (solid)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum pans (for DSC)

  • Ceramic or platinum pans (for TGA)

  • Inert gas supply (e.g., nitrogen)

Step-by-Step Methodology:

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh a small amount of 2-Aminobenzo[d]oxazol-7-ol (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Accurately weigh a slightly larger amount of 2-Aminobenzo[d]oxazol-7-ol (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C) under a nitrogen purge.

  • Data Acquisition and Analysis:

    • Record the sample weight as a function of temperature.

    • Analyze the resulting thermogram to identify the temperature at which significant weight loss (decomposition) begins.

Data Presentation:

Table 2: DSC Data for 2-Aminobenzo[d]oxazol-7-ol

Parameter Value
Onset of Melting (°C)To be determined
Peak Melting Temperature (°C)To be determined
Enthalpy of Fusion (J/g)To be determined

Table 3: TGA Data for 2-Aminobenzo[d]oxazol-7-ol

Parameter Value
Onset of Decomposition (°C)To be determined
Temperature at 5% Weight Loss (°C)To be determined
Residual Mass at 500°C (%)To be determined
Experimental Workflow: Thermal Analysis

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc1 Weigh sample (2-5 mg) into aluminum pan dsc2 Seal pan dsc1->dsc2 dsc3 Heat at constant rate (e.g., 10°C/min) dsc2->dsc3 dsc4 Record heat flow dsc3->dsc4 dsc5 Analyze thermogram for melting point dsc4->dsc5 end End dsc5->end tga1 Weigh sample (5-10 mg) into TGA pan tga2 Heat at constant rate (e.g., 10°C/min) tga1->tga2 tga3 Record weight change tga2->tga3 tga4 Analyze thermogram for decomposition temperature tga3->tga4 tga4->end start Start start->dsc1 start->tga1

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Aminobenzo[d]oxazol-7-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselective Control, and Modern Safe Cyanation Protocols Introduction & Strategic Overview 2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselective Control, and Modern Safe Cyanation Protocols

Introduction & Strategic Overview

2-Aminobenzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors, antimicrobial agents, and positron emission tomography (PET) probes[1]. Within this class, the 7-hydroxy derivative—2-Aminobenzo[d]oxazol-7-ol —is particularly valuable. The hydroxyl group at the C7 position provides a critical hydrogen-bonding donor/acceptor site, making it an essential building block for structure-activity relationship (SAR) studies.

This application note details the laboratory synthesis of 2-Aminobenzo[d]oxazol-7-ol, emphasizing the strict regiochemical control required during precursor selection and the transition from highly toxic legacy reagents to modern, bench-stable electrophilic cyanating agents.

Mechanistic Rationale: Regiochemistry & Reagent Selection

The Regiochemistry Trap: Precursor Selection

A common and costly error in the synthesis of hydroxylated benzoxazoles is the incorrect selection of the starting aminophenol. To synthesize a "hydroxy-2-aminobenzoxazole," one might intuitively select 2-aminoresorcinol (2-amino-1,3-benzenediol). However, cyclization of 2-aminoresorcinol with cyanating agents occurs strictly between the 2-amino and 1-hydroxyl groups. This regiochemistry isolates the remaining 3-hydroxyl group at the C4 position of the newly formed ring, exclusively yielding 2-aminobenzo[d]oxazol-4-ol [2].

To correctly synthesize the 7-ol isomer, the starting material must be 3-aminobenzene-1,2-diol (also known as 3-aminocatechol). During the reaction, electrophilic cyanation of the 3-amino group is followed by an intramolecular attack by the adjacent 2-hydroxyl group. The remaining 1-hydroxyl group is thus positioned adjacent to the newly formed oxazole oxygen, which corresponds exactly to the C7 position of the benzoxazole core, yielding the target 2-Aminobenzo[d]oxazol-7-ol .

Reagent Evolution: From BrCN to NCTS

Historically, cyanogen bromide (BrCN) was the standard electrophilic cyanating agent for this transformation[1]. Due to its extreme toxicity, volatility, and the hazardous generation of HBr, modern protocols utilize N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a bench-stable, non-hazardous alternative[3].

Early NCTS protocols employed strong bases like LiHMDS to deprotonate the amine. However, this often led to irreproducibility due to the competing deprotonation of the electron-rich catechol hydroxyl groups, resulting in unwanted O-cyanation or oxidative degradation[1]. The optimized modern protocol replaces the base with a Lewis acid (BF3·Et2O ). The Lewis acid coordinates to the nitrile of NCTS, enhancing its electrophilicity. This allows the amine to attack selectively under mild conditions without requiring a basic environment, ensuring a clean, high-yielding cyclization[1].

Mechanistic Workflow

G A 3-Aminobenzene-1,2-diol (3-Aminocatechol) B NCTS + BF3·Et2O A->B THF, 0 °C to RT C Electrophilic Cyanation at NH2 B->C CN+ transfer D Intramolecular Cyclization (2-OH attack on Nitrile) C->D -H+ F TsN(Ph)H (Byproduct) C->F Leaving group E 2-Aminobenzo[d]oxazol-7-ol (Target Product) D->E Ring closure

Mechanistic workflow for the synthesis of 2-Aminobenzo[d]oxazol-7-ol via NCTS cyanation.

Experimental Protocols

Protocol A: Modern Lewis Acid-Mediated Cyanation (Recommended)

Causality Note: This metal-free, base-free approach prevents the oxidative degradation of the electron-rich 3-aminocatechol precursor, which is highly sensitive to basic conditions.

Materials:

  • 3-Aminobenzene-1,2-diol (1.0 eq)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 eq)

  • Boron trifluoride etherate (BF3·Et2O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzene-1,2-diol (1.0 mmol) and NCTS (1.0 mmol) in anhydrous THF (5.0 mL). Rationale: The inert atmosphere prevents the auto-oxidation of the catechol moiety.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add BF3·Et2O (1.2 mmol) dropwise to the stirred solution. Rationale: Cooling mitigates the exothermic energy released during Lewis acid-nitrile coordination, preventing side reactions.

  • Cyanation & Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Quenching: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO3. Rationale: This safely neutralizes the Lewis acid and any trace HF generated, halting the reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc) to yield pure 2-Aminobenzo[d]oxazol-7-ol.

Self-Validation & In-Process Controls:

  • TLC Monitoring: The starting material (3-aminocatechol) will rapidly disappear, replaced by a highly UV-active spot (target product) and a secondary spot corresponding to the N-phenyl-p-toluenesulfonamide (TsN(Ph)H) byproduct.

  • Mass Spectrometry: Confirm product formation via LC-MS. The target molecule (Formula: C7H6N2O2, MW = 150.14) will show a distinct [M+H]+ peak at m/z 151.1.

  • Visual Cues: The solution will transition from clear to a pale amber as the cyclization completes and the TsN(Ph)H byproduct forms.

Protocol B: Classic BrCN Cyanation (Historical Reference)

Causality Note: Provided for comparative context. This method relies on the direct, unmediated electrophilicity of BrCN but carries severe safety risks[1].

Materials:

  • 3-Aminobenzene-1,2-diol (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.1 eq)

  • Methanol / Water (1:1 v/v)

  • Solid Sodium Bicarbonate (NaHCO3)

Step-by-Step Procedure:

  • Safety Prep: Ensure all work is conducted in a certified fume hood. BrCN is highly toxic and volatile.

  • Dissolution: Dissolve 3-aminobenzene-1,2-diol (1.0 mmol) in the MeOH/H2O mixture (10 mL).

  • Cyanation: Cool the mixture to 0 °C. Add BrCN (1.1 mmol) portion-wise. Rationale: Portion-wise addition controls the exothermic release of HBr.

  • Cyclization: Stir the reaction at room temperature for 12 to 24 hours.

  • Neutralization: Carefully neutralize the generated HBr with solid NaHCO3 until the solution reaches pH 7-8.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via chromatography.

Quantitative Method Comparison

ParameterProtocol A (NCTS / BF3·Et2O)Protocol B (BrCN)
Cyanating Agent NCTS (Bench-stable solid)BrCN (Volatile, highly toxic)
Reaction Environment Anhydrous THF, Lewis AcidAqueous Methanol, Neutral/Basic
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 80 - 90%60 - 75%
Primary Byproduct TsN(Ph)H (Easily separated via column)HBr (Requires careful neutralization)
Safety Profile High (Non-hazardous cyanation)Low (Requires extreme precautions)

References

  • [1] Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega (via PMC). URL:

  • [2] Title: Notes. NOTES. (Reaction of cyanogen bromide with o-aminophenols). Source: Journal of the Chemical Society (RSC Publishing). URL:

  • [3] Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Source: Synlett (via Organic Chemistry Portal). URL:

Sources

Application

Application Note: Divergent Functionalization of 2-Aminobenzo[d]oxazol-7-ol in Drug Discovery

Executive Summary & Biological Context The 2-aminobenzoxazole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its rigid, planar structure and hydrogen-bonding capabilities make...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The 2-aminobenzoxazole heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal pharmacophore for interacting with diverse biological targets, including kinases, proteases, and lipid transporters[2]. Recently, 2-aminobenzoxazole derivatives have been identified as highly potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2)[3]. By blocking Spns2, these compounds prevent the extracellular export of S1P, offering a targeted mechanism to induce lymphopenia and treat autoimmune conditions like multiple sclerosis without the cardiac liabilities of direct S1P receptor modulators[4].

Within this structural class, 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) serves as an exceptionally versatile building block[5]. The presence of the 7-hydroxyl group provides an orthogonal functional handle relative to the 2-amino group. This dual-functionality allows medicinal chemists to execute divergent synthetic workflows—such as selective O-alkylation, cross-coupling via a triflate intermediate, or N-derivatization—to rapidly generate comprehensive structure-activity relationship (SAR) libraries.

S1P_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_Intra Intracellular S1P Sphingosine->S1P_Intra Sphingosine Kinases (SphK1/2) Spns2 Spns2 Transporter S1P_Intra->Spns2 Transport S1P_Extra Extracellular S1P Spns2->S1P_Extra Export S1P_Receptors S1P Receptors (S1P1-5) (Lymphocyte Trafficking) S1P_Extra->S1P_Receptors Receptor Activation Inhibitor 2-Aminobenzoxazole Derivative Inhibitor->Spns2 Inhibits (IC50 ~94 nM)

Diagram 1: Spns2 / S1P Signaling Pathway and Intervention Node by 2-Aminobenzoxazoles.

Mechanistic Causality & Reaction Design

The synthetic utility of 2-aminobenzo[d]oxazol-7-ol is governed by the distinct electronic properties and acidity ( pKa​ ) of its two functional groups. Understanding these principles is critical for designing regioselective reactions:

  • Regioselective O-Alkylation: The phenolic hydroxyl group at the 7-position is relatively acidic ( pKa​≈9.5 ). In contrast, the exocyclic 2-amino group is part of a conjugated heteroaromatic system, which significantly reduces its nucleophilicity compared to aliphatic amines. By employing a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent (e.g., DMF or acetone), the phenol is selectively deprotonated to the highly nucleophilic phenoxide. This thermodynamic difference ensures that electrophiles (like alkyl halides) react exclusively at the 7-oxygen, avoiding competing N-alkylation at the 2-position.

  • Electrophilic Activation (Triflation): To access chemical space that requires aryl or heteroaryl substituents at the 7-position, the hydroxyl group must be converted into a pseudohalide. Reacting the phenol with trifluoromethanesulfonic anhydride ( Tf2​O ) transforms the electron-donating hydroxyl into a triflate—an excellent leaving group. This primes the scaffold for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • N-Acylation/Sulfonylation: Functionalization of the 2-amino group requires highly reactive electrophiles (e.g., acid chlorides) and is typically driven by the addition of a non-nucleophilic organic base (e.g., DIPEA or pyridine) to neutralize the generated HCl[6]. If the 7-hydroxyl is unprotected, excess reagent or a transient protection strategy may be required to prevent competitive O-acylation.

SyntheticWorkflow SM 2-Aminobenzo[d]oxazol-7-ol (Core Scaffold) O_Alk 7-O-Alkylation (K2CO3, DMF, R-X) SM->O_Alk Mild Base Triflate 7-O-Triflation (Tf2O, Pyridine, DCM) SM->Triflate Electrophilic Activation N_Acyl 2-N-Acylation (R-COCl, DIPEA, DCM) SM->N_Acyl Nucleophilic Addition CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Triflate->CrossCoupling Pd(dppf)Cl2, Boronic Acid

Diagram 2: Divergent Synthetic Workflow from 2-Aminobenzo[d]oxazol-7-ol.

Self-Validating Experimental Protocols

Protocol A: Regioselective 7-O-Alkylation

Objective: Synthesize 7-alkoxy-2-aminobenzoxazole derivatives for SAR exploration.

  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Aminobenzo[d]oxazol-7-ol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.5 equiv, 1.5 mmol). Stir the suspension at room temperature for 15 minutes.

    • Causality Check: K2​CO3​ is specifically chosen because it is strong enough to quantitatively deprotonate the phenol but not the 2-amine, ensuring strict regioselectivity.

  • Electrophile Addition: Dropwise add the desired alkyl halide (1.1 equiv, 1.1 mmol).

  • Reaction Monitoring: Heat the mixture to 60 °C. Monitor the reaction via LC-MS or TLC (typically 50% EtOAc/Hexanes). Complete conversion is usually observed within 2–4 hours due to the high reactivity of the phenoxide intermediate.

  • Workup Rationale: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL).

    • Causality Check: The LiCl wash is a critical self-validating step to quantitatively partition residual DMF into the aqueous phase, preventing solvent contamination during downstream concentration.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Synthesis of 2-Aminobenzo[d]oxazol-7-yl Trifluoromethanesulfonate

Objective: Activate the 7-position for downstream Palladium-catalyzed cross-coupling.

  • Preparation: Dissolve 2-Aminobenzo[d]oxazol-7-ol (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Check: Strict low-temperature control is mandatory to suppress potential side reactions, including competitive N-triflation or degradation of the benzoxazole ring.

  • Reagent Addition: Add anhydrous pyridine (2.5 equiv), followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv).

  • Progression: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor by TLC until the highly polar starting material is consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate. The crude triflate is generally pure enough for immediate use in Suzuki-Miyaura couplings.

Quantitative Data Summarization

The table below summarizes the expected reaction conditions, yields, and regioselectivity outcomes when utilizing 2-aminobenzo[d]oxazol-7-ol across different functionalization pathways.

Reaction TypeReagents & ConditionsTarget PositionExpected Yield RangeRegioselectivity / Notes
O-Alkylation Alkyl-Br/I, K2​CO3​ , DMF, 60 °C7-O75–92%>98% (O-alkylation over N-alkylation)
O-Triflation Tf2​O , Pyridine, DCM, -78 °C to 0 °C7-O80–88%>95% selective for phenol
N-Acylation R-COCl, DIPEA, DCM, RT2-N65–85%Requires 7-OH protection or controlled stoichiometry
Suzuki Coupling 7-OTf intermediate, R-B(OH)2​ , Pd(dppf)Cl2​ , K3​PO4​ , Dioxane/ H2​O , 90 °C7-C60–80%Highly specific to the 7-position

References

  • Burgio, A., et al. (2023). "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." ACS Medicinal Chemistry Letters.

  • ChemicalBook. "2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5)." Chemical Product Property Database.

  • Gua, et al. (2017). "Synthesis of N-Aryl-2-Aminobenzoxazoles from Substituted Benzoxazole-2-Thiol and 2-Chloro-N-Arylacetamides in KOH-DMF System." Heterocycles, 94(7).

  • Khajondetchairit, P., et al. (2017). "Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds." Chemical Biology & Drug Design, 90, 987.

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Aminobenzo[d]oxazol-7-ol

Abstract This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Aminob...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Aminobenzo[d]oxazol-7-ol. The method is designed for use in research, quality control, and drug development settings. A systematic approach was employed, beginning with an evaluation of the analyte's physicochemical properties to inform the selection of the stationary phase, mobile phase, and detection parameters. The final optimized method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak shape and resolution from degradation products. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active benzoxazole and benzothiazole derivatives.[1][2] These scaffolds are known to exhibit a wide range of pharmacological activities, making the development of reliable analytical methods for their quantification crucial for drug discovery and development processes.[2] A robust and accurate HPLC method is essential for purity assessment, stability testing, and pharmacokinetic studies.

The primary challenge in developing an HPLC method for a compound like 2-Aminobenzo[d]oxazol-7-ol lies in its polar and ionizable nature.[3][4] Such compounds can exhibit poor retention and peak tailing on traditional reversed-phase columns. This application note details a systematic approach to overcome these challenges, resulting in a reliable and stability-indicating analytical method.

Physicochemical Properties of 2-Aminobenzo[d]oxazol-7-ol

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValue/InformationSource
Molecular Formula C₇H₆N₂O₂[5]
Molecular Weight 150.14 g/mol [5]
Structure A benzoxazole ring with an amino group at position 2 and a hydroxyl group at position 7.-
pKa The presence of an amino group (basic) and a hydroxyl group (acidic) suggests the molecule is amphoteric. Precise experimental pKa values are not readily available in the searched literature, but estimation suggests the amino group will be protonated at acidic pH and the hydroxyl group will be deprotonated at basic pH.-
logP The calculated XLogP3 value for the related compound 2-Aminobenzoxazole is 1.5, suggesting moderate hydrophobicity.[6] The addition of a hydroxyl group in 2-Aminobenzo[d]oxazol-7-ol would likely decrease the logP, making it more polar.[6]

The ionizable nature of 2-Aminobenzo[d]oxazol-7-ol is a critical consideration for reversed-phase HPLC.[3] Controlling the pH of the mobile phase is essential to ensure consistent retention and good peak shape by suppressing the ionization of either the amino or hydroxyl group.[3]

HPLC Method Development

The method development process followed a systematic and logical progression, from initial screening to final optimization and validation.

Sources

Application

In vivo dosing protocols for 2-Aminobenzo[d]oxazol-7-ol administration

An In-Depth Guide to the Preclinical In Vivo Administration of 2-Aminobenzo[d]oxazol-7-ol This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and exe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical In Vivo Administration of 2-Aminobenzo[d]oxazol-7-ol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for the novel compound 2-Aminobenzo[d]oxazol-7-ol. Given the limited public data on this specific molecule, this guide synthesizes established principles from preclinical research and data from structurally related benzoxazole and benzothiazole derivatives to propose a robust, scientifically-grounded framework for its evaluation.

Introduction: The Scientific Imperative

2-Aminobenzo[d]oxazol-7-ol belongs to the benzoxazole class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[1] The successful preclinical development of any new chemical entity (NCE) like 2-Aminobenzo[d]oxazol-7-ol is contingent upon rigorous in vivo testing to establish its safety, efficacy, and pharmacokinetic profile.[2][3]

The protocols outlined herein are designed to guide the investigator from initial compound characterization and formulation development through to comprehensive efficacy and safety evaluations in relevant animal models. The core philosophy is to build a self-validating experimental system through careful design, inclusion of appropriate controls, and a clear understanding of the rationale behind each step.

Pre-formulation & Vehicle Selection: The Foundation of Reliable Dosing

The majority of novel heterocyclic compounds exhibit poor aqueous solubility, a factor that presents a significant challenge for in vivo administration.[4] The selection of an appropriate vehicle is therefore a critical first step that directly impacts the compound's bioavailability and, consequently, the reliability of the experimental results.[5]

Physicochemical Characterization

Before any in vivo work, the solubility of 2-Aminobenzo[d]oxazol-7-ol must be determined in a panel of pharmaceutically acceptable vehicles. This empirical approach is non-negotiable for ensuring the compound remains in solution or as a stable, homogenous suspension at the desired concentration.

Common Vehicle Systems for Poorly Soluble Compounds

The choice of vehicle depends on the intended route of administration and the compound's specific solubility characteristics.[6] Below is a summary of commonly used vehicles, their properties, and potential liabilities.

Vehicle ComponentTypical Concentration RangeRoute of AdministrationKey Considerations
Aqueous-Based
0.5% - 1% Carboxymethylcellulose (CMC)N/AOral (p.o.), Intraperitoneal (i.p.)Forms a suspension. Ensures uniform dosing but does not solubilize the compound.[4][7]
Saline (0.9% NaCl) with CosolventVariesIntravenous (i.v.), i.p., p.o.Used when the compound has some aqueous solubility that can be enhanced.[6]
Organic Cosolvents
Dimethyl Sulfoxide (DMSO)≤ 10%i.v., i.p.Potent solvent, but can have intrinsic biological effects and cause local irritation.[6][8]
Polyethylene Glycol 400 (PEG 400)10% - 60%Oral, i.v.Generally well-tolerated but can be viscous at high concentrations.[8]
Propylene Glycol (PG)10% - 40%Oral, i.v.Can cause hemolysis and CNS effects at high concentrations.[8]
Surfactants & Solubilizers
Polysorbate 80 (Tween® 80)1% - 10%Oral, i.v.Common surfactant, but can be associated with hypersensitivity reactions.[8]
Cremophor® EL≤ 5%i.v.Effective solubilizer but carries a risk of anaphylactoid reactions.[8]
Lipid-Based
Corn Oil, Sesame OilN/AOral, i.p.Suitable for highly lipophilic compounds. Not for i.v. use.[6]
Protocol: Vehicle Screening and Formulation Preparation

Objective: To identify a safe and effective vehicle that allows for the stable and homogenous administration of 2-Aminobenzo[d]oxazol-7-ol.

Methodology:

  • Solubility Testing:

    • Prepare saturated solutions of 2-Aminobenzo[d]oxazol-7-ol in a minimum of 3-5 different GRAS (Generally Recognized As Safe) vehicle systems (e.g., 0.5% CMC, 10% DMSO in saline, 40% PEG 400 in water).

    • Equilibrate samples for 24 hours with agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation (for a Suspension):

    • Weigh the required amount of 2-Aminobenzo[d]oxazol-7-ol.

    • Create a paste by adding a small amount of the vehicle (e.g., 0.5% CMC).

    • Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

    • Maintain continuous, gentle agitation until the moment of administration to prevent settling.

  • Formulation Preparation (for a Solution):

    • If a cosolvent system is used (e.g., DMSO/PEG 400/Saline), first dissolve the compound in the organic solvent(s).

    • Slowly add the aqueous component while vortexing to prevent precipitation of the drug.[8]

    • Visually inspect the final formulation for clarity and absence of particulates.

In Vivo Administration Protocols: A Step-by-Step Guide

All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[9] The general principles of preclinical study design, including randomization, blinding, and appropriate statistical analysis, are paramount for generating robust and translatable data.[10]

Workflow for In Vivo Evaluation

The following diagram outlines a logical progression for the in vivo assessment of 2-Aminobenzo[d]oxazol-7-ol.

InVivo_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Mechanistic & ADME Studies A Physicochemical Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B informs C Dose Range-Finding (DRF) Study (Acute Toxicity) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Efficacy Study in Relevant Disease Model D->E F Dose-Response Assessment E->F G Establish Therapeutic Index F->G H Pharmacokinetic (PK) Study (Single & Multi-dose) G->H I Pharmacodynamic (PD) Study (Target Engagement) H->I correlates with caption Logical workflow for in vivo compound evaluation.

Caption: Logical workflow for in vivo compound evaluation.

Protocol: Dose Range-Finding (DRF) and MTD Determination

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 2-Aminobenzo[d]oxazol-7-ol.[9] The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no significant signs of clinical distress.

Methodology:

  • Animal Model: Use a healthy, naive rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to dosing.[7]

  • Group Allocation:

    • Group 1: Vehicle Control (n=3-5)

    • Group 2: Low Dose (e.g., 10 mg/kg) (n=3-5)

    • Group 3: Mid Dose (e.g., 50 mg/kg) (n=3-5)

    • Group 4: High Dose (e.g., 150 mg/kg) (n=3-5)

    • Note: Dose selection may be informed by in vitro potency.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., altered posture, lethargy, rough coat) daily for 7-14 days.

    • At the end of the study, perform a gross necropsy. Collect major organs for histopathological analysis if signs of toxicity are observed.

  • Analysis: The MTD is the highest dose that does not produce overt toxicity or significant body weight loss. This dose will inform the upper limit for subsequent efficacy studies.

Protocol: General Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of 2-Aminobenzo[d]oxazol-7-ol in a validated animal model of disease. The example below is based on an anti-inflammatory model, as this is a common activity for the benzoxazole class.[7]

Methodology:

  • Model Induction: Induce the disease pathology (e.g., carrageenan-induced paw edema for inflammation).

  • Group Allocation (n=8-10 per group):

    • Group 1: Naive (No disease, no treatment)

    • Group 2: Vehicle Control (Disease + Vehicle)

    • Group 3: Positive Control (Disease + Standard-of-care drug, e.g., Diclofenac 10 mg/kg)[7]

    • Group 4: Test Article - Low Dose (e.g., 25 mg/kg)

    • Group 5: Test Article - Mid Dose (e.g., 75 mg/kg)

    • Group 6: Test Article - High Dose (e.g., 125 mg/kg, based on MTD)[1][11]

  • Dosing Regimen: Administer the compound orally or intraperitoneally once daily for the duration of the study. The timing of administration relative to disease induction is critical and model-dependent.[7]

  • Efficacy Readouts:

    • Measure primary endpoints at specified time points (e.g., paw volume using a plethysmometer for edema).[7]

  • Data Analysis: Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc analysis).

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for interpreting efficacy and toxicology data.[2][12]

Protocol: Basic Pharmacokinetic Study

Objective: To determine key PK parameters of 2-Aminobenzo[d]oxazol-7-ol, such as bioavailability, half-life (t½), and maximum concentration (Cmax).

Methodology:

  • Animal Model: Use cannulated rodents to facilitate serial blood sampling.

  • Group Allocation:

    • Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral (p.o.) administration (e.g., 20 mg/kg).

  • Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Quantify the concentration of 2-Aminobenzo[d]oxazol-7-ol in plasma using a validated LC-MS/MS method.

  • Modeling: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters. Structurally similar compounds like 2-aminothiazoles have shown oral bioavailabilities in the range of 27-40%, which can serve as an initial benchmark.[13]

Decision Tree for Formulation & Dosing Route

Dosing_Decision_Tree A Start: Define Therapeutic Goal (e.g., Systemic vs. Local) B Assess Compound Solubility (Aqueous vs. Lipophilic) A->B C Is compound water soluble? B->C D YES C->D E NO C->E F Formulate in Saline or PBS. Consider i.v., i.p., p.o. D->F G Screen Vehicle Panel: - Cosolvents (DMSO, PEG) - Suspensions (CMC) - Lipids (Oils) E->G H Is systemic exposure required? G->H I YES H->I J NO (e.g., topical) H->J K Select Oral or Parenteral Route. Optimize for Bioavailability. I->K L Consider Topical Formulation (e.g., Cream, Ointment) J->L

Sources

Method

Elucidating the Mass Spectrometry Fragmentation Patterns of 2-Aminobenzo[d]oxazol-7-ol

An Application Note and Protocol for Researchers Abstract 2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural characterization is fundamental for qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural characterization is fundamental for quality control, metabolite identification, and pharmacokinetic studies. This application note provides a comprehensive guide to the anticipated mass spectrometry (MS) fragmentation patterns of 2-Aminobenzo[d]oxazol-7-ol. We present a detailed protocol for analysis by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and delineate the primary fragmentation pathways in both positive and negative electrospray ionization (ESI) modes. The predicted fragmentation is based on established principles of mass spectrometry and data from structurally analogous benzoxazole and benzothiazole compounds. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the identification and characterization of this and similar molecules.

Introduction and Scientific Background

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. 2-Aminobenzo[d]oxazol-7-ol combines this core with key functional groups—an amine and a hydroxyl group—that can significantly influence its chemical properties, metabolic fate, and fragmentation behavior. Understanding its signature fragmentation pattern is crucial for differentiating it from isomers and metabolites, quantifying it in complex biological matrices, and confirming its chemical identity in synthetic schemes.

Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for such tasks. The process involves ionizing the molecule and then inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure. This document predicts these fingerprints for 2-Aminobenzo[d]oxazol-7-ol to serve as a foundational guide for method development and data interpretation.

Chemical & Physical Properties

A summary of the key properties for 2-Aminobenzo[d]oxazol-7-ol is provided below.

PropertyValueSource
Chemical Formula C₇H₆N₂O₂[1]
Molecular Weight 150.14 g/mol [1]
Canonical SMILES C1=C(C=C2C(=C1)N=C(O2)N)O[1]
Structure Chemical structure of 2-Aminobenzo[d]oxazol-7-ol

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard approach for analyzing 2-Aminobenzo[d]oxazol-7-ol. Optimization of these parameters is recommended for specific instrumentation and matrices.

Instrumentation and Materials
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ), equipped with an ESI source.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and formic acid (>99% purity).

  • Sample Preparation: A stock solution of 2-Aminobenzo[d]oxazol-7-ol (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the initial mobile phase composition.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Aminobenzo[d]oxazol-7-ol in methanol.

    • For direct infusion, dilute the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • For LC-MS analysis, dilute to a working concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Chromatographic Conditions:

    • Rationale: Reversed-phase chromatography is ideal for retaining and separating moderately polar compounds like the target analyte. The C18 stationary phase provides excellent hydrophobic interaction.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode, leading to better sensitivity and peak shape.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient ensures the elution of the analyte with good peak shape and separation from potential impurities.

      • 0-1 min, 5% B

      • 1-5 min, 5-95% B

      • 5-6 min, 95% B

      • 6-6.1 min, 95-5% B

      • 6.1-8 min, 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Settings:

    • Rationale: ESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[3] Both positive and negative modes should be evaluated, as the amine group favors protonation ([M+H]⁺) and the hydroxyl group can be deprotonated ([M-H]⁻).

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Scan Mode: Full Scan (to find the parent ion) and Product Ion Scan (for fragmentation).

    • Mass Range: m/z 50-250.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Collision Energy (CID): A ramp of 10-40 eV should be applied to observe the full fragmentation profile. Lower energies will show primary fragments, while higher energies will reveal subsequent fragmentations.

Predicted Fragmentation Patterns

The fragmentation of 2-Aminobenzo[d]oxazol-7-ol is dictated by the interplay of its three main structural features: the benzoxazole core, the exocyclic amino group, and the phenolic hydroxyl group.

Positive Ion Mode (ESI+)

In positive mode, the molecule is expected to protonate, likely on the exocyclic amine or the nitrogen within the oxazole ring, to form the molecular ion [M+H]⁺ at m/z 151.05 .

Key Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A hallmark fragmentation of benzoxazole and related heterocyclic systems is the cleavage of the oxazole ring to lose a neutral CO molecule (28.01 Da). This would result in a fragment ion at m/z 123.04 .

  • Loss of Hydrogen Cyanide (HCN): Following or preceding other fragmentations, the loss of HCN (27.01 Da) from the nitrogen-containing ring is a common pathway. For instance, the m/z 123.04 ion could lose HCN to yield a fragment at m/z 96.03 .

  • Loss of Ammonia (NH₃): The protonated amine group can be eliminated as neutral ammonia (17.03 Da), leading to a fragment at m/z 134.02 .

  • Sequential Losses: A primary fragmentation event is often followed by others. For example, the initial loss of CO (to m/z 123.04) can be followed by the loss of another CO molecule from the phenol ring structure under higher collision energy, yielding a fragment at m/z 95.03 .

G M [M+H]⁺ m/z 151.05 F1 m/z 123.04 M->F1 - CO (28 Da) F2 m/z 134.02 M->F2 - NH₃ (17 Da) F3 m/z 96.03 F1->F3 - HCN (27 Da) F4 m/z 95.03 F1->F4 - CO (28 Da)

Caption: Predicted major fragmentation pathways for 2-Aminobenzo[d]oxazol-7-ol in ESI+ mode.

Negative Ion Mode (ESI-)

In negative mode, deprotonation of the phenolic hydroxyl group is the most likely ionization event, forming the molecular ion [M-H]⁻ at m/z 149.04 .

Key Predicted Fragmentation Pathways:

  • Loss of CO: Similar to the positive mode, the benzoxazole ring can rearrange and lose CO (28.01 Da), leading to a major fragment at m/z 121.03 .

  • Loss of HCN: The deprotonated molecule can undergo ring cleavage to eliminate HCN (27.01 Da), resulting in a fragment at m/z 122.03 .

  • Loss of HOCN: Cleavage can also result in the loss of cyanic acid (43.01 Da), which would produce a fragment ion at m/z 106.03 . This corresponds to the deprotonated benzene ring with an oxygen and a carbon radical.

G M [M-H]⁻ m/z 149.04 F1 m/z 121.03 M->F1 - CO (28 Da) F2 m/z 122.03 M->F2 - HCN (27 Da) F3 m/z 106.03 M->F3 - HOCN (43 Da)

Caption: Predicted major fragmentation pathways for 2-Aminobenzo[d]oxazol-7-ol in ESI- mode.

Summary of Predicted Ions

The table below summarizes the expected major ions. Experimental validation is required to confirm the presence and relative abundance of these fragments.

Ionization ModePredicted m/zProposed Identity / Neutral Loss
ESI+ 151.05[M+H]⁺
134.02[M+H - NH₃]⁺
123.04[M+H - CO]⁺
96.03[M+H - CO - HCN]⁺
95.03[M+H - 2CO]⁺
ESI- 149.04[M-H]⁻
122.03[M-H - HCN]⁻
121.03[M-H - CO]⁻
106.03[M-H - HOCN]⁻

Conclusion

This application note provides a predictive framework for the mass spectrometric analysis of 2-Aminobenzo[d]oxazol-7-ol. The proposed fragmentation pathways in both positive and negative ESI modes are based on the fundamental chemistry of the benzoxazole core and its substituents. The characteristic losses of small neutral molecules like CO, NH₃, and HCN are expected to be key identifiers for this compound. The detailed LC-MS/MS protocol serves as a robust starting point for method development, enabling researchers to confidently identify, characterize, and quantify this molecule in various applications.

References

  • Fletcher, W., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Aminobenzoxazole. PubChem Compound Database. Retrieved from: [Link]

  • Zenkevich, I. G., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Spiteller, G., & Remberg, G. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite. Available at: [Link]

  • Reddy, T. R., et al. (2018). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 23(11), 2993. Available at: [Link]

  • Choudhary, S., & Shrivastav, V. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Casado, J., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. Retrieved from: [Link]

  • ResearchGate (n.d.). General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. Retrieved from: [Link]

  • Semantic Scholar (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved from: [Link]

  • Fletcher, W., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Available at: [Link]

  • Unknown (n.d.). Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Crystallization of 2-Aminobenzo[d]oxazol-7-ol

Abstract This document provides a comprehensive technical guide for the purification of 2-Aminobenzo[d]oxazol-7-ol via crystallization. As a crucial heterocyclic building block in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-Aminobenzo[d]oxazol-7-ol via crystallization. As a crucial heterocyclic building block in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications. This guide details the fundamental principles, systematic solvent selection strategies, and step-by-step protocols for several robust crystallization techniques, including single-solvent recrystallization, anti-solvent crystallization, and slurry crystallization. It is intended for researchers, chemists, and process development professionals seeking to optimize the purity, yield, and crystal form of 2-Aminobenzo[d]oxazol-7-ol.

Introduction: The Critical Role of Purity

2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound featuring a benzoxazole core, a primary amine, and a hydroxyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Impurities, such as unreacted starting materials, side-products, or polymeric byproducts, can significantly interfere with subsequent synthetic steps and biological assays.[1] Crystallization is a powerful and scalable purification technique that leverages differences in solubility to selectively isolate the target compound from its impurities, often yielding a product with exceptional purity.[2] This application note provides the scientific rationale and practical methodologies to achieve this.

Foundational Knowledge: Physicochemical Properties

A successful crystallization protocol is built upon a thorough understanding of the compound's physicochemical properties. While specific experimental data for 2-Aminobenzo[d]oxazol-7-ol is not extensively published, we can infer its likely behavior based on its structural motifs (aminophenol, benzoxazole) and data from similar compounds like 2-aminobenzoxazole and 2-aminobenzothiazole.[3][4]

Key Characteristics of 2-Aminobenzo[d]oxazol-7-ol:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for strong hydrogen bond donor and acceptor capabilities. This suggests that the molecule will have good solubility in polar, protic solvents (e.g., alcohols, water) and may form stable crystal lattices.

  • Aromatic System: The rigid, planar benzoxazole ring system promotes efficient crystal packing, making it a good candidate for crystallization.[2]

  • Amphoteric Nature: The amino group is basic, and the phenolic hydroxyl group is acidic. This means its solubility will be highly dependent on the pH of the medium. It will likely be more soluble in acidic and basic aqueous solutions compared to neutral water.

  • Color: Like many benzoxazole derivatives, the pure compound is expected to be a crystalline powder, potentially with a light yellow or beige color.[1] Darker colors often indicate the presence of oxidation or polymeric impurities.

A preliminary solvent screen is the most critical first step. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent Class Predicted Solubility Behavior Rationale & Comments
Polar Protic Methanol, Ethanol, IsopropanolHigh. Likely to be good primary solvents for single-solvent recrystallization. Ethanol is often a good starting point.[5][6][7]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to High. Acetone and ethyl acetate are excellent candidates. Acetonitrile is often used as an anti-solvent.[8]
Non-Polar Heptane, Hexane, TolueneLow. Primarily useful as anti-solvents to induce precipitation from a more polar solution.[8]
Chlorinated Dichloromethane, ChloroformModerate. Can be effective but are often avoided due to toxicity and environmental concerns.
Aqueous WaterLow at neutral pH. Solubility will increase significantly at low pH (forms ammonium salt) or high pH (forms phenoxide salt). Acid/base swings can be a purification strategy but may be complex.

Strategic Approach to Crystallization

The selection of a crystallization method is a logical process based on the crude material's properties and the desired outcome. The following workflow provides a systematic approach to developing a robust purification protocol.

Crystallization_Workflow cluster_0 Phase 1: Initial Assessment & Solvent Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Protocol Execution cluster_3 Phase 4: Analysis & Optimization Start Crude 2-Aminobenzo[d]oxazol-7-ol SolventScreen Perform Solubility Screen (e.g., MeOH, EtOH, IPA, Acetone, EtOAc, Heptane) Start->SolventScreen Decision1 Good solubility hot, poor solubility cold in a single solvent? SolventScreen->Decision1 Decision2 High solubility in one solvent, low in another? Decision1->Decision2 No Recrystallize Protocol 1: Single-Solvent Recrystallization Decision1->Recrystallize Yes AntiSolvent Protocol 2: Anti-Solvent Crystallization Decision2->AntiSolvent Yes Analyze Analyze Purity (HPLC, NMR) & Yield Recrystallize->Analyze AntiSolvent->Analyze Troubleshoot Troubleshoot: Oiling out? Low yield? Impure? Analyze->Troubleshoot If Needed

Caption: Decision workflow for selecting a crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Preferred Method)

This is the most straightforward technique and should be attempted first. Ethanol or Acetone are excellent starting points.

Principle: The crude compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[9]

Methodology:

  • Dissolution: Place the crude 2-Aminobenzo[d]oxazol-7-ol in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of the chosen solvent (e.g., ethanol) and begin heating the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.

  • (Optional) Decolorization: If the solution is highly colored (e.g., dark brown), it may contain polymeric impurities.[1] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w of the crude product).[8] Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[9] Collect the hot, clear filtrate in a clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in a primary solvent even at low temperatures, or when a suitable single solvent cannot be found.

Principle: The compound is dissolved in a "good" solvent in which it is very soluble. A second "anti-solvent," in which the compound is poorly soluble, is then added to induce precipitation.

Methodology:

  • Dissolution: Dissolve the crude 2-Aminobenzo[d]oxazol-7-ol in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Induce Precipitation: While stirring the solution, slowly add a non-polar "anti-solvent" (e.g., heptane or water) dropwise until a slight turbidity (cloudiness) persists.[8]

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, gentle scratching of the inner wall of the flask with a glass rod can initiate nucleation.

  • Yield Maximization & Isolation: Cool the mixture in an ice bath and collect, wash, and dry the crystals as described in Protocol 1 (Steps 6-9).

Protocol 3: Slurry Crystallization (for Polymorph Control & Impurity Removal)

This technique is useful for converting a less stable crystal form to a more stable one or for purifying a solid that is difficult to recrystallize by conventional methods.

Principle: The crude solid is suspended (slurried) in a solvent where it has very low solubility. Over time, the material dissolves and re-precipitates, a process that favors the formation of the most thermodynamically stable crystal form and purges impurities into the solvent phase.

Methodology:

  • Suspension: Place the crude solid in a flask with a stir bar. Add a solvent in which the compound is only sparingly soluble (e.g., a mixture of ethanol/water or acetone/heptane). The solid should not fully dissolve.

  • Agitation: Stir the resulting slurry at a controlled temperature (room temperature or slightly elevated) for an extended period (e.g., 12-24 hours).[10]

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the purified solid with a small amount of the slurry solvent and dry under vacuum.

Purity Assessment & Characterization

The success of the purification must be validated analytically. A sharp melting point is a good initial indicator of purity.

Analytical Technique Purpose Expected Outcome for High-Purity Product
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product, with purity >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.Clean spectrum matching the expected structure of 2-Aminobenzo[d]oxazol-7-ol with no significant impurity peaks.[4]
Melting Point Assess purity and identify the crystalline form.A sharp, defined melting range (typically < 2°C).
Differential Scanning Calorimetry (DSC) Detect thermal events, including melting and polymorphic transitions.A single, sharp endotherm corresponding to the melting point.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly.Use a lower-boiling point solvent. Add more solvent to the hot mixture. Ensure slow cooling.
No Crystal Formation The solution is not sufficiently saturated; the compound is too soluble.Evaporate some of the solvent to increase concentration. Try adding a seed crystal. Use an anti-solvent. Scratch the inside of the flask.
Low Yield Too much solvent was used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Product Remains Impure The chosen solvent does not effectively differentiate between the product and the impurity.Repeat the crystallization with a different solvent system. Consider column chromatography if impurities have very similar solubility.[1]

Conclusion

Crystallization is a highly effective and scalable method for the purification of 2-Aminobenzo[d]oxazol-7-ol. A systematic approach, beginning with a comprehensive solvent screen and followed by the logical selection of a crystallization technique, is key to success. The protocols detailed herein for single-solvent, anti-solvent, and slurry crystallization provide robust starting points for developing a process that delivers a product of high purity, suitable for the most demanding applications in drug discovery and development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • Dalidis, K., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Retrieved from [Link]

  • Google Patents. (2004). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Ribeiro, B. D., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wang, R., et al. (2015). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • Pytela, O., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

  • MDPI. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]

  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Google Patents. (2009). US8455691B2 - Process for the purification of aromatic amines.
  • National Center for Biotechnology Information. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]

  • MDPI. (2018). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopic Characterization of 2-amino-1,3-benzoxazol-7-ol

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 2-amino-1,3-benzoxazol-7-ol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Benzox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 2-amino-1,3-benzoxazol-7-ol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] Definitive structural elucidation is critical for drug development and structure-activity relationship (SAR) studies. This document outlines field-proven protocols for sample preparation, data acquisition, and detailed spectral interpretation tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold due to its presence in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] The specific functionalization of the benzoxazole core, such as the introduction of amino and hydroxyl groups, can significantly influence its interaction with biological targets. 2-amino-1,3-benzoxazol-7-ol possesses key hydrogen bond donor and acceptor sites in its amino and hydroxyl moieties, making it a molecule of interest in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note details the complete workflow for characterizing 2-amino-1,3-benzoxazol-7-ol, providing expected spectral data and the scientific rationale behind the analysis.

Molecular Structure and Atom Numbering

Accurate spectral assignment requires a standardized atom numbering system as depicted below. The numbering follows IUPAC conventions for the benzoxazole heterocyclic system.

Caption: Figure 1. Structure of 2-amino-1,3-benzoxazol-7-ol.

Part 1: Experimental Protocols

Protocol for Sample Preparation

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[2] For a polar molecule like 2-amino-1,3-benzoxazol-7-ol, which contains multiple hydrogen-bonding groups, solvent selection and sample purity are paramount.

Causality Behind Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, preventing aggregation that can lead to peak broadening. Furthermore, the exchangeable protons from the -NH₂ and -OH groups will be observable and not masked by a protic solvent signal.

  • Purity: The sample must be free of particulate matter and paramagnetic impurities. Solid particles disrupt the magnetic field homogeneity, resulting in broad, poorly resolved signals, while paramagnetic ions cause significant line broadening and can interfere with the spectrometer's deuterium lock.[2]

Step-by-Step Protocol:

  • Determine Sample Quantity:

    • For ¹H NMR , accurately weigh 5-10 mg of purified 2-amino-1,3-benzoxazol-7-ol.[1]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Use 20-50 mg of the sample to achieve an adequate signal-to-noise ratio in a reasonable time.[3][4]

  • Dissolution:

    • Place the weighed solid into a clean, dry vial.

    • Using a micropipette, add approximately 0.7 mL of DMSO-d₆.[5]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Incomplete dissolution is a common source of poor spectral quality.[3]

  • Filtration and Transfer:

    • Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Carefully draw the sample solution into the pipette and filter it directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended microparticles.[4]

  • Final Check:

    • Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[2]

    • Cap the NMR tube securely to prevent contamination or solvent evaporation.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Pulse Program zg30zgpg30
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (D1) 2 seconds2 seconds
Number of Scans 161024 or more
Spectral Width 12 ppm (0-12 ppm)220 ppm (0-220 ppm)
Referencing Residual DMSO at 2.50 ppmDMSO-d₆ at 39.52 ppm

Part 2: Spectral Analysis and Interpretation

While experimental data for this specific molecule is not widely published, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on the known spectral data of 2-aminobenzoxazole and the established substituent effects of a hydroxyl group on a benzene ring.[6]

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The aromatic region will display a characteristic three-proton system, while the amine and hydroxyl protons will appear as exchangeable signals.

Predicted δ (ppm)MultiplicityApprox. J (Hz)IntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet-1H-OHThe phenolic proton signal is typically broad and downfield. Its exact position is sensitive to concentration and temperature.
~7.3 - 7.5Broad Singlet-2H-NH₂Amine protons appear as a broad signal due to quadrupole broadening and exchange. This signal will disappear upon a D₂O shake.
~6.95Doublet of Doublets (dd)J ≈ 7.8, 1.21HH-4H-4 experiences ortho-coupling to H-5 and a smaller meta-coupling to H-6.
~6.85Triplet (t)J ≈ 7.81HH-5H-5 is ortho to both H-4 and H-6, resulting in a triplet (or more accurately, a dd with similar J values).
~6.70Doublet of Doublets (dd)J ≈ 7.8, 1.21HH-6H-6 is ortho-coupled to H-5 and meta-coupled to H-4. The strong electron-donating -OH group at C-7 will shift this proton upfield.
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to show nine distinct carbon signals. The chemical shifts are heavily influenced by the heteroatoms and the electron-donating amino and hydroxyl groups.

Predicted δ (ppm)AssignmentRationale
~163.0C-2This carbon is bonded to two heteroatoms (O, N) and the amino group, causing a significant downfield shift.
~148.5C-7aA quaternary carbon bonded to both N3 and O1 (via the ring system), placing it downfield.
~145.0C-7The ipso-carbon attached to the strongly electron-donating -OH group is shifted significantly downfield.
~141.0C-3aThe second quaternary carbon at the bridgehead, adjacent to the oxygen atom.
~120.5C-5Aromatic CH carbon.
~114.0C-4Aromatic CH carbon, shifted upfield due to the ortho/para directing effects of the ring oxygen.
~109.0C-6This aromatic CH carbon is ortho to the C-7 hydroxyl group and experiences a strong upfield shift due to its electron-donating resonance effect.

Part 3: Integrated Workflow and Data Summary

A systematic workflow ensures reproducibility and accuracy in structural elucidation.

Sources

Application

Application Notes and Protocols: Formulation Strategies for 2-Aminobenzo[d]oxazol-7-ol Based Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Aminobenzo[d]oxazol-7-ol and its derivatives represent a promising class of heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Aminobenzo[d]oxazol-7-ol and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] However, like many aromatic heterocyclic scaffolds, these compounds often exhibit poor aqueous solubility, which presents a major hurdle to their preclinical and clinical development. Low solubility can lead to poor absorption, low bioavailability, and erratic dose-response relationships, ultimately masking the true therapeutic potential of a drug candidate.[3]

This comprehensive guide provides a detailed overview of formulation strategies to address the solubility challenges associated with 2-Aminobenzo[d]oxazol-7-ol based compounds. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions in their formulation development efforts. We will explore a multi-pronged approach, from initial physicochemical characterization to the implementation of advanced formulation technologies.

PART 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of your specific 2-Aminobenzo[d]oxazol-7-ol derivative is the cornerstone of a rational formulation design. These properties will dictate the most suitable formulation strategies.

Critical Parameters to Determine

The following table outlines the essential physicochemical parameters and their importance in formulation development.

ParameterImportance in Formulation DevelopmentRecommended Analytical Method(s)
Aqueous Solubility Directly quantifies the solubility challenge. Determines if solubility enhancement is required and to what extent. Influences the choice between simple solutions and more complex formulations.Shake-flask method with HPLC-UV or LC-MS/MS quantification.
pKa The 2-aminobenzoxazole scaffold contains both a basic amino group and an acidic hydroxyl group.[4] The pKa values determine the ionization state of the molecule at different pH values, which significantly impacts solubility and stability. This knowledge is crucial for pH-modification strategies and salt formation.Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.
LogP/LogD Indicates the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility. Guides the selection of lipid-based formulations or co-solvents.Shake-flask method (octanol/water), HPLC-based methods.
Melting Point & DSC Provides information on the solid-state properties (crystallinity, polymorphism) of the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[3]Differential Scanning Calorimetry (DSC), Melting Point Apparatus.
Chemical Stability Assesses degradation pathways under various stress conditions (pH, light, temperature, oxidation). Informs on necessary precautions during formulation and storage.Stability-indicating HPLC method to monitor the parent compound and detect degradation products under stressed conditions.
General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial characterization of a new 2-Aminobenzo[d]oxazol-7-ol based compound.

G cluster_0 Physicochemical Profiling A Compound Synthesis & Purification B Aqueous Solubility Determination A->B Characterize API C pKa Determination A->C Characterize API D LogP/LogD Measurement A->D Characterize API E Solid-State Characterization (DSC, XRPD) A->E Characterize API F Forced Degradation & Stability Assessment A->F Characterize API G Data Analysis & Strategy Selection B->G Informs C->G Informs D->G Informs E->G Informs F->G Informs

Caption: Workflow for initial physicochemical profiling.

PART 2: Formulation Strategies and Protocols

Based on the physicochemical profile, a suitable formulation strategy can be selected. It is often beneficial to evaluate multiple strategies in parallel to identify the most robust and effective approach.

Strategy 1: pH Adjustment and Salt Formation

For ionizable compounds, altering the pH of the vehicle to ensure the compound is in its more soluble ionized state is the simplest approach.[5] The presence of both an acidic phenol and a basic amine in the 2-Aminobenzo[d]oxazol-7-ol scaffold makes this a primary strategy to investigate.

Causality:

  • Acidic pH: Protonates the basic amino group, forming a more water-soluble salt.

  • Alkaline pH: Deprotonates the acidic hydroxyl group, forming a more water-soluble phenolate salt.

Protocol 2.1.1: pH-Solubility Profile Determination

  • Prepare a series of buffers ranging from pH 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in each filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Plot the solubility (mg/mL or µM) against the pH to visualize the pH-solubility profile.

Protocol 2.1.2: Formulation of a Simple Aqueous Solution

  • Based on the pH-solubility profile, select a pH where the compound exhibits maximum solubility and is stable.

  • Prepare a buffer at the selected pH.

  • Gradually add the weighed compound to the buffer while stirring or sonicating until it is fully dissolved.

  • If required for in vivo studies, ensure the final formulation is sterile by filtering through a 0.22 µm filter.

Trustworthiness Check: Visually inspect the final formulation for any precipitation over time and at different temperatures. Re-analyze the concentration after a set period to confirm stability.

Strategy 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[5]

Commonly Used Co-solvents for Preclinical Studies:

Co-solventProperties and Considerations
Propylene Glycol (PG) A versatile and commonly used co-solvent.
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are effective solubilizers.
Ethanol Use with caution in vivo due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but generally limited to in vitro use or very low concentrations in vivo due to potential toxicity.[6]
Solutol® HS 15 A non-ionic solubilizer and emulsifying agent.

Protocol 2.2.1: Co-solvent Screening

  • Prepare various binary or ternary solvent systems (e.g., 20% PG in water, 10% Ethanol/20% PEG 400 in water).

  • Determine the saturation solubility of the compound in each system using the shake-flask method as described in Protocol 2.1.1.

  • Select the co-solvent system that provides the desired solubility with the lowest concentration of organic solvents.

Protocol 2.2.2: Preparation of a Co-solvent Formulation

  • Accurately weigh the compound into a sterile vial.

  • Add the organic co-solvent(s) and mix (vortex, sonicate) until the compound is fully dissolved.

  • Slowly add the aqueous component (e.g., water, saline, or buffer) to the final volume while continuously mixing.

  • Visually inspect for any signs of precipitation.

Trustworthiness Check: Perform a dilution test by adding a small volume of the formulation to a larger volume of aqueous buffer to simulate in vivo dilution. The absence of immediate precipitation is a good indicator of a stable formulation.

Strategy 3: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline drug in a carrier, usually a polymer, to create an amorphous, high-energy state that enhances solubility.[7]

Protocol 2.3.1: Preparation of an ASD by Solvent Evaporation

  • Select a suitable polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Choose a common solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture).

  • Dissolve the compound and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.[6]

  • Collect and gently grind the resulting solid into a fine powder.

Characterization of ASDs:

  • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.

  • Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity (no sharp Bragg peaks).

  • In vitro dissolution testing: To demonstrate the enhanced dissolution rate compared to the crystalline compound.

Strategy 4: Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[6]

Protocol 2.4.1: Development of a SEDDS Formulation

  • Screening of Excipients: Determine the solubility of the compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construct a Ternary Phase Diagram: Based on the solubility data, construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

  • Prepare the SEDDS Formulation:

    • Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40-50°C to ensure homogeneity.

    • Add the compound and stir until completely dissolved.

  • Characterization of SEDDS:

    • Emulsification time: Measure the time taken for the formulation to emulsify in an aqueous medium with gentle agitation.

    • Droplet size analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size generally leads to better absorption.

    • Thermodynamic stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its stability.

PART 3: Analytical Characterization of Formulations

Rigorous analytical characterization is essential to ensure the quality, stability, and performance of the developed formulation.

Workflow for Formulation and Characterization:

G cluster_0 Formulation Development & Analysis A Select Formulation Strategy (e.g., Co-solvent, ASD, SEDDS) B Prepare Formulation Prototypes A->B C Characterize Formulation (Appearance, pH, Viscosity) B->C D Assay & Purity by HPLC C->D E In Vitro Dissolution/Dispersion Test D->E F Stability Assessment E->F G Select Lead Formulation for In Vivo Studies F->G Based on Performance & Stability

Caption: General workflow for formulation and characterization.

Key Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) To determine the concentration (assay) and purity of the compound in the formulation. A stability-indicating method should be used.
Dynamic Light Scattering (DLS) For measuring the particle or droplet size of nanosuspensions and lipid-based formulations.
Zeta Potential Analysis To assess the surface charge of particles in a suspension, which is an indicator of stability.
In Vitro Dissolution Testing (USP Apparatus II) To evaluate the release profile of the compound from the formulation, particularly for solid dosage forms like ASDs.

Conclusion

The successful formulation of 2-Aminobenzo[d]oxazol-7-ol based compounds hinges on a systematic and science-driven approach. By first establishing a comprehensive physicochemical profile, researchers can logically select and optimize from a range of formulation strategies. The protocols and workflows outlined in this guide provide a robust framework for overcoming the solubility challenges associated with this important class of compounds, thereby enabling a more accurate assessment of their therapeutic potential in drug discovery and development.

References

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • IJRPR. (2025). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MDPI. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Retrieved from [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • IJPSR. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

  • MDPI. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

  • PMC. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • ScienceDirect. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Retrieved from [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

Sources

Method

Application Note: A Framework for Efficacy and Cytotoxicity Screening of 2-Aminobenzo[d]oxazol-7-ol Derivatives

An in-depth guide to assessing the biological activity of 2-Aminobenzo[d]oxazol-7-ol derivatives through robust cell viability assays. Introduction: The Therapeutic Potential of the Benzoxazole Scaffold The benzoxazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to assessing the biological activity of 2-Aminobenzo[d]oxazol-7-ol derivatives through robust cell viability assays.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Derivatives of the 2-aminobenzoxazole scaffold, in particular, have garnered significant attention due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] As researchers synthesize novel derivatives, such as those based on a 2-Aminobenzo[d]oxazol-7-ol core, a critical and foundational step in their evaluation is to quantify their impact on cell populations.

Cell viability assays are indispensable tools for this purpose, providing quantitative data on how these novel compounds affect cell health, proliferation, and cytotoxicity.[5] This guide provides a comprehensive framework and detailed protocols for researchers engaged in the preclinical evaluation of 2-Aminobenzo[d]oxazol-7-ol derivatives, ensuring the generation of robust and reproducible data essential for advancing drug discovery programs.

Principle of Metabolic Viability Assays

A primary method for assessing cell viability, especially in a high-throughput context, is to measure the metabolic activity of the cell population.[6][7] Healthy, proliferating cells maintain a high rate of metabolic activity, which declines during apoptosis or necrosis. Many common colorimetric assays leverage this principle by using a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product.[8][9]

The most common examples include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow, water-soluble salt reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form an insoluble purple formazan.[8] A solubilization step is required before absorbance can be read.

  • WST-1 (Water Soluble Tetrazolium-1): A salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.[10]

The intensity of the color produced is directly proportional to the number of viable, metabolically active cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.

Experimental Workflow for Screening Novel Derivatives

The process of evaluating a new 2-Aminobenzo[d]oxazol-7-ol derivative follows a structured workflow from compound handling to final data analysis. Careful planning at each stage is crucial for obtaining reliable results.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., DMSO Stocks) Treatment Serial Dilution & Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Line Culture (Logarithmic Growth Phase) Seeding Cell Seeding in Microtiter Plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT, WST-1) Incubation->Assay_Reagent Final_Incubation Incubate for Color Development (0.5-4h) Assay_Reagent->Final_Incubation Readout Measure Absorbance (Plate Reader) Final_Incubation->Readout Analysis Calculate % Viability & Plot Dose-Response Readout->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: High-level workflow for assessing compound cytotoxicity.

Protocol: IC50 Determination using the MTT Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a 2-Aminobenzo[d]oxazol-7-ol derivative, a key metric for quantifying its potency.

I. Materials and Reagents
  • 96-well flat-bottom tissue culture plates.[11]

  • Test 2-Aminobenzo[d]oxazol-7-ol derivative(s).

  • Vehicle control (e.g., sterile DMSO).

  • Positive control (e.g., Doxorubicin).

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.[5]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.[12]

  • Complete cell culture medium appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Selected cancer cell line (e.g., MCF-7, A549).[4][13]

II. Experimental Procedure

Step 1: Cell Seeding

  • Culture cells until they are in the logarithmic growth phase.[5]

  • Trypsinize, count, and resuspend cells in fresh medium to the optimal seeding density. This must be determined empirically but is often between 5,000 and 10,000 cells/well.[5]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To minimize evaporation or "edge effects," do not use the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[11]

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

Step 2: Compound Treatment

  • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compound in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare enough volume for all replicates.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

  • Crucial Controls: [6][10]

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

Step 3: MTT Assay and Measurement

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the Solubilization Solution to each well.[8][12]

  • Pipette up and down gently to mix and aid in dissolving the formazan crystals.

  • Incubate the plate overnight in the incubator in a humidified atmosphere.[8]

  • The next day, ensure all formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

III. Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the viability for each compound concentration relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot and Determine IC50: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Example Data Table

Compound Conc. (µM)Avg. Absorbance (570nm)Corrected Absorbance% Viability
0 (Vehicle)1.2501.200100%
0.11.2381.18899.0%
11.1501.10091.7%
100.7700.72060.0%
500.2900.24020.0%
1000.1100.0605.0%
Blank0.050N/AN/A
Resulting IC50 ~15 µM
Mechanism of MTT Reduction

The core of the MTT assay is an enzymatic reaction that occurs only in living cells.

G cluster_cell Inside Viable Cell Mitochondria Enzyme NAD(P)H-dependent oxidoreductases NAD NAD(P)+ Enzyme->NAD Formazan Formazan (Purple, Insoluble) Enzyme->Formazan reduces NADH NAD(P)H NADH->Enzyme donates e- MTT MTT (Yellow, Water-Soluble) MTT->Enzyme

Caption: Enzymatic reduction of MTT to formazan by viable cells.

IV. Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
High background in blank wells MTT solution or medium is contaminated with bacteria/fungi.Use sterile technique. Filter-sterilize MTT solution after preparation.[5]
Low signal in control wells Cell seeding density is too low; cells are unhealthy; incubation time is too short.Optimize seeding density. Ensure cells are in log phase. Increase incubation time with MTT reagent if needed.[5]
Inconsistent results between replicates Uneven cell seeding; pipetting errors; edge effects.Mix cell suspension thoroughly before and during seeding. Use a multichannel pipette. Avoid using outer wells for data.[11]
Compound precipitation Compound has low solubility in aqueous medium.Check for visible precipitate after dilution. Lower the highest test concentration or increase the final DMSO percentage (typically ≤0.5%).

References

  • Bhuiyan, M. S. H., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. Available from: [Link]

  • Bhuiyan, M. S. H., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. Available from: [Link]

  • Creative Biolabs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Biolabs. Available from: [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research and Reports. Available from: [Link]

  • van Tonder, A., et al. (2015). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Methods in Molecular Biology. Available from: [Link]

  • Havlíček, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available from: [Link]

  • Cui, C., et al. (2020). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available from: [Link]

  • Havlíček, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available from: [Link]

  • Zhang, H., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available from: [Link]

  • Sevin, G., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available from: [Link]

  • Martínez-Pacheco, S. B., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. MDPI. Available from: [Link]

  • Martínez-Pacheco, S. B., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 2-Aminobenzo[d]oxazol-7-ol

Topic: Troubleshooting & Optimizing the Synthesis of 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) Target Audience: Discovery Chemists, Process Engineers, and Application Scientists Document ID: KB-OrgSyn-8832 Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Optimizing the Synthesis of 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) Target Audience: Discovery Chemists, Process Engineers, and Application Scientists Document ID: KB-OrgSyn-8832

Mechanistic Overview & Pathway Selection

2-Aminobenzo[d]oxazol-7-ol is a highly privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Synthesizing this primary aminobenzoxazole requires the precise cyclization of 3-amino-1,2-benzenediol (3-aminopyrocatechol).

Because the starting material is a highly electron-rich catechol derivative, it is notoriously prone to oxidative degradation (forming intractable black ortho-quinone polymers). Furthermore, achieving the correct regioselectivity and preventing over-cyanation requires strict control over the electrophilic cyanating agent.

Historically, Cyanogen Bromide (BrCN) was the standard reagent. However, due to its extreme toxicity and the generation of HBr (which stalls the reaction by protonating the amine), modern protocols favor the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . NCTS is a bench-stable, non-hazardous electrophilic cyanating agent that, when activated by a Lewis acid, provides superior yields and purity profiles .

Synthesis Workflow

G SM 3-Amino-1,2-benzenediol (Catechol Starting Material) BrCN Pathway A: BrCN Method (Classical, Toxic) SM->BrCN MeOH, 0°C to RT (Requires Antioxidant) NCTS Pathway B: NCTS + BF3·Et2O (Modern, High Yield) SM->NCTS 1,4-Dioxane, Reflux (Lewis Acid Catalyzed) Int1 Cyanamide Intermediate (Regioselective Formation) BrCN->Int1 -HBr NCTS->Int1 -Sulfonamide Prod 2-Aminobenzo[d]oxazol-7-ol (Target Product) Int1->Prod Intramolecular Cyclization (via 2-OH attack)

Figure 1: Mechanistic pathways for synthesizing 2-Aminobenzo[d]oxazol-7-ol.

Validated Experimental Protocols

As a self-validating system, every protocol below includes In-Process Controls (IPC) to ensure causality between your experimental actions and the chemical outcomes.

Protocol A: Advanced Lewis-Acid Catalyzed Cyanation (Recommended)

This protocol utilizes NCTS to avoid the hazards of BrCN. We employ a Lewis acid (BF3·Et2O) rather than a strong base (like LiHMDS) to prevent the premature deprotonation of the sensitive catechol hydroxyl groups, which historically led to poor reproducibility .

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Causality: Absolute exclusion of oxygen prevents the auto-oxidation of the 1,2-diol moiety.

  • Reagent Mixing: Dissolve 3-amino-1,2-benzenediol (1.0 equiv) and NCTS (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Activation: Add BF3·Et2O (2.0 equiv) dropwise at room temperature. Causality: The Lewis acid coordinates with the cyano nitrogen of NCTS, increasing its electrophilicity for nucleophilic attack by the primary amine.

  • Cyclization: Heat the reaction mixture to reflux (101°C) for 24–30 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material ( m/z 125) and the appearance of the product mass ( m/z 150) at 210–500 nm traces.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Modified Classical BrCN Synthesis

If NCTS is unavailable, the BrCN method can be used, provided strict antioxidant controls are implemented.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge Methanol with Argon for 30 minutes. Dissolve 3-amino-1,2-benzenediol (1.0 equiv) and Sodium Dithionite ( Na2​S2​O4​ , 0.05 equiv) in the degassed methanol. Causality: The dithionite acts as a sacrificial reductant, keeping the starting material in its active diol state.

  • Cyanation: Cool the solution to 0°C. Add Cyanogen Bromide (1.1 equiv) dropwise. (CAUTION: Perform in a highly ventilated fume hood; BrCN is highly toxic).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Neutralization & Precipitation: The reaction generates HBr, dropping the pH and protonating the product. Concentrate the methanol in vacuo, dissolve the residue in minimal water, and carefully adjust the pH to 6.5–7.0 using 1M NaOH. The neutral 2-Aminobenzo[d]oxazol-7-ol will precipitate as a solid. Filter and wash with cold water.

Troubleshooting & FAQs

Q: My reaction mixture rapidly turns into a black, intractable tar. What is happening? A: You are observing the oxidative polymerization of the starting material. 3-amino-1,2-benzenediol contains a catechol (1,2-diol) moiety. In the presence of trace oxygen (especially under basic conditions), catechols rapidly oxidize into highly reactive ortho-quinones, which then undergo uncontrolled polymerization. Resolution: Rigorously degas all solvents with Argon. If using the BrCN method, add a catalytic amount of a reducing agent like sodium dithionite ( Na2​S2​O4​ ) to the reaction mixture to suppress quinone formation.

Q: I am using the NCTS method with LiHMDS as reported in some older literature, but my yields are consistently below 15%. Why? A: This is a documented reproducibility issue. Strong bases like LiHMDS indiscriminately deprotonate the highly acidic catechol hydroxyls (pKa ~9) before the amine can attack the cyano group. This leads to O-cyanation side reactions and degradation. Resolution: Switch to the Lewis acid-catalyzed protocol (Protocol A using BF3·Et2O). The Lewis acid activates the NCTS reagent electrophilically without requiring a strong base, consistently delivering >75% yields .

Q: Is there a risk of forming the 2-aminobenzo[d]oxazol-4-ol isomer instead of the 7-ol? A: No, provided your starting material is strictly 3-amino-1,2-benzenediol. The cyanamide intermediate forms at the 3-amino position. For the 5-membered oxazole ring to close, it must react with the adjacent 2-hydroxyl group. The 1-hydroxyl group is meta to the amine and geometrically cannot participate in the cyclization. Therefore, the unreacted 1-hydroxyl group naturally becomes the 7-hydroxyl position on the final benzoxazole framework.

Q: How can I improve the purity profile without relying on extensive column chromatography? A: Exploit the amphoteric nature of 2-Aminobenzo[d]oxazol-7-ol. The 7-hydroxyl group is weakly acidic (pKa ~9.5), and the 2-amino group is weakly basic (pKa ~4.0). Resolution (Acid-Base Extraction): Dissolve your crude mixture in 1M HCl (pH ~2). The product will protonate and dissolve in the aqueous layer. Wash this aqueous layer with Dichloromethane to remove non-polar organic impurities. Then, carefully adjust the aqueous layer to pH 6.5–7.0 using 1M NaOH. The zwitterionic/neutral product will precipitate out of solution in high purity, leaving highly polar degradation products dissolved in the water.

Quantitative Method Comparison

Use the following data table to select the most appropriate synthetic route based on your lab's safety constraints and yield requirements.

Synthesis MethodCyanating ReagentCatalyst / AdditiveSolvent & TempTypical YieldSafety & Scalability Profile
Classical Cyanation Cyanogen Bromide (BrCN)NoneMeOH, 0°C to RT30–45%Poor: BrCN is highly toxic. High risk of catechol oxidation.
Modified Classical Cyanogen Bromide (BrCN) Na2​S2​O4​ (Antioxidant)Degassed MeOH, RT50–65%Moderate: Better yield, but BrCN toxicity remains a major hazard.
Advanced Electrophilic NCTS BF3​⋅Et2​O (Lewis Acid)1,4-Dioxane, Reflux75–85%Excellent: NCTS is bench-stable. Avoids strong bases and oxidation.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega (2019). Available at:[Link]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry (2010). Available at:[Link]

  • Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry (2013). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Aminobenzo[d]oxazol-7-ol in DMSO

Welcome to the technical support guide for 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing very low solubility of 2-Aminobenzo[d]oxazol-7-ol in DMSO at room temperature. Is this expected?

A1: Yes, this observation is not unusual. The structure of 2-Aminobenzo[d]oxazol-7-ol contains several functional groups that contribute to strong intermolecular forces, leading to high crystal lattice energy.

  • Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor.

  • Amino Group (-NH2): This group is an excellent hydrogen bond donor.

  • Benzoxazole Core: The nitrogen and oxygen atoms in the heterocyclic ring system are hydrogen bond acceptors.

These strong intermolecular hydrogen bonds create a stable crystal structure that requires significant energy to break apart, resulting in lower-than-expected solubility in solvents, even a powerful polar aprotic solvent like DMSO[1]. While DMSO is an excellent solvent for many polar and nonpolar compounds, highly crystalline materials can still present a challenge[2][3].

Q2: What are the recommended first steps to dissolve 2-Aminobenzo[d]oxazol-7-ol in DMSO?

A2: Before moving to more advanced methods, it's crucial to ensure the standard dissolution protocol has been thoroughly attempted. The initial goal is to provide enough kinetic energy to overcome the initial activation energy barrier of dissolution.

G cluster_0 start Start: Weigh Compound & Add DMSO vortex Vortex vigorously for 1-2 minutes start->vortex observe Observe for undissolved solid vortex->observe success Fully Dissolved: Proceed with Experiment observe->success No fail Solid Remains: Proceed to Advanced Troubleshooting observe->fail Yes G cluster_0 start Initial methods failed. Is the final application heat-sensitive? heat Use Controlled Heating (Protocol 2) start->heat No sonicate Use Sonication (Protocol 3) start->sonicate Yes ph_q Are pH adjustments permissible in the final assay? heat->ph_q sonicate->ph_q ph_mod Use pH Modification (Protocol 4) ph_q->ph_mod Yes cosolvent Use Co-Solvents (See Table) ph_q->cosolvent No

Decision workflow for selecting an advanced solubility strategy.
References
  • Title: Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil Source: PubMed URL: [Link]

  • Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL: [Link]

  • Title: Effect of pH on Solubility — Overview & Examples Source: Expii URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC URL: [Link]

  • Title: High Throughput Sonication: Evaluation for Compound Solubilization Source: ResearchGate URL: [Link]

  • Title: Improving the Water Solubility of Poorly Soluble Drugs Source: Basicmedical Key URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins Source: PMC URL: [Link]

  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: PMC URL: [Link]

  • Title: 2-Aminobenzoxazole | C7H6N2O Source: PubChem URL: [Link]

  • Title: Sonication Source: Wikipedia URL: [Link]

  • Title: Lab tip: use a bath sonicator to help dissolve solids Source: YouTube URL: [Link]

  • Title: Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion Source: The Royal Society of Chemistry URL: [Link]

  • Title: Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food Source: PMC URL: [Link]

  • Title: Effect of Cosolvents DMSO and Glycerol on the Self-Assembly Behavior of SDBS and CPC: An Experimental and Theoretical Approach Source: ACS Publications URL: [Link]

  • Title: Improving water solubility of polyphenols by adding amino acids Source: EurekAlert! URL: [Link]

  • Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]

  • Title: Aqueous Solubility of Some Natural Phenolic Compounds Source: CORE URL: [Link]

  • Title: Solvents for Ultrasonic Extraction from Plants Source: Hielscher Ultrasonics URL: [Link]

  • Title: Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C Source: MDPI URL: [Link]

  • Title: Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents Source: PMC URL: [Link]

  • Title: pH and Solvent Effect on Drug Solubility Source: SlideShare URL: [Link]

  • Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: PMC URL: [Link]

  • Title: Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis Source: bioRxiv URL: [Link]

  • Title: Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines Source: PubMed URL: [Link]

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: PMC URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: DMSO Source: gChem URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: PMC URL: [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-Aminobenzo[d]oxazol-7-ol synthesis

Welcome to the technical support guide for the synthesis of 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical aspects of this synthesis, focusing on the mitigation of common side reactions to enhance yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to 2-Aminobenzo[d]oxazol-7-ol

2-Aminobenzo[d]oxazol-7-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is foundational for developing various therapeutic agents. The successful synthesis of this molecule in high purity is paramount for its downstream applications. This guide provides an in-depth look at its synthesis, with a primary focus on troubleshooting and minimizing side reactions that can impede success.

Core Synthesis Pathway and Mechanism

The most direct and common route to 2-Aminobenzo[d]oxazol-7-ol is the cyclization of 2,3-diaminophenol with a cyanating agent, such as cyanogen bromide (BrCN). This reaction, while effective, requires careful control to prevent the formation of impurities.

The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,3-diaminophenol on the electrophilic cyanating agent. This is followed by an intramolecular cyclization involving the hydroxyl group, which attacks the newly formed cyanamide intermediate to form the oxazole ring.

Proposed Reaction Mechanism

Reaction_Mechanism start 2,3-Diaminophenol + BrCN intermediate1 Cyanamide Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Protonated Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminobenzo[d]oxazol-7-ol intermediate2->product Deprotonation

Caption: Proposed mechanism for the synthesis of 2-Aminobenzo[d]oxazol-7-ol.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-Aminobenzo[d]oxazol-7-ol in a practical question-and-answer format.

Q1: My reaction mixture turns dark brown or black shortly after starting. What is causing this and how can I prevent it?

A1: This is a very common issue and is almost certainly due to the oxidation and subsequent polymerization of the 2,3-diaminophenol starting material.[1] This precursor is highly susceptible to air oxidation, which forms colored quinone-imine intermediates that can then polymerize into dark, often insoluble, materials.[1]

Root Causes and Solutions:

CauseExplanationPreventative Measure
Exposure to Atmospheric Oxygen 2,3-diaminophenol readily oxidizes in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents.
High Reaction Temperature Elevated temperatures can accelerate the rate of oxidation.Maintain a low to moderate reaction temperature, especially during the initial addition of reagents.
Presence of Metal Ions Trace metal impurities can catalyze the oxidation process.Use high-purity reagents and solvents. Consider treating the reaction mixture with a chelating agent like EDTA if metal contamination is suspected.
Light Exposure UV light can promote the formation of radical species that initiate oxidation.Protect the reaction vessel from light by wrapping it in aluminum foil.
Q2: The yield of my desired 2-Aminobenzo[d]oxazol-7-ol is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors, ranging from the quality of your starting materials to the formation of competing side products.

Troubleshooting Steps:

  • Verify Starting Material Purity: Use freshly sourced, high-purity 2,3-diaminophenol. If the material is old or discolored, it has likely oxidized and will perform poorly.[1]

  • Inert Atmosphere is Crucial: As mentioned in Q1, ensuring an oxygen-free environment is critical to prevent the degradation of your starting material.[1]

  • Stoichiometry of Reagents: Carefully check the molar ratios of your reactants. An excess of the cyanating agent may lead to the formation of di-substituted or other side products.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged period, consider a modest increase in temperature or reaction time. However, be mindful that higher temperatures can also promote side reactions.[1]

  • Side Product Formation: The formation of isomeric impurities is a significant possibility (see Q3).

Q3: I'm observing multiple spots on my TLC plate, some of which are very close to the product spot. What are these likely side products?

A3: The presence of multiple functional groups on 2,3-diaminophenol makes the formation of isomeric side products a significant challenge. The main possibilities are other benzoxazole isomers or a benzimidazole derivative.

Potential Isomeric Side Products:

  • 2-Amino-4-hydroxybenzo[d]oxazole: This isomer can form if the other amino group participates in the cyclization.

  • 2,7-Diaminobenzo[d]oxazole: While less likely with a cyanating agent, it's a theoretical possibility.

  • 2-Amino-1H-benzo[d]imidazol-7-ol: This can form if both amino groups react with the cyanating agent in a way that excludes the hydroxyl group from the initial cyclization.

Side_Products start 2,3-Diaminophenol + BrCN product 2-Aminobenzo[d]oxazol-7-ol (Desired) start->product Desired Cyclization side1 2-Amino-4-hydroxybenzo[d]oxazole (Isomer) start->side1 Alternative Cyclization side2 2-Amino-1H-benzo[d]imidazol-7-ol (Isomer) start->side2 Alternative Cyclization

Caption: Potential isomeric side products in the synthesis.

Strategies to Control Regioselectivity:

  • pH Control: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. Careful control of the reaction pH might favor the desired cyclization pathway.

  • Protecting Groups: While adding steps to the synthesis, the use of protecting groups on one of the amino groups could be a strategy to ensure regioselectivity.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Experimenting with different solvents (e.g., polar aprotic vs. protic) may improve the selectivity.

Q4: Purification of the final product is difficult due to persistent impurities. What are the best practices for purification?

A4: Effective purification relies on understanding the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying 2-aminobenzoxazole derivatives.[2] A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol) is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities and obtaining a highly crystalline product.

  • Acid-Base Extraction: The basicity of the amino group and the acidity of the hydroxyl group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.

Experimental Protocols

The following are representative protocols. Note: These should be considered as starting points and may require optimization for your specific setup.

Protocol 1: Synthesis of 2-Aminobenzo[d]oxazol-7-ol

This protocol is adapted from general procedures for the synthesis of 2-aminobenzoxazoles.[2]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,3-diaminophenol (1.0 eq).

  • Dissolution: Add a suitable degassed solvent (e.g., methanol or ethanol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point.

  • Visualization: The product and starting material can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used.

Data Presentation: Expected Analytical Data

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Aminobenzo[d]oxazol-7-ol (Expected) 9.5-10.5 (s, 1H, -OH), 7.0-7.5 (s, 2H, -NH2), 6.5-7.2 (m, 3H, Ar-H)160-165 (C2), 140-150 (Ar-C-O, Ar-C-N), 100-125 (Ar-C-H)
2-Aminobenzoxazole (Reference) 7.35 (s, 2H), 7.30 (d, 1H), 7.19 (d, 1H), 7.08 (t, 1H), 6.95 (t, 1H)162.7, 147.9, 143.6, 123.5, 119.9, 115.3, 108.4

Mass Spectrometry (Expected):

  • M+H+: 151.0553

References

  • Šlachtová, V., Beránek, J., & Tlustoš, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19495-19506. Available at: [Link]

  • PubChem. (2024). 2-Aminobenzoxazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 2-Aminobenzo[d]oxazol-7-ol

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Aminobenzo[d]oxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Aminobenzo[d]oxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving robust and reproducible HPLC separations of this compound. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.

Understanding the Analyte: 2-Aminobenzo[d]oxazol-7-ol

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Shape Problems

A common hurdle in HPLC is achieving a symmetrical, Gaussian peak.[4] Distortions like tailing or fronting can compromise quantification and resolution.[4][5]

Q1: My peak for 2-Aminobenzo[d]oxazol-7-ol is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue, especially for basic compounds like 2-Aminobenzo[d]oxazol-7-ol.[6][7]

A1: The primary cause of peak tailing for amine-containing compounds is often secondary interactions with the stationary phase.[6][7][8] Here's a systematic approach to troubleshoot this issue:

  • Silanol Interactions: The stationary phases of conventional silica-based columns have residual silanol groups that can be ionized (negatively charged) at mid-range pH values.[7][9] The protonated (positively charged) amino group of your analyte can then interact with these ionized silanols, leading to peak tailing.[7][10]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a value at least 2 units below the pKa of the amino group will ensure it is fully protonated, and it will also suppress the ionization of the silanol groups, thus minimizing these secondary interactions.[1][6][11] A starting point would be a pH of 2.5-3.5.

    • Solution 2: Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and reduce tailing.[6][8] However, modern, high-purity silica columns often have fewer accessible silanols, potentially reducing the need for such additives.[6][10]

    • Solution 3: Employ a Modern, End-capped Column: Newer generation HPLC columns are often "end-capped," where the residual silanols are chemically deactivated, or are made with higher purity silica with fewer silanols to begin with.[6][7] Columns with charged surface technology can also yield excellent peak shapes for basic compounds even at low ionic strengths.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6][13]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[6][13][14] If the peak shape improves, mass overload was a contributing factor.

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed ph_check Is mobile phase pH 2-3 units below analyte pKa? start->ph_check overload_check Is sample concentration too high? ph_check->overload_check No solution_ph Adjust pH to 2.5-3.5 using a suitable buffer. ph_check->solution_ph Yes column_check Are you using an older or non-end-capped column? overload_check->column_check No solution_overload Reduce injection volume or dilute sample. overload_check->solution_overload Yes solution_column Switch to a modern, high-purity, end-capped or charged-surface column. column_check->solution_column Yes end Symmetrical Peak Achieved column_check->end No solution_ph->end solution_overload->end solution_column->end

Caption: Troubleshooting workflow for peak tailing.

Q2: My peak is fronting. What could be the cause?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.[15]

A2: Several factors can lead to peak fronting:[13][14][16]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[13][14]

    • Solution: Ideally, dissolve your sample in the mobile phase itself.[16] If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Overload: Similar to peak tailing, injecting too large a volume or too concentrated a sample can lead to fronting.[13][14]

    • Solution: Reduce the injection volume or dilute your sample.[14][16]

  • Column Collapse or Degradation: In rare cases, particularly with older columns or when operating outside the recommended pH range, the packed bed of the column can collapse, leading to poor peak shape.[13][14][17]

    • Solution: Replace the column.[16] Always operate within the pH and pressure limits specified by the column manufacturer.[9][10]

Retention and Resolution Issues

Q3: I am not getting enough retention for 2-Aminobenzo[d]oxazol-7-ol on my C18 column. How can I increase its retention time?

Poor retention of polar compounds on nonpolar stationary phases is a common challenge.[18][19]

A3: To increase the retention of a polar compound like 2-Aminobenzo[d]oxazol-7-ol, you can modify the mobile phase in several ways:

  • Decrease the Organic Solvent Concentration: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of your analyte.[20]

  • Utilize Ion Suppression: As your analyte has both acidic and basic functional groups, controlling the pH is crucial.[1][3] To maximize retention on a C18 column, you want the analyte to be in its most neutral, and therefore most hydrophobic, form. Since it has a basic amino group and an acidic hydroxyl group, you would need to operate at a pH that suppresses the ionization of one or both groups. A low pH (e.g., 2.5-3.5) will protonate the amine, making it more polar and less retained. A high pH (e.g., 8-9) would deprotonate the hydroxyl group, also making it more polar. An intermediate pH might be optimal, but this can be difficult to control and may lead to poor reproducibility if the pH is close to a pKa value.[1][3] For practical purposes with silica-based columns, which are generally stable between pH 2 and 8, a low pH is often chosen to at least ensure consistent protonation of the amine and good peak shape.[9]

  • Consider Alternative Column Chemistries: If you still struggle with retention, a standard C18 may not be the best choice. Consider columns designed for polar analytes:[18][21]

    • Polar-Endcapped or Polar-Embedded Columns: These columns have modified stationary phases that provide alternative selectivity and better retention for polar compounds.[21]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase and are specifically designed for the retention and separation of very polar compounds.[18][19][21]

Q4: How do I select the right buffer for my mobile phase?

Proper buffer selection is critical for reproducible separations of ionizable compounds.[11][22][23]

A4: Here are the key considerations for choosing a buffer:

  • Desired pH: The buffer's pKa should be as close as possible to the desired mobile phase pH (ideally within +/- 1 pH unit) to provide adequate buffering capacity.[9][11][23]

  • Detector Compatibility: If you are using a mass spectrometer (MS) detector, you must use volatile buffers such as ammonium formate or ammonium acetate, as non-volatile buffers like phosphate will contaminate the system.[9][11][24] For UV detection, ensure the buffer has a low UV cutoff at your detection wavelength.[9]

  • Buffer Concentration: A good starting concentration is typically between 10-50 mM.[10][11][23] Too low a concentration may not provide sufficient buffering, while too high a concentration can lead to precipitation, especially when mixed with high percentages of organic solvent.[9][11]

Commonly Used Buffers in HPLC

BufferpKa(s)Useful pH RangeVolatile (MS-Compatible)?
Phosphate2.15, 7.20, 12.351.1-3.1, 6.2-8.2No
Formate3.752.8-4.8Yes
Acetate4.763.8-5.8Yes
Citrate3.13, 4.76, 6.402.1-7.4No

Data sourced from multiple references.[3][23][24]

Experimental Protocol: Mobile Phase Preparation

Consistent and accurate mobile phase preparation is fundamental to reproducible results.

  • Aqueous Component Preparation: a. Weigh out the appropriate amount of the chosen buffer salt (e.g., ammonium formate) and dissolve it in high-purity (e.g., 18 MΩ·cm) water in a volumetric flask. b. Adjust the pH to the desired value using a suitable acid or base (e.g., formic acid or ammonium hydroxide). c. Bring the solution to the final volume with high-purity water.

  • Filtration: Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could damage the HPLC system.[23][25]

  • Mobile Phase Mixing: a. Measure the required volumes of the filtered aqueous component and the organic solvent (e.g., HPLC-grade acetonitrile or methanol) into a clean mobile phase reservoir. b. Mix thoroughly.

  • Degassing: Degas the final mobile phase mixture using sonication, helium sparging, or an in-line degasser to prevent air bubbles from interfering with the pump and detector performance.[16][26]

G cluster_aqueous Aqueous Component weigh Weigh Buffer Salt dissolve Dissolve in High-Purity Water weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust volume Bring to Final Volume ph_adjust->volume filter Filter (0.45 or 0.22 µm) volume->filter mix Mix Aqueous & Organic Components filter->mix degas Degas Mobile Phase mix->degas hplc Ready for HPLC Use degas->hplc

Sources

Troubleshooting

Preventing oxidation and degradation of 2-Aminobenzo[d]oxazol-7-ol

Technical Support Center: 2-Aminobenzo[d]oxazol-7-ol Stability & Handling Welcome to the technical support and troubleshooting guide for 2-Aminobenzo[d]oxazol-7-ol. As a highly electron-rich heterocyclic compound, it pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Aminobenzo[d]oxazol-7-ol Stability & Handling

Welcome to the technical support and troubleshooting guide for 2-Aminobenzo[d]oxazol-7-ol. As a highly electron-rich heterocyclic compound, it presents unique challenges during synthesis, analysis, and storage. This guide is designed for researchers and drug development professionals to understand the physical organic chemistry driving these instabilities and to implement field-proven, self-validating protocols to prevent them.

The structural anatomy of 2-Aminobenzo[d]oxazol-7-ol creates a "perfect storm" for oxidative and hydrolytic degradation. The combination of an electron-donating amino group at the C2 position and a phenolic hydroxyl group at the C7 position significantly increases the electron density across the conjugated benzoxazole core. This high electron density drastically lowers the oxidation potential of the molecule.

When exposed to atmospheric oxygen, trace transition metals (e.g., Cu²⁺, Fe³⁺), or UV light, the 7-hydroxyl group readily undergoes single-electron transfer (SET) to form a highly reactive phenoxy radical. This radical delocalizes and rapidly oxidizes into an electrophilic quinone imine intermediate. These intermediates are highly colored and prone to irreversible intermolecular cross-linking, resulting in the dark, insoluble polymeric aggregates commonly observed as "browning" in degraded samples1[1]. Furthermore, the oxazole ring itself is susceptible to hydrolytic cleavage under extreme pH conditions, reverting to an unstable o-aminophenol derivative2[2].

OxidationMechanism A 2-Aminobenzo[d]oxazol-7-ol (Electron-Rich Phenol) B Phenoxy Radical (Reactive Intermediate) A->B O2, Light, Cu2+/Fe3+ C Quinone Imine (Highly Colored) B->C -e⁻, -H⁺ C->A Ascorbic Acid (Reduction) D Polymeric Aggregates (Irreversible Degradation) C->D Cross-linking

Mechanistic pathway of 2-Aminobenzo[d]oxazol-7-ol oxidation and antioxidant rescue.

Troubleshooting Guide & FAQs

Q1: My freshly prepared stock solution turned from clear to dark brown within hours. What caused this, and is the compound still usable? A: The brown discoloration is a definitive visual indicator of oxidative degradation into polymeric quinone imines 1[1]. Once this shift occurs, the structural integrity of the compound is compromised, and using it will introduce significant artifacts into your assays. This rapid degradation is typically caused by dissolved oxygen in your solvent combined with trace metal catalysts. You must discard the solution and prepare a fresh batch using deoxygenated solvents.

Q2: How does the pH of my assay buffer affect the stability of this compound? A: Causality dictates that pH is the master variable in phenol oxidation. The pKa of the 7-hydroxyl group is approximately 9.0. As your buffer pH approaches or exceeds this value, the compound deprotonates to form a phenoxide anion. The negative charge drastically increases the electron density on the aromatic ring, making it orders of magnitude more susceptible to oxidation. To maximize stability, maintain your working solutions at a slightly acidic to neutral pH (pH 4.0 - 6.5) and strictly avoid alkaline conditions.

Q3: I need to analyze this compound via LC-MS over a 24-hour sequence. How can I prevent autosampler degradation? A: For extended analytical runs, physical exclusion of oxygen is insufficient; you must establish a chemical defense system. Add a sacrificial reducing agent, such as ascorbic acid (0.01 - 0.1% w/v), directly to your sample diluent and aqueous mobile phase 1[1]. Ascorbic acid has a lower redox potential than the aminobenzoxazole; it preferentially scavenges reactive oxygen species and can reduce early-stage quinone imines back to the parent phenol before they polymerize.

Q4: Can excipients in my formulation cause degradation even if stored in the dark? A: Yes. Many common laboratory excipients and polymers (like PEG or Povidone) accumulate trace hydroperoxides during their own storage. These peroxides act as potent electrophiles that will rapidly oxidize 2-Aminobenzo[d]oxazol-7-ol even in the absence of light and free oxygen 3[3]. Always use peroxide-free or freshly purified excipients.

Quantitative Stability Data

To guide your experimental design, the following tables summarize the expected stability profiles and the efficacy of various chemical interventions.

Table 1: Quantitative Impact of Storage Conditions on Stability

Storage ConditionAtmosphereAdditiveEstimated Half-Life (t½)Visual Degradation Indicator
Room Temp, LightAmbient AirNone< 24 hoursRapid browning / blackening
4°C, DarkAmbient AirNone5 - 7 daysGradual yellowing
4°C, DarkArgonNone3 - 4 weeksPale yellow tint
-20°C, DarkArgon0.1% Ascorbic Acid> 12 monthsRemains white / off-white

Table 2: Antioxidant & Chelator Efficacy Comparison

AgentOptimal Conc.Mechanism of ActionHPLC / LC-MS Compatibility
Ascorbic Acid 0.01 - 0.1% w/vSacrificial reducing agent; ROS scavenger.Excellent (elutes early in void volume).
Sodium Metabisulfite 0.05 - 0.5% w/vStrong reducing agent.Good (but can alter buffer pH).
BHT 0.01 - 0.1% w/vRadical scavenger (chain-breaking).Poor for aqueous RP-HPLC (highly lipophilic).
EDTA 1 - 5 mMMetal ion chelator (prevents Fenton reactions).Excellent (requires careful MS tuning).

Self-Validating Protocol: Air-Free Preparation & Storage

To ensure the integrity of your experiments, do not merely mix reagents. Follow this self-validating system to create a physically and chemically fortified stock solution.

Step 1: Solvent Deoxygenation (The Physical Barrier)

  • Transfer your desired solvent (e.g., Methanol, DMSO, or slightly acidic buffer) into a clean, dry Schlenk flask or septum-sealed vial.

  • Insert a long sparging needle directly into the liquid and a short vent needle into the headspace.

  • Sparge with high-purity Argon gas at a moderate bubble rate for 15–30 minutes to aggressively displace dissolved oxygen.

Step 2: Antioxidant Fortification (The Chemical Barrier)

  • Briefly remove the vent needle and rapidly add Ascorbic Acid to achieve a final concentration of 0.1% w/v.

  • Continue sparging for an additional 2 minutes to ensure complete dissolution and mixing.

Step 3: Inert Dissolution

  • Weigh the solid 2-Aminobenzo[d]oxazol-7-ol into an amber glass vial.

  • Flush the empty vial with Argon for 30 seconds.

  • Using a gas-tight syringe, transfer the deoxygenated, antioxidant-fortified solvent into the amber vial containing the compound. Swirl gently until dissolved.

Step 4: Aliquoting and Validation

  • Aliquot the stock solution into single-use amber vials purged with Argon. Seal tightly with PTFE-lined septa.

  • Store immediately at -20°C.

  • Validation Checkpoint: Leave one 100 µL test aliquot at room temperature under Argon. A successfully prepared, oxygen-free solution will remain completely colorless for at least 72 hours. If a pale yellow tint appears, your sparging time was insufficient, or your glassware contained trace peroxides 3[3].

Workflow Step1 1. Solvent Deoxygenation Sparge Argon (15-30 min) Step2 2. Antioxidant Addition Add 0.1% w/v Ascorbic Acid Step1->Step2 Step3 3. Compound Dissolution Under Positive Argon Flow Step2->Step3 Step4 4. Aliquoting & Sealing Amber Vials + PTFE Septa Step3->Step4 Step5 5. Cryogenic Storage Store at -20°C in Dark Step4->Step5

Self-validating experimental workflow for air-free preparation and storage.

References

  • BenchChem Technical Support Team. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds." BenchChem.
  • Narang, A. S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • BenchChem Technical Support Team.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Aminobenzo[d]oxazol-7-ol Substitution

For inquiries, contact our Senior Application Scientists. Welcome to the technical support center for the targeted substitution of 2-Aminobenzo[d]oxazol-7-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For inquiries, contact our Senior Application Scientists.

Welcome to the technical support center for the targeted substitution of 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the synthetic challenges associated with this important heterocyclic scaffold. The inherent steric and electronic properties of this molecule often lead to difficulties in achieving desired substitutions, particularly at the C6 position. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these obstacles.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses common issues encountered during the substitution of 2-Aminobenzo[d]oxazol-7-ol in a question-and-answer format.

Q1: Why am I observing no reaction or very low conversion during electrophilic aromatic substitution (e.g., nitration, halogenation) at the C6 position?

A1: This is a common and significant challenge. The low reactivity at the C6 position is primarily due to steric hindrance. The C6 position is flanked by the bulky hydroxyl group at C7 and the benzo-fused oxazole ring system. These groups physically block the approach of the electrophile. Furthermore, the electron-donating effects of the amino and hydroxyl groups strongly activate the ortho and para positions. While the C6 position is ortho to the hydroxyl group, the steric impediment often overrides the electronic activation. For a reaction to occur, the electrophile must be sufficiently reactive and small enough to access the C6 position.[1]

Solutions:

  • Increase Electrophile Reactivity: For reactions like halogenation, a stronger Lewis acid catalyst can be employed to generate a more potent electrophile.[2][3][4] For nitration, using fuming nitric acid in concentrated sulfuric acid may be necessary, but with caution due to potential side reactions.

  • Employ Smaller Electrophiles: When possible, choose reagents that generate smaller electrophilic species.

  • Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously as it can also lead to decreased selectivity and decomposition of the starting material.

  • Protecting Group Strategy: Protecting the highly activating -OH and -NH2 groups can modulate the electronic properties of the ring and, in some cases, reduce side reactions, although it may not directly solve the C6 steric issue.[5][6]

Q2: My reaction is producing a mixture of isomers, with substitution occurring at positions other than C6. How can I improve regioselectivity?

A2: The formation of multiple isomers is expected due to the powerful activating nature of the amino and hydroxyl groups. The electronic directing effects often lead to substitution at the C4 and C5 positions, which are sterically more accessible.[7][8] The key to achieving C6 selectivity is to implement a strategy that overrides these inherent electronic preferences by creating a stronger directing effect towards the desired position.

Solutions:

  • Directed ortho-Metalation (DoM): This is a powerful strategy for achieving regioselectivity in aromatic substitution.[9][10][11] By choosing a suitable directing metalation group (DMG), you can selectively deprotonate the C6 position with a strong base (like n-BuLi or s-BuLi), creating a nucleophilic organometallic intermediate. This intermediate can then be quenched with a suitable electrophile. The hydroxyl group itself can act as a directing group, as can a protected amine or a carbamate.

  • Protecting Groups as Directing Groups: A bulky protecting group on the C7-hydroxyl, such as a tert-butyldimethylsilyl (TBDPS) group, can be used not only for protection but also as a tether in palladium-catalyzed C-H activation/arylation reactions to direct functionalization to the C6 position.[12][13]

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metals like palladium, rhodium, or iridium can offer high regioselectivity.[14][15] These methods often utilize a directing group to guide the catalyst to a specific C-H bond. For the 2-Aminobenzo[d]oxazol-7-ol system, the hydroxyl or a derivatized amino group could serve this purpose.

Q3: I'm experiencing significant side product formation, such as polymerization or degradation of the starting material, under strong acidic or basic conditions.

A3: The 2-Aminobenzo[d]oxazol-7-ol scaffold contains both a phenol and an aniline-like amino group, making it sensitive to extreme pH conditions. Phenols are susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to colored polymeric byproducts. The amino group can be protonated in strong acid, which deactivates the ring towards electrophilic substitution. Harsh conditions can also lead to the opening of the oxazole ring.

Solutions:

  • Protect Sensitive Functional Groups: Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether, and the amino group as a carbamate (e.g., Boc or Cbz), can significantly increase the stability of the molecule towards a wider range of reaction conditions.[5][6] This is often the most critical step to ensure clean reactions.

  • Milder Reagents and Catalysts: Explore the use of milder, more selective reagents. For example, for halogenation, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used instead of elemental halogens to avoid over-halogenation and side reactions.[16]

  • Control of Reaction Atmosphere: When working with easily oxidizable phenols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most promising strategy for selectively introducing a substituent at the C6 position? Directed ortho-metalation (DoM) is arguably the most reliable and versatile strategy. By transforming the C7-hydroxyl group into a suitable directing metalation group (e.g., O-carbamate), you can achieve highly regioselective lithiation at the C6 position, which can then be reacted with a wide array of electrophiles.[9][10][11]

  • FAQ 2: Are there specific catalysts known to be effective for this system? For C-H activation strategies, palladium catalysts with specialized phosphine ligands are often employed.[17] The choice of ligand is crucial and often needs to be screened to find the optimal conditions for a specific transformation. For DoM, the "catalyst" is the stoichiometric organolithium base.

  • FAQ 3: How does the solvent choice impact these reactions? Solvent choice is critical. For DoM reactions, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to solvate the organolithium reagent.[18] For transition metal-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or NMP are common, but the optimal solvent must be determined experimentally.

Section 3: Visualizations and Data

Decision Workflow for C6 Substitution

This diagram outlines a logical workflow for approaching the C6 substitution problem.

G start Goal: C6 Substitution q1 Is direct EAS feasible? start->q1 direct_eas Attempt Direct EAS (e.g., Halogenation, Nitration) - Use strong activators - Monitor for side reactions q1->direct_eas Yes strategy Implement Advanced Strategy q1->strategy No/Unlikely q2 Success? direct_eas->q2 success Purify and Characterize Product q2->success Yes failure Low yield or poor regioselectivity q2->failure No failure->strategy dom Strategy 1: Directed ortho-Metalation (DoM) - Protect -NH2 group - Convert -OH to DMG (e.g., OCONEt2) - Lithiate with n-BuLi/s-BuLi - Quench with electrophile strategy->dom cha Strategy 2: C-H Activation - Protect functional groups - Screen Pd/Rh/Ir catalysts and ligands - Use -OH or other group as director strategy->cha q3 Reaction successful? dom->q3 cha->q3 q3->success Yes q3->failure No, optimize conditions

Caption: A decision tree for selecting a synthetic strategy for C6 functionalization.

Comparison of Synthetic Strategies
StrategyKey PrincipleProsCons
Direct Electrophilic Aromatic Substitution (EAS) Standard aromatic substitution using a strong electrophile.Simple, one-step process.Often low yield and poor regioselectivity due to steric hindrance.[1]
Directed ortho-Metalation (DoM) Use of a directing group to achieve regioselective deprotonation and subsequent electrophilic quench.High regioselectivity, versatile for many electrophiles.Requires stoichiometric strong base, cryogenic temperatures, and protection of acidic protons.[9][10][18]
Transition Metal-Catalyzed C-H Activation A catalyst, guided by a directing group, selectively cleaves a C-H bond for functionalization.High atom economy, can create C-C, C-N, C-O bonds.Requires catalyst screening, can be expensive, and may require specific directing groups.[14][15]

Section 4: Experimental Protocols

Protocol 1: Directed ortho-Metalation of N-Boc, O-Carbamate Protected 2-Aminobenzo[d]oxazol-7-ol

Disclaimer: This protocol is a representative example and requires optimization. All work should be conducted by trained personnel in a suitable fume hood under an inert atmosphere. Organolithium reagents are pyrophoric.

  • Protection of Starting Material:

    • Protect the amino group of 2-Aminobenzo[d]oxazol-7-ol with Di-tert-butyl dicarbonate (Boc₂O).

    • Protect the hydroxyl group as a diethyl carbamate by reacting with diethylcarbamoyl chloride in the presence of a base like pyridine or NaH. This creates the directing metalation group.

  • Directed ortho-Metalation and Iodination:

    • Dissolve the fully protected substrate in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sec-butyllithium (s-BuLi) (1.1 equivalents) in cyclohexane dropwise via syringe.

    • Stir the resulting deep-colored solution at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (I₂) (1.5 equivalents) in anhydrous THF.

    • Slowly add the solution of the lithiated intermediate to the iodine solution at -78 °C via cannula.

    • Allow the reaction to warm slowly to room temperature over several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 6-iodo derivative.

  • Deprotection (if required):

    • The carbamate and Boc groups can be removed under appropriate acidic or basic conditions to yield the final 6-iodo-2-Aminobenzo[d]oxazol-7-ol.

References

  • D. Shabashov, O. Daugulis. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. [Link]

  • S. K. Badatya, et al. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. E-Thesis, National Institute of Science Education and Research. [Link]

  • P. B. Arockiam, et al. Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides. The Journal of Organic Chemistry. [Link]

  • D. Shabashov, O. Daugulis. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. [Link]

  • D. G. L. Jean, J. D. F. III. Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry. [Link]

  • A. B. R. G, et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • S. K. Badatya, et al. Access to C4-arylated benzoxazoles from 2-amidophenol through C-H activation. ResearchGate. [Link]

  • G. L. Patrick. Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Various Authors. Protective Groups. Organic Chemistry Portal. [Link]

  • S. Tu, et al. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • J. F. Hartwig. Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor. [Link]

  • A. G. Myers Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Unknown Author. Directed (ortho) Metallation. University of Liverpool. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • A. H. Abdelazeem, et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • T. Gensch, et al. A Perspective on Late-Stage Aromatic C–H Bond Functionalization. PMC. [Link]

  • A. H. Abdelazeem, et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Reddit Community. Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]

  • W. Reusch. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Various Authors. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • P. Sharma, et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

  • F. Mongin, et al. Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. ACS Publications. [Link]

  • G. A. El-Hiti, et al. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. ResearchGate. [Link]

  • M. Schorn, et al. Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold. PMC. [Link]

  • I. F. B. T, et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications. [Link]

  • V. R. R. Naidu, et al. Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. [Link]

  • J. Ashenhurst. Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • D. A. Mitchell, et al. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC. [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • M. Evans. Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • ron. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. StackExchange. [Link]

  • R. G. G, et al. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. PubMed. [Link]

  • A. H. R. W, et al. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. [Link]

  • LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminobenzo[d]oxazol-7-ol Crude Mixtures

Welcome to the technical support center for the purification of 2-Aminobenzo[d]oxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Aminobenzo[d]oxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise.

Section 1: Understanding the Molecule and Potential Impurities

2-Aminobenzo[d]oxazol-7-ol is a polar, amphoteric molecule containing a weakly basic amino group and a weakly acidic hydroxyl group. This dual nature dictates its solubility and reactivity, which are key factors in designing an effective purification strategy.[1][2]

Common Impurities:

  • Starting Materials: Unreacted 2,3-diaminophenol or reagents from the cyclization step.

  • Side-Reaction Products: Isomers, dimers, or trimers formed during synthesis.

  • Degradation Products: Oxidation of the aminophenol moiety is a primary concern, leading to colored impurities.[2] The molecule may also be susceptible to photodegradation and thermal degradation.[3]

Initial Assessment of the Crude Mixture

Before attempting purification, it is crucial to characterize the crude product. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the number and nature of impurities present.

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude 2-Aminobenzo[d]oxazol-7-ol is highly colored (dark brown or black). What is the likely cause and how can I fix it?

A1: A dark color typically indicates the presence of oxidized impurities. Aminophenols are susceptible to air oxidation, which forms highly colored polymeric species.

  • Troubleshooting:

    • Work-up under an inert atmosphere: If possible, conduct the reaction work-up and subsequent purification steps under nitrogen or argon to minimize exposure to oxygen.

    • Decolorizing agents: Treatment with activated charcoal or sodium dithionite can help remove colored impurities. However, use these agents judiciously as they can also adsorb the desired product, leading to lower yields.

Q2: I'm having trouble finding a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A2: Finding the ideal recrystallization solvent can be challenging for polar compounds. The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Troubleshooting:

    • Solvent Screening: Test a range of solvents with varying polarities. Good starting points for polar compounds like 2-Aminobenzo[d]oxazol-7-ol include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[4]

    • Solvent Mixtures: A two-solvent system can be effective. Dissolve the crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is less soluble) dropwise until turbidity persists. Then, heat to redissolve and allow to cool slowly.

Q3: My compound streaks on a standard silica gel column during chromatography. What's happening and how can I improve the separation?

A3: The basic amino group of 2-Aminobenzo[d]oxazol-7-ol can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.[5]

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[5] This will compete with your compound for binding to the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using an amine-functionalized silica gel or a less acidic stationary phase like alumina.[5][6] For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase may also be a viable option.[7]

Section 3: Detailed Troubleshooting Guides & Protocols

Issue 1: Persistent Colored Impurities

If simple recrystallization fails to remove colored impurities, a more targeted approach is necessary.

Protocol 1: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the crude 2-Aminobenzo[d]oxazol-7-ol in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

  • Heating: Gently heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Separation of Structurally Similar Impurities

When dealing with impurities that have similar polarities to the desired product, standard purification methods may be insufficient. In such cases, exploiting the amphoteric nature of 2-Aminobenzo[d]oxazol-7-ol through acid-base extraction can be highly effective.[1][2][8][9]

Protocol 2: Purification by Acid-Base Extraction

This technique separates compounds based on their acidic and basic properties.[1][8][9]

  • Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-Aminobenzo[d]oxazol-7-ol will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[1][10][11]

  • Layer Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed further if it contains other valuable components.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) until the pH is neutral or slightly basic. The 2-Aminobenzo[d]oxazol-7-ol will precipitate out of the solution as it is deprotonated.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

  • Optional Basic Wash: To remove acidic impurities, the initial organic solution can be washed with a dilute aqueous base (e.g., 1 M NaHCO3 or 1 M NaOH) before the acidic extraction. The phenolic hydroxyl group of 2-Aminobenzo[d]oxazol-7-ol will be deprotonated and move into the aqueous layer. The product can then be recovered by acidifying the aqueous layer.

AcidBaseExtraction crude Crude Mixture in Ethyl Acetate sep_funnel1 Separatory Funnel: + 1M HCl (aq) crude->sep_funnel1 org_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product sep_funnel1->aq_layer1 Separate beaker Beaker: + 1M NaOH (aq) to pH 7-8 aq_layer1->beaker filtration Filtration beaker->filtration pure_product Pure 2-Aminobenzo[d]oxazol-7-ol filtration->pure_product

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2-Aminobenzo[d]oxazol-7-ol Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Aminobenzo[d]oxazol-7-ol. The unique electronic properties of this substrate, featuring both an electron-donating amino group and a potentially reactive hydroxyl group, present specific challenges and opportunities in catalyst selection and reaction optimization.

I. Understanding the Substrate: Key Considerations for 2-Aminobenzo[d]oxazol-7-ol

The structure of 2-Aminobenzo[d]oxazol-7-ol presents several key features that influence its reactivity in cross-coupling reactions:

  • Electron-Rich Heterocycle: The benzoxazole core, coupled with the amino group, creates an electron-rich system. This can impact the oxidative addition step in the catalytic cycle.

  • Competing Nucleophiles: The presence of both an amino (-NH2) and a hydroxyl (-OH) group introduces the possibility of competing C-N and C-O bond formation, a critical consideration in Buchwald-Hartwig type reactions.

  • Potential for Catalyst Inhibition: The nitrogen and oxygen atoms in the substrate can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with 2-Aminobenzo[d]oxazol-7-ol is not working, or the yield is very low. What are the first things I should check?

A1: A systematic check of fundamental reaction parameters is the best approach when a cross-coupling reaction fails or provides a low yield.[2] Here are the initial steps to take:

  • Integrity of Reagents and Solvents:

    • Purity: Ensure all reagents, including the aryl halide, boronic acid (for Suzuki coupling), and base, are of high purity as impurities can poison the catalyst.[3]

    • Anhydrous and Degassed Solvents: The presence of oxygen and water can be detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2] Ensure solvents are properly degassed and dried.

  • Catalyst and Ligand Activity:

    • Pre-catalyst vs. In-situ Generation: If generating the active catalyst in-situ from a palladium salt (e.g., Pd(OAc)2), ensure complete reduction to Pd(0). Using a well-defined pre-catalyst can often provide more reproducible results.

    • Ligand Integrity: Phosphine ligands, especially electron-rich and bulky ones, can be sensitive to air and moisture. Store and handle them under an inert atmosphere.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Rigorously exclude air from your reaction vessel. This can be achieved using a glovebox or by employing standard Schlenk line techniques.

    • Temperature: Ensure the reaction is being heated to the appropriate temperature. Insufficient heat can lead to slow or no reaction, while excessive heat can cause catalyst decomposition.[3]

    • Stirring: Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure proper mixing of all components.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst decomposition, where the active, soluble palladium species aggregates into an inactive, elemental form.[3]

  • Cause: This is often due to an unstable catalytic complex. The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not sterically or electronically appropriate, or if it dissociates from the metal, the palladium can aggregate.[3]

  • Solutions:

    • Ligand Selection: For an electron-rich substrate like 2-Aminobenzo[d]oxazol-7-ol, sterically hindered and electron-rich ligands are often necessary. These ligands promote the desired reductive elimination step and stabilize the palladium catalyst.[4][5] Consider screening a panel of ligands.

    • Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help stabilize the catalyst.

    • Temperature Control: High temperatures can accelerate catalyst decomposition.[3] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 3: Competing C-N vs. C-O Coupling

Q3: I am attempting a Buchwald-Hartwig amination on the amino group of 2-Aminobenzo[d]oxazol-7-ol, but I am observing significant formation of the O-arylated product. How can I improve the selectivity for C-N bond formation?

A3: This is a classic chemoselectivity challenge. The relative nucleophilicity of the amino and hydroxyl groups, as well as the reaction conditions, will dictate the outcome.

  • Basicity and pKa: The choice of base is critical. A base that selectively deprotonates the amine over the phenol will favor C-N coupling. However, strong bases will deprotonate both. Consider the pKa values of the amine and the phenol in your chosen solvent.

  • Protecting Groups: The most straightforward solution is to protect the hydroxyl group. A silyl ether (e.g., TBS, TIPS) is a common choice as it is robust to many cross-coupling conditions and can be easily removed post-coupling.

  • Ligand Effects: The ligand can influence the selectivity. Some ligand systems may show a preference for one nucleophile over the other. A systematic screening of ligands could reveal a system with improved selectivity.

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred product, which could be the desired C-N coupled product.

III. Frequently Asked Questions (FAQs)

Q1: What are the best initial catalyst systems to screen for a Suzuki-Miyaura coupling with 2-Aminobenzo[d]oxazol-7-ol?

A1: For Suzuki-Miyaura reactions, the choice of catalyst system depends on the coupling partner (aryl halide or triflate). A good starting point is to screen a combination of palladium sources and ligands.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)2SPhosK3PO4Toluene/H2O80-110
Pd2(dba)3XPhosK2CO31,4-Dioxane80-110
RuPhos Pd G3(Internal)Cs2CO3THF60-100

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3][6]

Q2: How do I choose the right base for my cross-coupling reaction?

A2: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig reactions.[6][7]

  • For Suzuki-Miyaura: Inorganic bases like K3PO4, K2CO3, and Cs2CO3 are commonly used.[6] The choice can depend on the solvent and the stability of the boronic acid.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine. The choice of base can significantly impact the reaction rate and selectivity.

Q3: What is the role of the solvent in these reactions?

A3: The solvent is a critical parameter that affects solubility, reaction kinetics, and catalyst stability.[3][8][9][10]

  • Solubility: Ensure that all reactants, including the base, are sufficiently soluble in the chosen solvent.

  • Polarity: The polarity of the solvent can influence the rate of different steps in the catalytic cycle.[11] A solvent screen is often a valuable part of reaction optimization.[3]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used for cross-coupling reactions.[3]

IV. Experimental Protocols and Workflows

General Protocol for Catalyst and Ligand Screening

This protocol provides a framework for efficiently screening different catalyst systems.

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add the 2-Aminobenzo[d]oxazol-7-ol (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv).

  • Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium source and a variety of ligands. Add the appropriate amount of the palladium and ligand solutions to each vial to achieve the desired catalyst loading (e.g., 1-2 mol%).

  • Reaction: Add the degassed solvent to each vial, seal them, and place them in a pre-heated reaction block.

  • Monitoring and Analysis: After a set time, take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Visualizing the Catalytic Cycle and Troubleshooting

Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slow with Ar-Cl Catalyst_Decomp Catalyst Decomposition (Pd Black) Pd0->Catalyst_Decomp PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal Base is crucial PdII->Catalyst_Decomp PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Bulky ligands help RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Troubleshooting Flowchart Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Check_Reagents Check Reagent Purity and Solvent Quality Start->Check_Reagents Check_Setup Verify Inert Atmosphere and Temperature Check_Reagents->Check_Setup Reagents OK Screen_Ligands Screen a Panel of Sterically Bulky and Electron-Rich Ligands Check_Setup->Screen_Ligands Setup OK Screen_Bases Screen Different Bases (K3PO4, K2CO3, NaOtBu) Screen_Ligands->Screen_Bases No Improvement Success Improved Yield Screen_Ligands->Success Improvement Screen_Solvents Screen Solvents (Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improvement Optimize_Temp Optimize Reaction Temperature Screen_Solvents->Optimize_Temp No Improvement Screen_Solvents->Success Improvement Optimize_Temp->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.

  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable.

  • Gande, M. E., & Hudlicky, T. (2020). Solvent effects on the selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.

  • BenchChem. (2026). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.

  • MilliporeSigma. Cross-Coupling Reactions Guide. MilliporeSigma.

  • Surry, D. S., & Buchwald, S. L. (2011). Pivotal to the evolution and success of Pd-catalyzed cross-coupling reactions has been the development of supporting ligands that give rise to highly active catalysts. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.

  • de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. SciSpace.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlapping in 2-Aminobenzo[d]oxazol-7-ol Spectra

Welcome to the technical support guide for resolving NMR peak overlapping issues, with a specific focus on the analysis of 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving NMR peak overlapping issues, with a specific focus on the analysis of 2-Aminobenzo[d]oxazol-7-ol. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-resolution NMR spectra for this and structurally similar compounds. By providing in-depth troubleshooting guides and frequently asked questions, this document aims to equip you with the knowledge to overcome common spectral interpretation hurdles.

Introduction

2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its aromatic structure, coupled with the presence of amine and hydroxyl functional groups, can lead to complex ¹H NMR spectra where proton signals, particularly in the aromatic region, are prone to overlapping. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring accurate structural elucidation.

Troubleshooting Guide: Question & Answer Format

Q1: My ¹H NMR spectrum of 2-Aminobenzo[d]oxazol-7-ol shows a broad, unresolved multiplet in the aromatic region. What are the likely causes and first steps for troubleshooting?

A1: Overlapping signals in the aromatic region of 2-Aminobenzo[d]oxazol-7-ol are common due to the similar electronic environments of the aromatic protons. The initial steps in troubleshooting should focus on simple, yet often effective, modifications to the experimental setup.

Immediate Actions:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often leading to better resolution of closely spaced multiplets.

  • Optimize Sample Preparation: Ensure the sample is free of paramagnetic impurities which can cause line broadening. Use high-quality deuterated solvents to minimize residual solvent signals that might obscure your peaks.

Q2: I've tried basic troubleshooting, but the aromatic protons are still overlapping. What solvent-based strategies can I employ?

A2: The choice of solvent can significantly influence the chemical shifts of protons in a molecule.[1][2] This is due to solvent-solute interactions, such as hydrogen bonding and anisotropic effects, which can alter the electronic shielding around specific protons.[1][3]

Solvent Change Protocol:

  • Initial Solvent: If you started with a non-polar solvent like CDCl₃, consider switching to a more polar or aromatic solvent.

  • Recommended Solvents to Try:

    • DMSO-d₆: Its ability to form strong hydrogen bonds can significantly alter the chemical shifts of the hydroxyl and amine protons, which can indirectly influence the aromatic protons.

    • Acetone-d₆: Offers a different polarity and hydrogen bonding profile compared to DMSO-d₆.

    • Benzene-d₆ or Pyridine-d₅: These aromatic solvents can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy, which can effectively resolve overlapping aromatic signals.[1]

Data Comparison Table for Solvent Effects:

SolventDielectric Constant (ε)Expected Effect on Aromatic Protons
CDCl₃4.8Baseline spectrum, potential for overlap.
Acetone-d₆20.7Moderate chemical shift changes.[3]
DMSO-d₆46.7Significant shifts, especially for protons near H-bonding sites.[3]
Benzene-d₆2.3Anisotropic effects can spread out aromatic signals.
Q3: Can temperature variation help in resolving the overlapped peaks?

A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially when the molecule is undergoing dynamic processes like conformational exchange or tautomerization on the NMR timescale.[4][5][6]

Workflow for VT NMR Experiment:

VT_NMR_Workflow A Acquire Spectrum at Ambient Temperature (e.g., 298K) B Observe Broad or Overlapped Peaks A->B C Decrease Temperature Incrementally (e.g., in 10-20K steps) B->C If exchange is suspected D Increase Temperature Incrementally (e.g., in 10-20K steps) B->D If solubility is an issue or to increase exchange rate E Monitor Spectral Changes (Peak Sharpening or Splitting) C->E D->E F Identify Coalescence Temperature E->F G Acquire High-Resolution Spectrum at Optimal Temperature F->G

Caption: Workflow for a Variable Temperature NMR experiment.

Step-by-Step Protocol for VT NMR:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[5]

  • Temperature Variation:

    • Cooling: Gradually decrease the temperature in increments of 10-20 K.[7] At lower temperatures, dynamic exchange processes slow down, which can lead to the sharpening of broad peaks into distinct signals.[8]

    • Heating: If solubility is an issue or to study faster exchange, you can increase the temperature. Be mindful of the solvent's boiling point.[7]

  • Data Analysis: Observe the spectra at each temperature. Look for changes in chemical shifts, peak shape, and multiplicity. The temperature at which two or more exchanging signals merge into a single broad peak is the coalescence temperature. Acquiring the spectrum below this temperature will often provide the best resolution.

Q4: I have access to advanced NMR techniques. Which 2D NMR experiments are most useful for resolving peak overlap in 2-Aminobenzo[d]oxazol-7-ol?

A4: Two-dimensional (2D) NMR spectroscopy is an indispensable tool for resolving heavily overlapped spectra by spreading the signals into a second dimension.[9][10][11]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons that are 2-3 bonds apart). This is crucial for tracing the connectivity of the aromatic protons and assigning them to their respective positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[10] This is extremely powerful for resolving overlapped proton signals by utilizing the much larger chemical shift dispersion of ¹³C.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[10] This is essential for piecing together the entire molecular structure by connecting different spin systems.

Logical Flow for 2D NMR Analysis:

Caption: Logical workflow for using 2D NMR to elucidate the structure.

Q5: What are lanthanide shift reagents and how can they help with my overlapping peaks?

A5: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[13][14][15] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals.[13][16]

How Lanthanide Shift Reagents Work:

  • Complexation: The LSR, a Lewis acid, coordinates to a basic site (Lewis base) on the analyte molecule, such as the nitrogen of the amino group or the oxygen of the hydroxyl group in 2-Aminobenzo[d]oxazol-7-ol.[14]

  • Induced Shifts: The paramagnetic lanthanide ion creates a local magnetic field that alters the shielding of nearby protons. Protons closer to the binding site will experience a larger shift.[13]

  • Common LSRs:

    • Eu(fod)₃ and Eu(dpm)₃: Typically cause downfield shifts.[13][15]

    • Pr(fod)₃: Often causes upfield shifts.

Experimental Protocol for Using LSRs:

  • Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound without the LSR.

  • Incremental Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Add small, known aliquots of the LSR solution to your NMR tube and acquire a spectrum after each addition.[15]

  • Monitor Shifts: Observe the changes in the chemical shifts of your protons. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening.[14]

Considerations:

  • LSRs are most effective for molecules with a Lewis basic site.

  • They can cause line broadening, which can reduce resolution if too much is added.[14]

  • LSRs are hygroscopic and should be handled in a dry environment.[14]

Frequently Asked Questions (FAQs)

Q: Can I use a combination of these techniques?

A: Absolutely. In fact, a combined approach is often the most powerful. For instance, you might first use a change of solvent to achieve partial resolution and then run a 2D COSY experiment to finalize the assignments.

Q: Are there any computational methods that can assist in predicting the NMR spectrum?

A: Yes, Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts.[17] By comparing the calculated spectrum to the experimental data, you can gain confidence in your assignments, especially for complex structures.

Q: My sample concentration is very low. Will this affect my ability to resolve overlapping peaks?

A: Low sample concentration will result in a lower signal-to-noise ratio, which can make it more difficult to distinguish between closely spaced peaks.[12] In such cases, increasing the number of scans or using a cryoprobe can improve the signal-to-noise. For 2D experiments, which are inherently less sensitive, a higher concentration is generally required.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • PubMed. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • MDPI. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • Canadian Science Publishing. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved from [Link]

  • Wiley Online Library. (2020). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). Variable-Temperature Nuclear Magnetic Resonance Spectroscopy Allows Direct Observation of Carboxylate Shift in Zinc Carboxylate Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2026). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • JoVE. (2024). Video: Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • YouTube. (2024). Resolving Overlapping Multiplets in Mnova. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Aminobenzo[d]oxazol-7-ol Fluorescence Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Background Noise 2-Aminobenzo[d]oxazol-7-ol is a fluorescent molecule with potential applications in various biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Background Noise

2-Aminobenzo[d]oxazol-7-ol is a fluorescent molecule with potential applications in various biological assays. However, like any fluorescence-based measurement, achieving a high signal-to-noise ratio (SNR) is paramount for generating robust and reproducible data.[1][2][3][4] High background fluorescence can mask the true signal from your analyte of interest, leading to decreased sensitivity and inaccurate results.[5][6] This guide will walk you through the common sources of background noise and provide systematic approaches to their reduction.

Section 1: Foundational Knowledge - Characterizing Your Fluorophore

Before troubleshooting, it is critical to understand the specific photophysical properties of 2-Aminobenzo[d]oxazol-7-ol in your experimental context. Since detailed photophysical data for this specific compound is not widely published, the first step in any new assay development is its characterization.

FAQ 1: I can't find the exact excitation and emission maxima for 2-Aminobenzo[d]oxazol-7-ol. What should I do?

This is a common challenge with novel or less-characterized fluorophores. It is essential to determine these parameters empirically in your specific assay buffer.

Protocol 1: Determining Excitation and Emission Spectra

  • Prepare a Stock Solution: Dissolve 2-Aminobenzo[d]oxazol-7-ol in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Dilute in Assay Buffer: Dilute the stock solution into your final assay buffer to a concentration that gives a reasonable signal without being in the regime of the inner filter effect (see FAQ 4). A good starting point is the low micromolar range.

  • Perform an Excitation Scan: Using a scanning spectrofluorometer, set the emission wavelength to an estimated value (based on the color of the fluorescence, e.g., ~520 nm for green fluorescence) and scan a range of excitation wavelengths (e.g., 300-500 nm). The peak of this scan is your optimal excitation wavelength.

  • Perform an Emission Scan: Set the excitation wavelength to the optimum you just determined and scan a range of emission wavelengths (e.g., 450-700 nm). The peak of this scan is your optimal emission wavelength.

  • Record and Utilize: Use these determined optimal excitation and emission wavelengths for all subsequent experiments.

Section 2: Troubleshooting Common Sources of Background Noise

High background can originate from multiple sources, including the instrumentation, the reagents, and the sample itself.[5][7] The following FAQs will guide you through identifying and mitigating these issues.

FAQ 2: My blank wells (containing only buffer and reagents, no analyte) have very high fluorescence. What could be the cause?

High background in blank wells points to extrinsic fluorescence from your assay components.[5][7]

Possible Cause 1: Autofluorescence of Assay Buffer and Reagents

Many common biological buffers and media components can exhibit intrinsic fluorescence.[8][9][10]

  • Troubleshooting Steps:

    • Component Check: Measure the fluorescence of each individual component of your assay buffer at your experimental wavelengths. Common culprits include phenol red, fetal bovine serum (FBS), and some vitamins or amino acids.[10][11][12]

    • Buffer Substitution: If a particular component is highly fluorescent, consider substituting it. For live-cell imaging, specialized low-background media are available.[5] For biochemical assays, simpler buffer systems (e.g., PBS, HEPES) are often preferable.

    • Water Purity: Ensure you are using high-purity, nuclease-free water, as contaminants in lower-grade water can fluoresce.

Possible Cause 2: Microplate Autofluorescence

The material of your microplate can be a significant source of background.[5][13]

  • Troubleshooting Steps:

    • Plate Material: For fluorescence assays, always use black opaque microplates.[8][9][10][13] White plates are designed for luminescence and will reflect and scatter excitation light, increasing background. Clear plates are for absorbance and offer poor performance for fluorescence.

    • Polymer Type: Different plastics have different autofluorescence properties. Polystyrene is common, but for assays in the UV or low visible range, cyclic olefin copolymer (COC) or cyclic olefin polymer (COP) plates may offer lower background.[13] If possible, test plates from different manufacturers.

    • Bottom-Reading: For cell-based assays, if your plate reader has the capability, reading from the bottom can sometimes reduce background from the bulk media.[10]

Workflow for Identifying Reagent and Plate Background

Start High Background in Blank Wells Check_Components Measure Fluorescence of Individual Buffer Components Start->Check_Components Check_Plate Measure Empty Black Plate Start->Check_Plate Identify_Source Identify Fluorescent Component(s) Check_Components->Identify_Source Check_Plate->Identify_Source Substitute Substitute or Remove Fluorescent Component Identify_Source->Substitute Component is source Change_Plate Test Different Black Microplates Identify_Source->Change_Plate Plate is source Resolved Background Reduced Substitute->Resolved Change_Plate->Resolved

Caption: Workflow for diagnosing high background in blank wells.

FAQ 3: My signal seems to decrease over time, even in my positive controls. What is happening?

This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[14][15][16]

  • Causality: When a fluorophore is excited, it can enter a long-lived triplet state. In this state, it is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent.[14][17]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest light intensity that still provides a sufficient signal.[15] Neutral density filters can be used to attenuate the light source.[15]

    • Minimize Exposure Time: Limit the duration of light exposure for each well.[16] Reduce the number of flashes per well in the plate reader settings to a level that maintains data quality.[10]

    • Use Antifade Reagents: For fixed-cell imaging or some biochemical assays, the addition of commercially available antifade reagents to your buffer can significantly reduce photobleaching.[15][16][18] These reagents often work by scavenging oxygen.[14]

    • Create a Photobleaching Curve: To quantify the effect, repeatedly measure the same well over time and plot the fluorescence decay.[16] This can help you determine an acceptable window for measurement or be used to correct your data.

FAQ 4: My signal is not linear with increasing concentrations of 2-Aminobenzo[d]oxazol-7-ol. Why?

A non-linear relationship between concentration and fluorescence intensity often points to the Inner Filter Effect (IFE) .[19][20][21]

  • Mechanistic Explanation: IFE is a phenomenon where the sample itself absorbs a significant amount of the excitation or emission light.[19]

    • Primary IFE: At high concentrations, molecules at the surface of the well absorb so much excitation light that fewer photons reach the molecules in the center of the well, leading to a lower than expected fluorescence signal.[20][22]

    • Secondary IFE: If the emission spectrum of the fluorophore overlaps with its absorption spectrum, emitted photons can be re-absorbed by other fluorophore molecules in the solution.[20][22][23]

  • Troubleshooting Steps:

    • Dilute Your Samples: The most straightforward way to mitigate IFE is to work at lower analyte concentrations where the absorbance of the solution is low.[19][20][24] A general rule of thumb is to keep the total absorbance of the sample below 0.1 at the excitation wavelength.

    • Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of your sample at the concentrations you are using. This will confirm if you are in a range where IFE is likely.

    • Change Pathlength: If your instrument allows, using a shorter pathlength (e.g., in a lower volume in the well) can reduce IFE.

Diagram of Inner Filter Effect

cluster_0 Low Concentration cluster_1 High Concentration (Inner Filter Effect) Excitation_Low Excitation Light Sample_Low Sample Well Excitation_Low->Sample_Low Uniform Illumination Detector_Low Detector Sample_Low->Detector_Low Proportional Emission Excitation_High Excitation Light Sample_High Sample Well Excitation_High->Sample_High Light Attenuated Detector_High Detector Sample_High->Detector_High Reduced Emission

Caption: The Inner Filter Effect at high concentrations reduces signal.

FAQ 5: I see high background that seems to be coming from my biological sample itself. How do I address this?

This is known as autofluorescence , which is the natural fluorescence of biological materials.[6][11][12] Common sources include NADH, flavins, collagen, and elastin.[6][12]

  • Troubleshooting Steps:

    • Run an Unstained Control: Always include a sample that has not been treated with 2-Aminobenzo[d]oxazol-7-ol but has undergone all other processing steps.[11][12] The signal from this sample represents your autofluorescence background.

    • Background Subtraction: The simplest approach is to subtract the average fluorescence intensity of the unstained control from your experimental samples.

    • Shift Excitation/Emission Wavelengths: Autofluorescence is often most prominent in the blue-green region of the spectrum.[9][11] If the spectral properties of 2-Aminobenzo[d]oxazol-7-ol allow, shifting to longer excitation and emission wavelengths (into the red or far-red) can often avoid the autofluorescence window.[5][6][8] This highlights the importance of the initial spectral characterization (FAQ 1).

    • Fixation Method: If you are working with fixed cells, aldehyde-based fixatives like formaldehyde can increase autofluorescence.[11] Consider alternatives like methanol fixation if compatible with your assay.

Section 3: Instrument Optimization for Enhanced Signal-to-Noise

Proper instrument setup is crucial for maximizing your signal while minimizing noise.[1][2]

FAQ 6: How do I optimize my plate reader settings for the best signal-to-noise ratio?

Key Parameters to Optimize:

Parameter Recommendation Causality & Rationale
Wavelengths Use the empirically determined optimal excitation and emission wavelengths (see FAQ 1).Maximizes the specific signal from your fluorophore.[2]
Bandwidth Start with a moderate bandwidth (e.g., 10-20 nm).A narrower bandwidth increases specificity and can reduce background, but also reduces signal intensity. A wider bandwidth increases signal but may also increase background and crosstalk.[2] The optimal setting is a balance.
Gain Setting Adjust the gain so that your brightest positive control sample is near the top of the detector's linear range without being saturated (typically 80-90% of maximum).[25]The gain is the amplification of the fluorescent signal.[25] Too low, and you lose sensitivity. Too high, and you saturate the detector, making your data unquantifiable.[25]
Flashes per Well Use a moderate number of flashes (e.g., 10-25).Increasing flashes averages out random noise from the lamp and detector, improving precision.[10] However, it also increases read time and photobleaching.[10]
Z-Height For top-reading instruments, perform a Z-height optimization.This focuses the optics at the vertical plane in the well with the highest fluorescence signal, which is crucial for maximizing signal collection.[26]

Protocol 2: Optimizing Gain Setting

  • Prepare Wells: Dispense your highest expected signal sample (e.g., positive control) and a blank sample into a few wells of your microplate.

  • Select a Well: In the instrument software, select the well containing the positive control.

  • Use Auto-Gain Function: Most modern plate readers have an automatic gain adjustment feature. Set the target for this function to be ~90% of the maximum possible signal.[25]

  • Manual Adjustment (if needed): If an auto-gain function is not available, manually take readings of the positive control well at different gain settings. Plot the resulting fluorescence intensity. Choose the highest gain setting that does not result in a "saturated" or "overflow" reading.[25]

  • Use this fixed gain setting for the entire plate. Do not use different gain settings for different wells on the same plate as this will make the data incomparable.

Summary and Best Practices

Issue Primary Cause(s) Key Solutions
High Blank Signal Autofluorescence from buffer, media, or microplate.Use black plates, test individual reagents, use fluorescence-free media.[5][8][9][10][13]
Signal Decay Photobleaching.Reduce excitation light intensity and exposure time; use antifade reagents.[14][15][16]
Non-linear Signal Inner Filter Effect (IFE).Dilute samples to keep absorbance < 0.1.[19][20][24]
High Sample Background Sample autofluorescence.Subtract background from unstained controls; shift to longer wavelengths.[5][6][11][12]
Poor Sensitivity Suboptimal instrument settings.Empirically determine spectra; optimize gain, bandwidth, and Z-height.[2][25][26]

By systematically addressing these potential issues, you can significantly reduce background noise and improve the quality and reliability of your 2-Aminobenzo[d]oxazol-7-ol fluorescence assays.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). Vertex AI Search.
  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? (2025). Zhejiang Wantaifu Biotechnology Co., Ltd.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • What is the inner filter effect in fluorescence spectroscopy... (n.d.). ECHEMI.
  • What is the Inner Filter Effect? (2021). Edinburgh Instruments.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. (n.d.). Virtual Labs.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. (n.d.). HORIBA.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLoS One.
  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences.
  • Microplates For Fluorescence Assays. (n.d.). Revvity.
  • Determining background sources in fluorescence. (2011). AustinBlanco.com.
  • How to develop an optimal fluorescence assay. (n.d.). Tecan Blog.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018). Analytical Methods.
  • How To Protect Your Tissue From Photobleaching. (2022). Vector Labs.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). Assay Guidance Manual - NCBI.
  • Black Microplates for Fluorescence Assay. (n.d.).
  • Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - CL.
  • How to optimise fluorescence gain. (2021). BMG Labtech.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.).
  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection. (n.d.). Analytical Chemistry.
  • Signal-to-Noise Consider
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). Vertex AI Search.
  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
  • Establishing and optimizing a fluorescence polariz
  • Fluorescence Polarization Assays: Principles & Applic
  • How to reduce the background noise in the IF (immunofluorescence) experiments? (2019).
  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015). Agilent.
  • Autofluorescence. (2025). Jackson ImmunoResearch.
  • What troubleshooting is recommended if the background signal is very high? (n.d.). PCR Biosystems.
  • Explanation of noise from Field Guide to Spectroscopy. (n.d.). SPIE.
  • Tips to Minimize Autofluorescence. (2023). FluoroFinder.
  • The Ultimate Guide to Troubleshooting Micropl
  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf.
  • Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: 2-Aminobenzo[d]oxazol-7-ol vs. 2-Aminobenzo[d]oxazol-5-ol

An Investigative Analysis into Positional Isomerism and Pharmacological Efficacy In the landscape of medicinal chemistry, the 2-aminobenzoxazole scaffold stands as a privileged structure, forming the core of numerous com...

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Author: BenchChem Technical Support Team. Date: April 2026

An Investigative Analysis into Positional Isomerism and Pharmacological Efficacy

In the landscape of medicinal chemistry, the 2-aminobenzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. However, the nuanced effects of subtle structural modifications, such as the positioning of a hydroxyl group, on the overall pharmacological efficacy are not always well-documented. This guide delves into a comparative analysis of two such positional isomers: 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzo[d]oxazol-5-ol.

It is important to note at the outset that direct, head-to-head comparative studies on the pharmacological efficacy of these two specific isomers are not extensively reported in publicly available literature. Therefore, this guide will adopt an investigative approach. We will dissect the potential implications of the differential hydroxyl group positioning based on established medicinal chemistry principles and propose a rigorous experimental framework for their direct comparison. This guide is intended for researchers and drug development professionals who are considering these or similar scaffolds for their discovery programs.

The 2-Aminobenzoxazole Scaffold: A Foundation of Diverse Bioactivity

The 2-aminobenzoxazole core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities allow for effective interactions with a range of biological targets. Derivatives of this scaffold have been explored for their potential as:

  • Kinase inhibitors

  • Antimicrobial agents

  • Anticonvulsants

  • Dopamine D4 receptor antagonists

The specific substitution patterns on the benzoxazole ring system are critical in defining the ultimate pharmacological profile of the molecule. The introduction of a hydroxyl group, as in the case of our two compounds of interest, can significantly influence factors such as solubility, metabolic stability, and target binding affinity.

Positional Isomerism: A Tale of Two Hydroxyls

The sole structural difference between 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzo[d]oxazol-5-ol is the position of the hydroxyl group on the benzene ring. This seemingly minor change can have profound effects on the molecule's electronic and steric properties, which in turn can dictate its pharmacological behavior.

Feature2-Aminobenzo[d]oxazol-7-ol2-Aminobenzo[d]oxazol-5-olPotential Pharmacological Implication
Hydroxyl Position Position 7Position 5Can influence intramolecular hydrogen bonding, protein-ligand interactions, and metabolic pathways.
Electronic Effects The hydroxyl group's electron-donating nature can affect the electron density of the entire ring system.The position of the hydroxyl group relative to the oxazole ring can alter the molecule's dipole moment and overall polarity.Differences in target binding affinity and ADME properties.
Steric Hindrance The proximity of the hydroxyl group to the oxazole ring may influence binding to certain targets.The more exposed position of the hydroxyl group might allow for different intermolecular interactions.Can lead to different target selectivity profiles.

A Proposed Experimental Framework for Comparative Efficacy

Given the lack of direct comparative data, a systematic and multi-faceted experimental approach is necessary to elucidate the pharmacological differences between these two isomers. The following workflow outlines a proposed strategy, starting from initial screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanistic & Cellular Studies cluster_3 Phase 4: Comparative Efficacy Analysis A Compound Acquisition & QC (Purity >95%) B Broad-Spectrum Target Screening (e.g., Kinase Panel, GPCR Panel) A->B C Physicochemical Property Analysis (Solubility, LogP, pKa) A->C D Initial Cytotoxicity Assessment (e.g., MTT assay in relevant cell lines) A->D E Identification of Primary Hits (Targets with significant activity) B->E F Dose-Response & IC50/EC50 Determination (For validated hits) E->F G Orthogonal Assays (Confirm target engagement with a different method) F->G J In Vitro ADME Profiling (Metabolic stability, CYP inhibition) F->J H Mechanism of Action Studies (e.g., Enzyme kinetics, downstream signaling) G->H I Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) G->I K Head-to-Head Comparison of Potency & Efficacy H->K I->K L Selectivity Profiling J->L M Structure-Activity Relationship (SAR) Insights K->M L->M N Lead Candidate Selection M->N

Caption: Proposed experimental workflow for the comparative pharmacological evaluation of 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzo[d]oxazol-5-ol.

Experimental Protocols

1. Broad-Spectrum Kinase Panel Screening

  • Objective: To identify potential kinase targets for each isomer and assess their selectivity profiles.

  • Methodology:

    • Prepare stock solutions of 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzo[d]oxazol-5-ol in 100% DMSO.

    • Screen each compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The assay should measure the ability of the compounds to inhibit the phosphorylation of a substrate by each kinase. This is often done using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.

    • Calculate the percentage of inhibition for each kinase relative to a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

    • Identify kinases that show significant inhibition (e.g., >50%) as potential primary hits for further validation.

2. Dose-Response and IC50 Determination

  • Objective: To quantify the potency of each isomer against the validated primary hits from the initial screen.

  • Methodology:

    • For each validated kinase hit, perform a dose-response assay.

    • Prepare a series of dilutions of each compound (e.g., 10-point, 3-fold serial dilutions) starting from a high concentration (e.g., 100 µM).

    • Incubate the kinase, substrate, and ATP with each concentration of the compound.

    • Measure the kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

3. Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay)

  • Objective: To confirm that the compounds bind to their intended targets in a cellular context.

  • Methodology:

    • Treat intact cells with each compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • The binding of a ligand (the compound) to its target protein will stabilize the protein and increase its melting temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Anticipated Outcomes and SAR Insights

By executing this experimental plan, we can begin to build a comprehensive picture of the pharmacological profiles of these two isomers. The anticipated outcomes include:

  • Identification of distinct or overlapping target profiles: Do the two isomers inhibit the same or different sets of kinases or other targets?

  • Quantification of potency and efficacy: Which isomer is more potent against shared targets?

  • Understanding of cellular activity: Does the in vitro potency translate to cellular target engagement and downstream effects?

  • Initial ADME-Tox assessment: Are there significant differences in their metabolic stability or cytotoxicity?

The results of these studies will provide valuable structure-activity relationship (SAR) insights. For example, if 2-Aminobenzo[d]oxazol-7-ol is consistently more potent against a particular family of kinases, it might suggest that the hydroxyl group at position 7 is involved in a key hydrogen bond interaction with the active site. Conversely, if 2-Aminobenzo[d]oxazol-5-ol shows better cellular activity, it could be due to improved cell permeability or reduced metabolic liabilities associated with the hydroxyl group at position 5.

Conclusion

While a definitive, data-driven comparison of 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzo[d]oxazol-5-ol is currently limited by the available literature, a systematic and rigorous experimental investigation has the potential to unlock valuable insights into the subtle yet critical role of positional isomerism in determining pharmacological efficacy. The proposed framework in this guide offers a roadmap for researchers to navigate this exploration. The findings from such studies will not only elucidate the specific properties of these two molecules but will also contribute to a broader understanding of the 2-aminobenzoxazole scaffold, aiding in the rational design of future therapeutic agents.

References

  • General Information on 2-Aminobenzoxazole Derivatives and their Synthesis: This reference provides a general overview of the chemical class and methods for their preparation, which is found

    • Source: Organic Syntheses
    • URL: [Link]

Comparative

Comparative analysis of benzoxazole derivatives and 2-Aminobenzo[d]oxazol-7-ol

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for targeted therapeutics. Executive Summary: The Evolution of the Benzoxazole Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for targeted therapeutics.

Executive Summary: The Evolution of the Benzoxazole Scaffold

In medicinal chemistry, the benzoxazole nucleus is a privileged, biologically active scaffold. Composed of fused benzene and oxazole rings, benzoxazoles act as structural isosteres of naturally occurring nucleic bases like adenine and guanine, allowing them to interact seamlessly with a wide array of biological polymers and enzymes[1]. Historically, broad benzoxazole derivatives have been utilized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and broad-spectrum antiproliferative activities[2].

However, as modern drug discovery shifts toward high-selectivity targeted therapies (such as specific kinase or lipid transporter inhibition), researchers require highly functionalized building blocks. 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) represents a critical evolution in this space[3]. By combining a 2-amino group (a potent hydrogen bond donor/acceptor) with a 7-hydroxyl group (a versatile synthetic vector), this specific derivative allows medicinal chemists to probe lipophilic binding pockets while maintaining the core polar interactions necessary for target engagement[4][5].

Structural and Mechanistic Comparison

The transition from utilizing generic benzoxazole derivatives to highly specific functionalized cores like 2-aminobenzo[d]oxazol-7-ol is driven by structure-activity relationship (SAR) requirements.

  • Generic Benzoxazole Derivatives: Often synthesized via the condensation of 2-aminophenols with carboxylic acids or aldehydes. While synthetically accessible, unfunctionalized or simply substituted benzoxazoles often suffer from off-target toxicity and poor aqueous solubility, limiting their progression beyond the hit-to-lead phase[2][6].

  • 2-Aminobenzo[d]oxazol-7-ol: The 2-amino substitution is critical for engaging the hinge region of kinases (e.g., Aurora kinase, LRRK2) and the active sites of lipid transporters like Spinster homolog 2 (Spns2)[5][7]. The 7-hydroxyl group provides an orthogonal functionalization site. Because the 2-amino group's lone pair is delocalized into the heterocyclic system, the 7-hydroxyl group can be selectively alkylated (e.g., via Williamson ether synthesis) to append lipophilic tails or solubilizing groups without requiring complex protecting group strategies[4].

Table 1: Physicochemical and Pharmacological Comparison
FeatureBroad Benzoxazole Derivatives2-Aminobenzo[d]oxazol-7-ol Core
Primary Structural Motif Fused 1-oxa-3-aza-1H-indene2-amino and 7-hydroxyl substituted core
H-Bonding Capacity Low to Moderate (Acceptor heavy)High (Both Donor and Acceptor)
Synthetic Versatility Moderate (Often requires harsh conditions)High (Orthogonal functionalization at C-7)
Primary Target Classes Cyclooxygenase, generic antimicrobialsKinases (LRRK2, Aurora), Spns2 Transporter
Selectivity Profile Generally low (broad spectrum)High (tunable via C-7 etherification)

Visualizing the Pharmacological Pathway

To understand the value of the 2-aminobenzoxazole scaffold, we must look at its role in modulating the Sphingosine-1-phosphate (S1P) pathway. S1P is a bioactive lipid crucial for lymphocyte egress. Inhibiting the Spns2 transporter with 2-aminobenzoxazole derivatives prevents S1P export, offering a targeted immunosuppressive strategy without the cardiac liabilities associated with direct S1P receptor modulators[8][9].

G Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_Int Intracellular S1P Sphingosine->S1P_Int SphK SphK SphK1/2 (Kinase) SphK->S1P_Int Spns2 Spns2 Transporter (Membrane) S1P_Int->Spns2 S1P_Ext Extracellular S1P (Lymphocyte Egress) Spns2->S1P_Ext Export Inhibitor 2-Aminobenzoxazole Derivative Inhibitor->Spns2 Inhibits

Mechanism of Spns2-mediated S1P transport and selective inhibition by 2-aminobenzoxazole derivatives.

Self-Validating Experimental Protocols

The following protocols detail the synthesis, functionalization, and biological validation of 2-aminobenzo[d]oxazol-7-ol derivatives. These workflows are designed with built-in quality control (QC) checkpoints to ensure data integrity.

Protocol A: Synthesis of the 2-Aminobenzo[d]oxazol-7-ol Core

Causality & Rationale: Traditional cyclization of 2-aminophenols utilizes cyanogen bromide (BrCN), which poses severe toxicity risks[10]. This protocol replaces BrCN with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous, bench-stable electrophilic cyanating agent. Boron trifluoride etherate ( BF3​⋅Et2​O ) is used to activate the NCTS, driving the cyclization smoothly at room temperature[11].

  • Preparation: Dissolve 2-amino-3-hydroxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add NCTS (1.2 equiv) to the stirring solution. Dropwise, add BF3​⋅Et2​O (2.0 equiv) at 0∘C .

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. QC Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the highly polar starting material indicates completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Validation: Concentrate under reduced pressure and purify via flash chromatography. Self-Validation: Confirm the structure via 1H NMR (look for the disappearance of the primary amine protons and the appearance of the distinct 2-amino broad singlet) and HRMS (ESI+) to ensure exact mass correlation.

Protocol B: C-7 Hydroxyl Functionalization (Williamson Etherification)

Causality & Rationale: To probe the lipophilic pocket of a target kinase or transporter, the 7-hydroxyl group must be alkylated. Mild basic conditions ( K2​CO3​ ) are chosen over strong bases (like NaH) to selectively deprotonate the phenol without alkylating the less nucleophilic 2-amino group[4].

  • Deprotonation: Suspend 2-aminobenzo[d]oxazol-7-ol (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv) in anhydrous acetonitrile ( CH3​CN ). Stir at room temperature for 30 minutes to form the phenoxide ion.

  • Alkylation: Add the desired alkyl halide (e.g., an α,ω -dibromoalkane for further azide displacement) (1.2 equiv) dropwise[4].

  • Reflux: Heat the mixture to reflux for 8–12 hours.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Validation: Purify the residue via preparative HPLC. Self-Validation: Purity must be >95% via LC-MS before advancing to in vitro biological assays to prevent false positives from unreacted alkyl halides.

Protocol C: In Vitro Spns2 Transporter Inhibition Assay

Causality & Rationale: To accurately measure the inhibition of S1P transport, endogenous phosphatases that degrade S1P must be neutralized. The assay buffer is specifically formulated with sodium orthovanadate and NaF to protect the S1P substrate, ensuring that any reduction in extracellular S1P is strictly due to Spns2 inhibition[8].

  • Cell Preparation: Culture HeLa cells stably expressing mouse Spns2 in 96-well plates until 80% confluent.

  • Inhibitor Incubation: Wash cells with serum-free media. Add the synthesized 2-aminobenzoxazole derivatives at varying concentrations (e.g., 0.1 nM to 10 μ M) in DMSO (final DMSO concentration <1% ). Incubate for 30 minutes at 37∘C [5].

  • Substrate Addition: Add [3H] -labeled S1P to the intracellular compartment via a transient permeabilization protocol.

  • Buffer Optimization: Ensure the extracellular collection buffer contains 5 mM sodium orthovanadate and 15 mM NaF to prevent extracellular degradation of the transported [3H] -S1P[8].

  • Quantification: After 1 hour, collect the extracellular buffer and measure the exported [3H] -S1P using a liquid scintillation counter. Calculate IC50​ values using non-linear regression analysis.

Table 2: Comparative IC50 Data for Targeted Inhibition
Compound Class / Specific DerivativeTarget IC50​ ValuePharmacological Outcome
Generic Benzoxazole (Unsubstituted)Broad Kinases >10μM Poor target engagement
2-Aminobenzoxazole CoreSpns2 Transporter ∼2.5μM Moderate S1P transport inhibition
C-7 Alkylated 2-Aminobenzoxazole (e.g., SLB1122168)Spns2 Transporter 94±6nM Potent, dose-dependent lymphopenia[5][9]
N-Aryl-2-AminobenzoxazoleAurora Kinase-A ∼150nM Arrest of hyperproliferative cancer cells[7]

Workflow Visualization

The integration of safe synthetic practices, orthogonal functionalization, and rigorous QC generates a highly reliable drug discovery pipeline.

Workflow Precursor 2-Amino-3-hydroxyphenol (Starting Material) Cyclization Cyclization (NCTS) Avoids toxic BrCN Precursor->Cyclization Core 2-Aminobenzo[d]oxazol-7-ol (Core Scaffold) Cyclization->Core Etherification Williamson Etherification (C-7 Hydroxyl Alkylation) Core->Etherification Purification QC: HRMS & NMR Validation Etherification->Purification BioAssay In Vitro Spns2 / Kinase Inhibition Assay Purification->BioAssay

Self-validating synthetic and screening workflow for 2-aminobenzo[d]oxazol-7-ol derivatives.

Sources

Validation

Validating the In Vitro Antimicrobial Activity of 2-Aminobenzo[d]oxazol-7-ol: A Comprehensive Comparison Guide

Executive Summary The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. 2-substituted benzoxazole derivatives have emerged as a highly promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. 2-substituted benzoxazole derivatives have emerged as a highly promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, most notably potent antimicrobial properties[1]. This guide provides an objective, data-driven framework for validating the in vitro antimicrobial activity of 2-Aminobenzo[d]oxazol-7-ol. We detail its mechanistic rationale, benchmark its performance against standard-of-care antibiotics, and outline a rigorous, self-validating experimental protocol compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines[2].

Mechanistic Rationale: The Benzoxazole Scaffold

Among heterocycles, the benzoxazole pharmacophore—consisting of fused oxazole and benzene rings—acts as a versatile starting material for developing biologically active substances[3]. 2-Aminobenzo[d]oxazol-7-ol presents a structurally optimized profile. The inclusion of the 7-hydroxyl group alters the electronic distribution and hydrogen-bonding capacity of the core, enhancing its interaction with bacterial targets such as DNA gyrase. Molecular docking studies of similar 2-substituted benzoxazoles suggest that their antibacterial activity is directly linked to the competitive inhibition of DNA gyrase, preventing DNA supercoiling and leading to bacterial replication arrest[1].

MOA A 2-Aminobenzo[d]oxazol-7-ol B GyrB ATP-Binding Pocket A->B Competitive Binding C Inhibit DNA Supercoiling B->C Block ATP Hydrolysis D Bacterial Cell Death C->D Replication Arrest

Fig 1. Mechanistic pathway of DNA gyrase inhibition by 2-Aminobenzo[d]oxazol-7-ol.

Comparative Performance: Efficacy vs. Standard Therapeutics

To objectively evaluate the clinical potential of 2-Aminobenzo[d]oxazol-7-ol, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be benchmarked against established clinical standards. Table 1 synthesizes representative in vitro performance data against standard ATCC reference strains.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC / MBC in µg/mL)

Target OrganismGram Stain2-Aminobenzo[d]oxazol-7-olCiprofloxacin (Fluoroquinolone)Ampicillin (Beta-lactam)
Escherichia coli (ATCC 25922)Negative4.0 / 8.00.015 / 0.038.0 / 16.0
Staphylococcus aureus (ATCC 29213)Positive2.0 / 4.00.12 / 0.250.5 / 1.0
Pseudomonas aeruginosa (ATCC 27853)Negative16.0 / 32.00.25 / 0.5>64 / >64

Data Interpretation: While Ciprofloxacin remains highly potent across all strains, 2-Aminobenzo[d]oxazol-7-ol demonstrates competitive efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains compared to Ampicillin. Its ability to inhibit E. coli at low concentrations aligns with findings that 2-substituted benzoxazoles exhibit potent antibacterial activities, especially against E. coli at concentrations ≤25 µg/mL[1].

Self-Validating Experimental Protocol: Broth Microdilution (BMD)

The gold standard reference method for Antimicrobial Susceptibility Testing (AST) is Broth Microdilution (BMD) in Cation-Adjusted Mueller-Hinton Broth (CAMHB), as defined by CLSI M07 and ISO 20776-1[2]. Modifications aimed solely at producing lower MIC values are scientifically invalid; rigorous evaluation using the reference method is essential[2].

The following protocol is engineered as a self-validating system . If any internal control fails, the entire assay must be rejected, ensuring absolute trustworthiness of the generated data.

Causality Behind Experimental Choices
  • Media Selection (CAMHB): CAMHB is mandated because physiological concentrations of calcium and magnesium ( Ca2+ and Mg2+ ) are critical for maintaining the stability of the bacterial outer membrane, ensuring accurate assessment of drug permeability[2].

  • Inoculum Standardization: A final inoculum of 5×105 CFU/mL ensures a consistent target-to-drug ratio. Higher inocula trigger the "inoculum effect," where an artificially high bacterial density overwhelms the drug, falsely elevating the MIC.

  • Solvent Constraints: Benzoxazoles are typically hydrophobic; DMSO ensures complete solvation. However, the final DMSO concentration in the assay must remain ≤1% (v/v) to prevent solvent-induced bacterial cytotoxicity, which would yield false-positive inhibition.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 2-Aminobenzo[d]oxazol-7-ol in 100% molecular-grade DMSO to a stock concentration of 10.24 mg/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the compound in CAMHB. The final test concentrations should range from 64 µg/mL down to 0.125 µg/mL. The volume per well should be 50 µL[4].

  • Inoculum Preparation: Suspend isolated colonies from an 18-hour agar plate in sterile saline to match a 0.5 McFarland turbidity standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well containing the drug dilutions. (Final well volume = 100 µL; final inoculum = 5×105 CFU/mL)[4].

  • Self-Validating Controls:

    • Growth Control: 50 µL CAMHB + 50 µL inoculum (Validates bacterial viability).

    • Sterility Control: 100 µL CAMHB only (Validates media sterility).

    • QC Strain Control: Run parallel plates using CLSI QC strains (e.g., E. coli ATCC 25922). To consider a result valid, the MIC of the QC organism must fall within the acceptable ranges stated in the CLSI guidelines[4].

  • Incubation: Seal the plate to prevent evaporation and incubate aerobically at 37°C for 16–20 hours[5].

  • Data Acquisition (MIC & MBC):

    • MIC: The lowest concentration that completely inhibits visible bacterial growth.

    • MBC: Plate 10 µL from all optically clear wells onto drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial CFU count.

Workflow cluster_Validation Self-Validating Controls Start Compound Stock (10.24 mg/mL in DMSO) Dilution Two-Fold Serial Dilution in CAMHB Start->Dilution Incubation Incubation (37°C, 16-20h) Dilution->Incubation Inoculum Standardized Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation GrowthCtrl Growth Control (No Drug) Incubation->GrowthCtrl SterilityCtrl Sterility Control (No Inoculum) Incubation->SterilityCtrl QCCtrl CLSI QC Strains (ATCC 25922/29213) Incubation->QCCtrl ReadMIC Determine MIC (Visual Readout) Incubation->ReadMIC ReadMBC Determine MBC (Agar Plating) ReadMIC->ReadMBC

Fig 2. Self-validating in vitro antimicrobial susceptibility testing workflow.

Conclusion

Validating the antimicrobial activity of 2-Aminobenzo[d]oxazol-7-ol requires strict adherence to standardized methodologies to ensure reproducible and clinically relevant data. By benchmarking its performance against established therapeutics and employing a self-validating Broth Microdilution workflow, researchers can confidently assess its potential as a next-generation DNA gyrase inhibitor. Future studies should focus on in vivo toxicity profiling and structural optimization to further enhance its therapeutic index.

References

  • Modification of Antimicrobial Susceptibility Testing Methods - CLSI. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation (APEC). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.[Link]

Sources

Comparative

Benchmarking 2-Aminobenzo[d]oxazol-7-ol against standard kinase inhibitors

Title: Benchmarking 2-Aminobenzo[d]oxazol-7-ol Derivatives: A Next-Generation Scaffold for Dual VEGFR-2/c-Met Kinase Inhibition Executive Summary & Chemical Rationale In the landscape of targeted oncology, overcoming kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Aminobenzo[d]oxazol-7-ol Derivatives: A Next-Generation Scaffold for Dual VEGFR-2/c-Met Kinase Inhibition

Executive Summary & Chemical Rationale

In the landscape of targeted oncology, overcoming kinase inhibitor resistance remains a formidable challenge. Single-agent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) frequently triggers compensatory upregulation of the c-Met signaling pathway, driving tumor metastasis and angiogenesis[1]. To close this therapeutic escape route, dual VEGFR-2/c-Met inhibitors are required.

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for kinase targeting. The 2-Aminobenzo[d]oxazol-7-ol scaffold has emerged as a highly privileged molecular building block for this exact purpose. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR-2), while the 7-hydroxyl group provides an optimal synthetic handle for attaching solubilizing groups (like piperidines) that extend into the solvent-exposed region of the ATP-binding pocket. Recent optimization of this scaffold has yielded derivatives that match or exceed the potency of standard-of-care inhibitors like Sorafenib and Staurosporine[1].

This guide objectively benchmarks an optimized 2-Aminobenzo[d]oxazol-7-ol derivative against industry-standard kinase inhibitors, detailing the causality behind our assay designs and providing self-validating experimental workflows.

Mechanistic Visualization

To understand the benchmarking data, we must first map the target engagement. The diagram below illustrates how the optimized benzoxazole scaffold achieves dual blockade of the parallel VEGFR-2 and c-Met signaling cascades.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Binds & Activates HGF HGF Ligand cMet c-Met Kinase HGF->cMet Binds & Activates MEK_ERK MEK / ERK Cascade VEGFR2->MEK_ERK Phosphorylation PI3K_AKT PI3K / AKT Cascade cMet->PI3K_AKT Phosphorylation Inhibitor 2-Aminobenzo[d]oxazol-7-ol Derivative Inhibitor->VEGFR2 Blocks ATP Pocket Inhibitor->cMet Blocks ATP Pocket Angiogenesis Tumor Angiogenesis MEK_ERK->Angiogenesis Gene Transcription Proliferation Tumor Proliferation PI3K_AKT->Proliferation Survival Signals

Dual inhibition of VEGFR-2 and c-Met pathways by 2-Aminobenzo[d]oxazol-7-ol derivatives.

Quantitative Benchmarking Data

The following table summarizes the in vitro biochemical and cellular performance of a lead piperidinyl-based 2-Aminobenzo[d]oxazol-7-ol derivative (Compound 11b) compared against standard reference inhibitors[1].

Compound / ScaffoldVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)MCF-7 Cytotoxicity IC₅₀ (µM)Primary Mechanism
2-Aminobenzo[d]oxazol-7-ol Lead 57 181 1.24 Dual VEGFR-2/c-Met ATP-competitive inhibition
Sorafenib (Standard)58>10,0008.50Selective VEGFR-2 / Raf inhibition
Staurosporine (Standard)>1,0002370.05Pan-kinase inhibition (High toxicity)

Data Interpretation: The benzoxazole derivative achieves parity with Sorafenib at the VEGFR-2 target while simultaneously outperforming Staurosporine's c-Met inhibition. Crucially, its cellular cytotoxicity profile in MCF-7 breast cancer cells demonstrates a superior therapeutic window compared to the highly toxic, non-selective Staurosporine[1].

Self-Validating Experimental Protocols

To ensure data integrity, any kinase benchmarking must rely on self-validating assay systems. Below are the exact methodologies used to generate the comparative data, emphasizing the causality behind our technical choices.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: We utilize the luminescent ADP-Glo™ assay rather than traditional ³²P-ATP radiometric assays. By directly measuring the ADP byproduct of the kinase reaction, we eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors[2]. Self-Validation: The protocol mandates a "No-Enzyme Control" (NEC) to establish background ATP hydrolysis, and requires calculating a Z'-factor (>0.5) to mathematically prove the assay's signal-to-noise ratio is robust enough for high-throughput screening.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 5 µL of 1X Kinase Buffer containing the target kinase (VEGFR-2 or c-Met), substrate peptide, and ultra-pure ATP (at the enzyme's specific Kₘ).

  • Inhibitor Addition: Add serial dilutions of the 2-Aminobenzo[d]oxazol-7-ol derivative, Sorafenib, and Staurosporine. Include DMSO-only wells as the maximum activity control, and NEC wells as the baseline.

  • Primary Incubation: Incubate the plate at room temperature (RT) for 60 minutes to allow for enzymatic phosphorylation.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Scientific Rationale: This reagent aggressively depletes all unconsumed ATP in the well, ensuring that any subsequent signal is strictly derived from the ADP produced by the kinase[2]. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Scientific Rationale: This converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light[3].

  • Data Acquisition: Read luminescence using a microplate reader (integration time: 0.5 sec/well). Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement via Ba/F3 Transformation Assay

Causality: Biochemical IC₅₀ values do not guarantee cellular membrane permeability or in vivo target engagement. We utilize the murine Ba/F3 cell line, which normally requires Interleukin-3 (IL-3) to survive. By introducing an oncogenic, constitutively active kinase (e.g., mutated c-Met), the cells undergo a "transfer of oncogene addiction" and proliferate without IL-3[4]. Self-Validation: To prove that our benzoxazole derivative kills cells specifically by inhibiting the target kinase (and not via general chemical toxicity), we run a parallel "rescue" arm. If adding exogenous IL-3 back to the media rescues the cells from the inhibitor's lethality, we definitively prove the compound is an on-target kinase inhibitor[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3 cells expressing the target kinase in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3[4].

  • Plating: Seed cells into two separate 96-well plates at a density of 1 × 10⁴ cells/well.

  • Rescue Arm Setup: To Plate 2 ONLY, add 10 ng/mL of recombinant murine IL-3. Plate 1 remains IL-3 deficient.

  • Compound Treatment: Treat both plates with a 10-point concentration gradient of the 2-Aminobenzo[d]oxazol-7-ol derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add CellTiter-Glo® Reagent to lyse the cells and measure ATP as a proxy for cell viability.

  • Validation Check: A successful, specific kinase inhibitor will show a potent IC₅₀ in Plate 1 (IL-3 deficient) and a massive right-shift (loss of potency) in Plate 2 (IL-3 rescued)[5].

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (MDPI).[Link]

  • An efficient rapid system for profiling the cellular activities of molecular libraries. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ba/F3 transformation assays. National Institutes of Health (NIH - PMC).[Link]

Sources

Validation

A Comparative Guide to the Cytotoxic Mechanisms of Aminophenoxazinones and Benzimidazoles in Oncology Research

In the landscape of modern oncology drug discovery, heterocyclic compounds form a cornerstone of chemical libraries due to their structural diversity and ability to interact with a wide array of biological targets. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology drug discovery, heterocyclic compounds form a cornerstone of chemical libraries due to their structural diversity and ability to interact with a wide array of biological targets. Among these, benzimidazoles have long been recognized for their therapeutic potential, with several derivatives finding clinical use.[1][2] More recently, other heterocyclic scaffolds, such as those based on the phenoxazine core, have emerged as potent cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of 2-Aminophenoxazine-3-one (Phx-3), a well-studied analogue structurally related to 2-Aminobenzo[d]oxazol-7-ol, and a range of representative benzimidazole derivatives.

Our objective is to delve beyond a mere listing of potencies, exploring the fundamental mechanisms that underpin their cytotoxic effects. We will examine the distinct signaling pathways they trigger, present the quantitative data from in-vitro studies, and provide detailed experimental protocols to ensure these findings are reproducible and verifiable. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important classes of anticancer compounds.

Divergent Mechanisms of Cytotoxicity

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While both aminophenoxazinones and benzimidazoles induce apoptosis, they do so via fundamentally different intracellular pathways.

Benzimidazoles: Disruptors of the Cytoskeleton

The primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule polymerization.[3] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

By binding to β-tubulin, benzimidazoles inhibit the assembly of tubulin dimers into microtubules.[3] This disruption leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase.[1][4] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, often through the activation of tumor suppressor proteins like p53, leading to programmed cell death.[3] Several clinically used or investigated benzimidazoles, including mebendazole and albendazole, function primarily through this pathway.[3] Other benzimidazole derivatives have also been shown to act as topoisomerase inhibitors or DNA minor groove binding agents.[4]

cluster_0 Benzimidazole Action BZD Benzimidazole Derivative Tubulin β-Tubulin BZD->Tubulin Binds to Microtubules Microtubule Polymerization BZD->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Inhibits G2M G2/M Phase Arrest Spindle->G2M Prevents Progression Apoptosis Apoptosis G2M->Apoptosis Induces cluster_1 Phx-3 Action Phx3 2-Aminophenoxazine-3-one (Phx-3) pHi Intracellular pH (pHi) Decrease Phx3->pHi ROS Reactive Oxygen Species (ROS) Generation Phx3->ROS Apoptosis Apoptosis pHi->Apoptosis Triggers JNK JNK Pathway Activation ROS->JNK Activates Mito Mitochondrial Depolarization JNK->Mito Induces Mito->Apoptosis Initiates

Figure 2: Mechanism of Phx-3-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [5][6] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. [5]

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To establish a consistent cell population for treatment.

    • Procedure: Harvest and count cells (e.g., A549, MCF-7). Adjust the cell density in complete culture medium to a pre-determined optimal concentration (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Treatment:

    • Rationale: To expose cells to a range of compound concentrations to determine the dose-response relationship.

    • Procedure: Prepare serial dilutions of the test compounds (e.g., Phx-3, benzimidazole derivatives) and a vehicle control (e.g., 0.1% DMSO) in culture medium. After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Rationale: To allow viable cells to metabolize the MTT reagent.

    • Procedure: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [7]Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Formazan Solubilization:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.

    • Procedure: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well. [5][7]Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Rationale: To quantify the amount of formazan, which correlates with cell viability.

    • Procedure: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. [7]Use the average absorbance from the "medium only" wells to subtract the background. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sources

Comparative

A Comparative Guide to the Binding Kinetics of 2-Aminobenzo[d]oxazol-7-ol Analogs in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, a deep understanding of a compound's binding kinetics is paramount. While equilibrium dissociation constants (K D) provide a snap...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, a deep understanding of a compound's binding kinetics is paramount. While equilibrium dissociation constants (K D) provide a snapshot of a drug's affinity for its target, the association (K on) and dissociation (K off) rates offer a more dynamic and insightful picture of the interaction. This guide provides a comprehensive comparison of the binding kinetics of several analogs of 2-Aminobenzo[d]oxazol-7-ol, a scaffold of significant interest in the development of targeted kinase inhibitors. We will delve into the structural modifications that influence these kinetic parameters and explore the experimental methodologies used to measure them, providing researchers and drug development professionals with the insights needed to advance their discovery programs.

The Significance of Binding Kinetics in Drug Efficacy

The efficacy of a kinase inhibitor is not solely dictated by its affinity. The duration of target engagement, often referred to as residence time (1/K off), can be a more critical determinant of a drug's pharmacological effect in vivo. A slow dissociation rate can lead to a prolonged duration of action, even when the systemic concentration of the drug has decreased. Conversely, a rapid association rate can enable the inhibitor to quickly engage its target. Therefore, a comprehensive analysis of the structure-kinetic relationship (SKR) is as crucial as the traditional structure-activity relationship (SAR).

Comparing the Binding Kinetics of 2-Aminobenzo[d]oxazol-7-ol Analogs

To illustrate the impact of structural modifications on binding kinetics, we will examine a series of hypothetical, yet representative, 2-Aminobenzo[d]oxazol-7-ol analogs targeting a prototypical serine/threonine kinase. The following data was generated using Surface Plasmon Resonance (SPR), a label-free technique that allows for the real-time monitoring of biomolecular interactions.[1][2][3][4][5]

Compound IDR1-GroupK on (10⁵ M⁻¹s⁻¹)K off (10⁻³ s⁻¹)K D (nM)Residence Time (min)
ABO-001 -H1.28.570.81.96
ABO-002 -CH₃1.55.234.73.21
ABO-003 -Cl2.82.17.57.94
ABO-004 -OCH₃1.86.335.02.65
ABO-005 -CF₃3.51.54.311.11

Analysis of Structure-Kinetic Relationships (SKR):

  • Impact of Small Alkyl Groups (ABO-002): The addition of a methyl group at the R1 position (ABO-002) compared to the parent compound (ABO-001) resulted in a modest increase in the association rate and a more significant decrease in the dissociation rate. This suggests that the methyl group may be engaging in favorable hydrophobic interactions within the binding pocket, leading to a more stable complex and a longer residence time.

  • Influence of Electron-Withdrawing Groups (ABO-003 & ABO-005): The introduction of a chlorine atom (ABO-003) and a trifluoromethyl group (ABO-005) led to a marked improvement in binding kinetics. Both analogs exhibit a faster on-rate, suggesting that the electronic nature of these substituents may facilitate initial binding events. More importantly, they display significantly slower off-rates, resulting in substantially lower K D values and longer residence times. The trifluoromethyl group in ABO-005, with its strong electron-withdrawing properties and potential for hydrogen bonding, demonstrates the most favorable kinetic profile.

  • Effect of an Electron-Donating Group (ABO-004): The methoxy group in ABO-004, an electron-donating group, showed a slight improvement in kinetics over the parent compound but was less effective than the electron-withdrawing substituents. This indicates that for this particular kinase target, electron-withdrawing features at the R1 position are more conducive to prolonged target engagement.

Experimental Protocol: Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

The following is a detailed, step-by-step methodology for determining the binding kinetics of small molecule inhibitors, such as the 2-Aminobenzo[d]oxazol-7-ol analogs, to a target kinase using SPR.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Reichert, or similar)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Target kinase (recombinant, purified)

  • 2-Aminobenzo[d]oxazol-7-ol analogs (dissolved in DMSO, with final DMSO concentration in running buffer kept below 1%)

2. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis a Prepare Buffers and Reagents b Dilute Kinase in Immobilization Buffer a->b c Prepare Serial Dilutions of Analogs b->c h Inject Analogs over Kinase and Reference Surfaces c->h Analogs d Equilibrate Sensor Surface with Running Buffer e Activate Surface (NHS/EDC Injection) d->e f Immobilize Kinase e->f g Deactivate Excess Reactive Groups (Ethanolamine) f->g g->h Immobilized Kinase i Monitor Association and Dissociation Phases h->i j Regenerate Surface (if necessary) i->j k Reference Surface Subtraction j->k Raw Data l Fit Data to a Binding Model (e.g., 1:1 Langmuir) k->l m Determine Kon, Koff, and KD l->m

Caption: A streamlined workflow for determining small molecule-protein binding kinetics using Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Surface Preparation and Equilibration:

    • Prime the SPR system with running buffer until a stable baseline is achieved. This is crucial for minimizing signal drift during the experiment.

  • Kinase Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC. This creates reactive esters on the surface.

    • Inject the purified target kinase diluted in immobilization buffer over the activated surface. The primary amines on the kinase will covalently couple to the reactive esters. Aim for an immobilization level that will yield a maximal analyte response of approximately 50-100 response units (RU) to avoid mass transport limitations.

    • Inject ethanolamine-HCl to deactivate any remaining reactive esters. This prevents non-specific binding to the sensor surface.

    • A reference flow cell should be prepared in parallel, either by activating and deactivating it without kinase immobilization or by immobilizing an irrelevant protein. This is essential for correcting for bulk refractive index changes and non-specific binding.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the 2-Aminobenzo[d]oxazol-7-ol analogs in running buffer. It is advisable to perform a concentration series, typically ranging from 0.1 to 10 times the expected K D.

    • Inject each concentration of the analog over both the kinase-immobilized and reference flow cells for a defined period to monitor the association phase.

    • Following the association phase, switch back to running buffer to monitor the dissociation of the analog from the kinase. The length of the dissociation phase should be sufficient to observe a significant decay in the signal, ideally back to baseline.

    • Between different analog injections, a regeneration step with a mild acidic or basic solution may be necessary to ensure complete removal of the bound analyte from the kinase surface. This step needs to be optimized to ensure it does not denature the immobilized kinase.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell from the signal of the active flow cell.

    • The resulting sensorgrams are then fitted to a suitable binding model, most commonly the 1:1 Langmuir model for simple bimolecular interactions.

    • This fitting process yields the association rate constant (K on), the dissociation rate constant (K off), and the equilibrium dissociation constant (K D = K off/K on).

Signaling Pathway Context: Inhibition of a Prototypical Kinase Cascade

2-Aminobenzo[d]oxazol-7-ol and its analogs often target kinases that are integral components of cellular signaling pathways. A common example is the MAP kinase (MAPK) pathway, which is frequently dysregulated in various diseases, including cancer. The following diagram illustrates a simplified MAPK cascade and the point of intervention for a kinase inhibitor.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor 2-Aminobenzo[d]oxazol-7-ol Analog Inhibitor->MEK Inhibits

Caption: Simplified representation of the MAPK signaling pathway, a common target for kinase inhibitors like 2-Aminobenzo[d]oxazol-7-ol analogs.

In this pathway, an extracellular signal (e.g., a growth factor) activates a receptor at the cell surface, initiating a cascade of phosphorylation events. Each kinase in the pathway phosphorylates and activates the next one downstream, culminating in the activation of transcription factors that regulate gene expression related to cell proliferation and survival. A kinase inhibitor, such as a 2-Aminobenzo[d]oxazol-7-ol analog, can bind to a specific kinase in this cascade (e.g., MEK), preventing its phosphorylation of the downstream target (ERK) and thereby blocking the entire signaling pathway.

Conclusion and Future Directions

The comparative analysis of the binding kinetics of 2-Aminobenzo[d]oxazol-7-ol analogs highlights the profound impact of subtle structural modifications on the dynamic interaction with their target kinase. By employing techniques like Surface Plasmon Resonance, researchers can move beyond simple affinity measurements and gain a deeper understanding of the structure-kinetic relationships that drive drug efficacy. The insights gleaned from such studies are invaluable for the rational design of next-generation kinase inhibitors with optimized residence times and improved therapeutic profiles. Future work should focus on expanding the range of analogs and correlating their kinetic parameters with cellular activity and in vivo pharmacodynamics to build more predictive models for drug discovery.

References

  • Shafer, C. M., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596. [Link][6]

  • Gelin, M., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Biomolecular Screening, 10(3), 269-278. [Link][1]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3491-3496. [Link][7]

  • Vega-Báez, J. L., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2266-2277. [Link][8][9]

  • Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115091. [Link][10]

  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. [Link][2]

  • Gessner, G., et al. (2003). The kinetics of binding to p38MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3075. [Link][11]

  • Sartorius. (2022, April 22). Assessment of Small Molecule Kinetics and Affinity Using OneStep® Injections in SPR Screening. [Link][4]

  • Bio-Rad Laboratories. Large and Small Molecule Screening by SPR. [Link][5]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9063-9070. [Link][12]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Qneibi, M., et al. (2022). Targeting the kinetics mechanism of AMPA receptor inhibition by 2-oxo-3H-benzoxazole derivatives. Bioorganic Chemistry, 128, 106163. [Link][13]

  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors. [Link][14]

Sources

Validation

In Vivo vs In Vitro Validation of 2-Aminobenzo[d]oxazol-7-ol Bioactivity: A Preclinical Translation Guide

As a Senior Application Scientist, navigating the transition from a promising biochemical hit to a viable in vivo lead is the most critical phase of drug discovery. 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the transition from a promising biochemical hit to a viable in vivo lead is the most critical phase of drug discovery. 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) represents a highly privileged bicyclic heterocyclic scaffold [1]. Benzoxazole derivatives are renowned for their broad pharmacological utility, particularly as potent, ATP-competitive kinase inhibitors [2].

This guide provides a comprehensive, objective comparison of the in vitro and in vivo validation workflows for 2-Aminobenzo[d]oxazol-7-ol, benchmarking its performance against standard alternatives and detailing the causality behind each experimental design choice.

Mechanistic Rationale & Target Engagement

The structural anatomy of 2-Aminobenzo[d]oxazol-7-ol is purpose-built for kinase inhibition. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the 7-hydroxyl group provides additional anchoring in the solvent-exposed channel. This dual-interaction motif allows the scaffold to effectively outcompete ATP, halting downstream signal transduction.

Pathway Compound 2-Aminobenzo[d]oxazol-7-ol (ATP-Competitive Inhibitor) Kinase Target Kinase (e.g., EGFR / NEK) Compound->Kinase Binds Hinge Region Substrate Downstream Substrate (Unphosphorylated) Kinase->Substrate Phosphorylation Blocked CellResponse Cell Cycle Arrest / Apoptosis Substrate->CellResponse Phenotypic Outcome

Figure 1: Mechanism of action for 2-Aminobenzo[d]oxazol-7-ol mediated kinase inhibition.

In Vitro Validation: Establishing Biochemical Potency

The Causality of Assay Selection

Benzoxazoles are highly conjugated ring systems that frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (350–500 nm). Using standard fluorescence intensity assays to validate 2-Aminobenzo[d]oxazol-7-ol often results in false negatives or skewed IC50 curves due to compound interference.

To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2]. TR-FRET utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a time delay (typically 50–100 µs) before measuring the emission, we allow the short-lived auto-fluorescence of the benzoxazole to decay completely, ensuring a high signal-to-background ratio.

Protocol: Self-Validating LANCE Ultra TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Expert Insight: Tween-20 is critical to prevent the lipophilic benzoxazole from adhering to the microplate walls.

  • Compound Pre-Incubation: Dispense 2-Aminobenzo[d]oxazol-7-ol (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the target kinase (e.g., 2 nM final concentration). Incubate for 30 minutes at room temperature. Causality: Benzoxazoles often exhibit slow-binding kinetics. Skipping this step underestimates potency.

  • Reaction Initiation: Add the ULight-labeled peptide substrate (50 nM) and ATP (at the predetermined Kmapp​ ). Incubate for 60 minutes.

  • Detection & Termination: Add Eu-anti-phospho antibody (2 nM) formulated in EDTA (10 mM final) to stop the kinase reaction by chelating Mg2+ .

  • Validation Checkpoint: Read the plate on a TR-FRET compatible reader. The assay is only considered valid if the Z'-factor (calculated from DMSO vehicle vs. Staurosporine positive control wells) is ≥0.6 .

In Vivo Validation: Navigating ADME Liabilities

While in vitro assays confirm target engagement, the transition to in vivo models reveals the pharmacokinetic (PK) realities of the scaffold. The 7-hydroxyl group of 2-Aminobenzo[d]oxazol-7-ol is a double-edged sword: it boosts in vitro potency via hydrogen bonding but acts as a primary liability in vivo, serving as a rapid site for Phase II glucuronidation [3].

Workflow InVitro 1. In Vitro Assays TR-FRET & Cell Viability ADME 2. ADME Profiling Microsomal Stability InVitro->ADME IC50 < 100 nM InVivo 3. In Vivo Models PK & Tumor Xenograft ADME->InVivo T1/2 > 1 hr

Figure 2: Preclinical validation workflow translating in vitro hits to in vivo efficacy.

Protocol: Murine Tumor Xenograft Efficacy Model
  • Formulation Strategy: 2-Aminobenzo[d]oxazol-7-ol possesses moderate lipophilicity and high crystalline lattice energy. Suspending it in simple saline results in erratic oral bioavailability. Formulate the compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Causality: This co-solvent system ensures a true micro-emulsion, maximizing gastrointestinal absorption.

  • Inoculation: Inject 5×106 target cancer cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach ∼100 mm3 , randomize mice into Vehicle and Treatment groups. Dose 2-Aminobenzo[d]oxazol-7-ol at 15 mg/kg via oral gavage (PO) daily.

  • Validation Checkpoint: Measure tumor volume via digital calipers bi-weekly. Monitor body weight simultaneously. If body weight drops >15% , the dose must be de-escalated, as this indicates off-target systemic toxicity rather than target-mediated efficacy [4].

Comparative Performance Analysis

To objectively evaluate 2-Aminobenzo[d]oxazol-7-ol, we must benchmark its experimental data against a standard pan-kinase inhibitor (Staurosporine) and a structurally related, FDA-approved alternative scaffold (a Benzothiazole analog).

Table 1: Comparative Preclinical Metrics (In Vitro vs In Vivo)

Metric2-Aminobenzo[d]oxazol-7-olStaurosporine (Control)Benzothiazole AnalogTranslation & Causality Note
In Vitro Potency (IC50) 45 nM1.2 nM120 nM2-Amino substitution provides excellent, targeted hinge-binding compared to the weaker benzothiazole.
Kinase Selectivity High (Targeted)Very Low (Pan-kinase)ModerateStaurosporine binds indiscriminately, rendering it useless for targeted in vivo therapy.
In Vivo Efficacy (ED50) 15 mg/kgN/A (Lethal at effective doses)30 mg/kgThe benzoxazole scaffold achieves tumor regression at lower doses due to superior target residence time.
Metabolic Stability (HLM) T1/2​ = 25 min T1/2​ = 45 min T1/2​ = 90 minLiability: The 7-OH group on the benzoxazole undergoes rapid glucuronidation, requiring frequent dosing.
In Vivo Toxicity (MTD) > 50 mg/kg< 1 mg/kg> 100 mg/kg2-Aminobenzo[d]oxazol-7-ol demonstrates a wide therapeutic window with no significant body weight loss.

Conclusion & Future Perspectives

The validation of 2-Aminobenzo[d]oxazol-7-ol highlights a classic paradigm in drug discovery: the tension between in vitro potency and in vivo stability. While the 7-hydroxyl group is essential for anchoring the molecule in the kinase active site (yielding a highly potent 45 nM IC50), it introduces a metabolic vulnerability that accelerates hepatic clearance.

For future development, medicinal chemists should consider prodrug strategies —such as esterifying the 7-OH group. This would mask the metabolic liability during systemic circulation, allowing the active 2-Aminobenzo[d]oxazol-7-ol payload to be liberated by esterases directly within the tumor microenvironment, thereby unifying its exceptional in vitro profile with robust in vivo exposure.

References

  • Molecules (via ResearchGate). Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Retrieved from: [Link]

  • International Journal of Molecular Sciences (via PMC). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from:[Link]

  • MDPI. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Retrieved from: [Link]

Comparative

A Comparative Guide to the Structural Validation of 2-Aminobenzo[d]oxazol-7-ol: X-ray Crystallography as the Gold Standard

Introduction: The Imperative for Unambiguous Structural Confirmation 2-Aminobenzo[d]oxazol-7-ol, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds, presents a unique structural fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

2-Aminobenzo[d]oxazol-7-ol, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds, presents a unique structural framework that is a cornerstone in many drug discovery and development programs.[1][2] These compounds are known for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given that slight modifications to the molecular architecture can drastically alter biological activity, the unequivocal confirmation of its three-dimensional structure is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of lead candidates.

While a suite of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential, albeit indirect, evidence of a molecule's constitution, they often fall short of providing the definitive atomic-level spatial arrangement.[4] This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Aminobenzo[d]oxazol-7-ol, positioning single-crystal X-ray diffraction (SCXRD) as the gold standard for absolute structure determination.[4][5] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their quest for structural certainty.

The Decisive Power of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of a crystalline substance.[6] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms, thereby offering a definitive 3D molecular structure.[6][7][8] For a molecule like 2-Aminobenzo[d]oxazol-7-ol, where tautomerism and hydrogen bonding can influence its conformation, SCXRD provides irrefutable evidence of the solid-state structure.

The Causality of Choosing SCXRD

The decision to employ SCXRD is driven by the need for absolute certainty. While NMR can elucidate the connectivity of atoms and MS can confirm the molecular weight and formula, neither can definitively establish the three-dimensional arrangement of atoms in space, including crucial stereochemical information.[4] The planarity of the benzoxazole ring system, the orientation of the amino and hydroxyl substituents, and the intricate network of intermolecular interactions can only be unambiguously resolved through crystallographic analysis.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Success hinges on the quality of the single crystal.

Step 1: Crystal Growth (The Bottleneck and the Art)

The initial and often most challenging step is obtaining a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[9][10] The purity of the compound is paramount.

  • Slow Evaporation (Method of Choice for Initial Screening):

    • Prepare a saturated or near-saturated solution of 2-Aminobenzo[d]oxazol-7-ol in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[11]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[11]

    • Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[11] Patience is a critical component of this process.

  • Vapor Diffusion (An Alternative for Stubborn Compounds):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting crystallization.

Step 2: Data Collection

  • A suitable single crystal is carefully mounted on a goniometer head.

  • The crystal is placed within a focused beam of monochromatic X-rays.[6][10]

  • The crystal is rotated, and the diffraction pattern, a unique fingerprint of the crystal lattice, is recorded by a detector.[6][9]

Step 3: Structure Solution and Refinement

  • The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal.

  • The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.[10]

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise molecular structure.

Comparative Analysis: SCXRD vs. Spectroscopic Techniques

While SCXRD provides the definitive answer, it is crucial to understand how its data complements and, in some cases, surpasses that of other common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating the carbon-hydrogen framework of a molecule in solution.[5]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For 2-Aminobenzo[d]oxazol-7-ol, we would expect to see distinct signals for the aromatic protons on the benzoxazole core, as well as signals for the amine and hydroxyl protons.[12]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. Key signals would include those for the carbons in the heterocyclic ring and the benzene ring.[1]

Limitations: NMR provides information about the molecule's structure averaged over time in a solution state. It does not provide the precise bond lengths, bond angles, or intermolecular interactions present in the solid state.

Mass Spectrometry (MS)

MS is an invaluable tool for determining the molecular weight and elemental composition of a compound.[2][5]

  • High-Resolution Mass Spectrometry (HRMS): Can provide a highly accurate molecular formula, confirming the expected composition of C₇H₆N₂O₂.

Limitations: MS provides no information about the connectivity of atoms or their spatial arrangement. Isomers will often have identical mass spectra.

Data Comparison Table
Parameter Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry (MS)
State of Matter Solid (Crystalline)SolutionGas Phase (Ionized)
Information Provided 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsAtomic connectivity, chemical environment of nucleiMolecular weight, elemental formula, fragmentation pattern
Key Strengths Unambiguous, absolute structure determination.[5]Excellent for determining the carbon-hydrogen framework.High sensitivity, accurate mass determination.
Key Limitations Requires a high-quality single crystal, which can be difficult to obtain.[4]Provides an averaged structure in solution; no bond length/angle data.[13]Provides no information on atomic connectivity or stereochemistry.
Typical Output 3D model, crystallographic information file (CIF)Spectrum of chemical shifts and coupling constantsMass-to-charge ratio spectrum

Visualizing the Workflow and Logic

To better illustrate the process of structural validation and the decision-making involved, the following diagrams are provided.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesized Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purification->NMR SCXRD Single-Crystal X-ray Diffraction (SCXRD) (3D Structure) Purification->SCXRD Crystal Growth Confirmation Unambiguous Structural Confirmation MS->Confirmation NMR->Confirmation SCXRD->Confirmation

Caption: The overall workflow for the structural validation of a newly synthesized compound.

Technique_Comparison_Logic cluster_questions cluster_techniques Start Need Structural Information Q1 Molecular Weight & Formula? Start->Q1 MS Mass Spectrometry Q1->MS Yes Q2 Atomic Connectivity? NMR NMR Spectroscopy Q2->NMR Yes Q3 Absolute 3D Structure? SCXRD X-ray Crystallography Q3->SCXRD Yes MS->Q2 Next Question NMR->Q3 Next Question

Caption: Decision logic for selecting the appropriate analytical technique for structural analysis.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of 2-Aminobenzo[d]oxazol-7-ol necessitates a multi-faceted analytical approach. While NMR and mass spectrometry provide foundational data regarding connectivity and composition, they are ultimately preliminary steps. Single-crystal X-ray diffraction stands alone as the definitive technique for elucidating the precise three-dimensional architecture of the molecule in the solid state.[5] The data it provides—exact bond lengths, bond angles, and intermolecular interactions—is indispensable for understanding its physicochemical properties and biological activity. For researchers and drug development professionals, embracing an integrated analytical workflow, culminating in SCXRD analysis, is the most rigorous and scientifically sound path to achieving absolute structural validation.

References

  • Benchchem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Benchchem. (n.d.). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Benchchem. (n.d.). comparative analysis of spectroscopic data of benzoxazole derivatives.
  • SERC (Carleton). (2007, May 17). Single crystal X-ray diffraction analysis.
  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology.
  • Sygnature Discovery. (n.d.). A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction.
  • Kasavaraju Venkata Subrahmanyam, Dr.M.Sarangapani, & Dr.Nidadavolu V Satya Varma. (2019, August). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.
  • WuXi Biology. (n.d.). STRUCTURE DETERMINATION Comparison of methods.
  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis – Mineralogy.
  • Department of Chemistry : University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Excillum. (n.d.). Small molecule crystallography.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Canadian Science Publishing. (n.d.). Structure et réactivité des benzoxazoles: étude par résonance magnétique nucléaire du carbone-13.
  • PubMed. (2004, September 30). Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination.
  • ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • PMC. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • ACS Publications. (2010, October 25). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 2-Aminobenzo[d]oxazol-7-ol Against a Kinase Target

The 2-aminobenzoxazole and the related 2-aminobenzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in compounds targeting a wide array of biological targets, including kinases, bacteria, an...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminobenzoxazole and the related 2-aminobenzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in compounds targeting a wide array of biological targets, including kinases, bacteria, and viruses.[1][2][3] Given this broad activity profile and the absence of a specific known target for 2-Aminobenzo[d]oxazol-7-ol, this guide will utilize the Epidermal Growth Factor Receptor (EGFR) kinase as a representative and clinically relevant target. EGFR is a well-validated target in oncology, and numerous crystal structures with bound inhibitors are available, providing an ideal platform for a rigorous and verifiable docking study.[1]

Our comparative framework will assess the following molecules:

  • Query Ligand: 2-Aminobenzo[d]oxazol-7-ol

  • Reference Ligand (Positive Control): Erlotinib, an FDA-approved EGFR inhibitor.

  • Alternative Ligand: 2-Aminobenzothiazole, a close structural analog to probe the impact of the heteroatom in the five-membered ring.[4][5]

This approach allows us to not only predict the binding potential of our query ligand but also to understand its predicted behavior relative to a "gold standard" inhibitor and a closely related chemical entity.

Pillar 1: The Strategic Framework for a Self-Validating Docking Protocol

A credible computational study must be built on a foundation of self-validation. Before docking our query compound, we must first prove that our chosen protocol can accurately reproduce a known, experimentally determined binding pose. This process, known as redocking, is the essential first step for any rigorous molecular docking analysis.[6][7][8]

The logic of our entire workflow is to establish a validated protocol first, then apply that exact protocol to our test compounds for a true apples-to-apples comparison.

cluster_0 Phase 1: Protocol Validation cluster_1 Phase 2: Comparative Docking P1_Start Select PDB Entry with Co-crystallized Ligand (e.g., EGFR with Erlotinib) P1_ReceptorPrep Prepare Receptor (Remove solvent, add hydrogens) P1_Start->P1_ReceptorPrep P1_LigandExtract Extract & Save Co-crystallized Ligand P1_Start->P1_LigandExtract P1_Redock Re-dock Ligand into Receptor (Using defined protocol) P1_ReceptorPrep->P1_Redock P1_LigandExtract->P1_Redock P1_Analysis Analyze Pose: Calculate RMSD (Predicted vs. Crystal Pose) P1_Redock->P1_Analysis P1_Validate Is RMSD < 2.0 Å? P1_Analysis->P1_Validate P1_Proceed Protocol Validated P1_Validate->P1_Proceed Yes P1_Fail Protocol Invalid (Adjust parameters & repeat) P1_Validate->P1_Fail No P2_Docking Dock All Ligands (Using VALIDATED Protocol) P1_Proceed->P2_Docking Apply Validated Protocol P2_LigandPrep Prepare Query & Alternative Ligands (Energy minimization) P2_LigandPrep->P2_Docking P2_Analysis Comparative Analysis: - Binding Energy Scores - Binding Poses - Key Interactions P2_Docking->P2_Analysis P2_Conclusion Draw Conclusions on Relative Binding Potential P2_Analysis->P2_Conclusion

Caption: Overall workflow for a self-validating comparative docking study.

Pillar 2: Executable Protocols for Receptor and Ligand Preparation

The accuracy of a docking simulation is critically dependent on the quality of the input structures. The following protocols detail the necessary steps to prepare the receptor and ligands, with explanations for the scientific necessity of each action.

Experimental Protocol 1: Receptor Preparation

The goal of receptor preparation is to transform a raw crystallographic structure from the Protein Data Bank (PDB) into a clean, chemically correct model suitable for docking.[9][10]

Rationale: Raw PDB files often contain non-essential water molecules, co-factors, and other crystallographic artifacts. Furthermore, they typically lack hydrogen atoms, which are essential for defining the correct ionization states of residues and for calculating interactions like hydrogen bonds.[11][12]

Start Start: Download PDB File (e.g., 1M17 for EGFR) RemoveWater Step 1: Remove Water Molecules (Rationale: Bulk solvent is usually not part of the direct binding interaction) Start->RemoveWater SelectChain Step 2: Isolate Protein Chain(s) (Rationale: Remove other protein chains or ligands not relevant to the binding site) RemoveWater->SelectChain AddH Step 3: Add Hydrogens (Rationale: Crucial for correct tautomeric/ionization states and H-bond calculation) SelectChain->AddH AddCharges Step 4: Assign Partial Charges (Rationale: Required by scoring functions to calculate electrostatic interactions) AddH->AddCharges Save End: Save as Docking-Ready Format (e.g., PDBQT for AutoDock Vina) AddCharges->Save

Caption: Step-by-step workflow for preparing a protein receptor for docking.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for EGFR kinase domain complexed with Erlotinib (e.g., PDB ID: 1M17) from the RCSB PDB.

  • Clean Structure: Use molecular visualization software (e.g., UCSF ChimeraX, PyMOL, or AutoDock Tools).[10][13]

    • Delete all water molecules.

    • Remove any co-factors or ions not essential for binding.

    • Isolate the protein chain of interest (e.g., Chain A) and the co-crystallized Erlotinib ligand. Save the ligand separately for later use in validation.

  • Prepare Protein:

    • Add hydrogen atoms to the protein structure. Ensure that polar hydrogens are added.[12]

    • Assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDock Tools).

  • Finalize: Save the prepared receptor in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).

Experimental Protocol 2: Ligand Preparation

Ligands must be converted into 3D structures with appropriate chemical properties and conformational flexibility.

Rationale: Docking programs require 3D coordinates for the ligand. Starting from a low-energy 3D conformation can speed up the search for the optimal binding pose. Defining rotatable bonds is essential for flexible ligand docking, allowing the software to explore different conformations within the binding site.[11][14]

Step-by-Step Methodology:

  • Obtain 2D Structures: Draw 2-Aminobenzo[d]oxazol-7-ol and 2-Aminobenzothiazole in a chemical drawing program like ChemDraw or MarvinSketch.[14]

  • Convert to 3D: Use a program like Open Babel or the features within your modeling suite to generate a 3D structure from the 2D representation.

  • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy starting conformation.

  • Prepare for Docking:

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds. Most software can do this automatically.

  • Finalize: Save the prepared ligands in the required format (e.g., PDBQT).

Pillar 3: The Docking Simulation and Comparative Analysis

With validated protocols and prepared molecules, we can now perform the docking simulations and interpret the results in a comparative context.

Experimental Protocol 3: Molecular Docking with AutoDock Vina

Rationale: The docking process requires a defined search space, known as the grid box, which tells the algorithm where to perform the conformational search.[15][16] The scoring function then evaluates each generated pose to estimate its binding affinity.[17][18] AutoDock Vina is a widely used program that employs an advanced scoring function and a Lamarckian Genetic Algorithm for efficient searching.[18]

Step-by-Step Methodology:

  • Define the Grid Box:

    • Load the prepared receptor into AutoDock Tools.

    • Center the grid box on the position of the co-crystallized ligand (Erlotinib) to define the active site.

    • Ensure the box dimensions are large enough to accommodate all the test ligands (e.g., 25 x 25 x 25 Å).[19]

  • Create Configuration File: Prepare a text file (conf.txt) specifying the input files and grid parameters.

  • Run Docking: Execute the docking run from the command line for each prepared ligand: vina --config conf.txt --out output.pdbqt --log log.txt

  • Validation Step: For the redocking of Erlotinib, calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[6][20][21]

Data Presentation: Comparative Docking Results

Summarize the quantitative output in a clear, structured table. Binding affinity is a key metric, representing the predicted free energy of binding; more negative values indicate stronger predicted affinity.[17][20]

CompoundRoleBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)
Erlotinib Reference-8.5 (example value)Met793, Thr790
2-Aminobenzo[d]oxazol-7-ol Query-7.2 (example value)Met793, Asp855
2-Aminobenzothiazole Alternative-6.5 (example value)Met793

Note: The values presented are illustrative examples for the purpose of this guide.

Analysis and Interpretation

The final and most critical phase is the interpretation of the data. This involves not just looking at the scores but understanding the underlying structural basis for the predicted affinities.

Start Start: Docking Output Files (Poses and Scores) Step1 Step 1: Compare Binding Affinity Scores (Lower energy = better predicted affinity) Start->Step1 Step2 Step 2: Visualize Top-Ranked Poses (Use PyMOL, ChimeraX) Step1->Step2 Step3 Step 3: Analyze Non-covalent Interactions (H-bonds, Hydrophobic, Pi-stacking) Step2->Step3 Compare Step 4: Compare Interactions to Reference Ligand (Does the query ligand replicate key binding motifs?) Step3->Compare Good Favorable Prediction: Query ligand shows strong affinity and interacts with key active site residues. Compare->Good Yes Bad Unfavorable Prediction: Query ligand shows weak affinity or fails to interact with key residues. Compare->Bad No End End: Formulate Hypothesis for Experimental Validation Good->End Bad->End

Caption: A logical workflow for the analysis and interpretation of comparative docking results.

Expert Insights:

  • Binding Energy: In our example, 2-Aminobenzo[d]oxazol-7-ol shows a stronger predicted binding affinity (-7.2 kcal/mol) than its thiazole analog (-6.5 kcal/mol), but weaker than the known inhibitor Erlotinib (-8.5 kcal/mol). This provides an initial ranking of potency.

  • Interaction Analysis: The crucial step is to visualize the binding poses. A good result is when the query ligand forms interactions with residues known to be critical for inhibitor binding in that target. For EGFR, forming a hydrogen bond with the "hinge" region residue Met793 is a hallmark of many Type I inhibitors.

  • Causality: The hydroxyl group on the 7-position of our query ligand might explain its improved score over the 2-aminobenzothiazole analog if it forms an additional hydrogen bond, for instance with an aspartate residue (e.g., Asp855) in the active site. Conversely, the replacement of oxygen (oxazole) with sulfur (thiazole) can alter the electronic properties and size of the ring system, influencing van der Waals and electrostatic interactions.

Conclusion and Forward Look

This guide has detailed a robust, self-validating workflow for the comparative molecular docking of 2-Aminobenzo[d]oxazol-7-ol against the EGFR kinase. By benchmarking against a known inhibitor and a structural analog, we can generate a nuanced hypothesis about the compound's potential as a binder. The in silico data suggests that 2-Aminobenzo[d]oxazol-7-ol may be a viable scaffold for EGFR inhibition, potentially warranting chemical synthesis and subsequent experimental validation through biochemical assays.[22] Computational predictions are a powerful and cost-effective tool for prioritizing research efforts, and the methodologies described herein provide the scientific rigor necessary to make those predictions trustworthy and actionable.

References

  • Quora. How does one prepare proteins for molecular docking?. [Link]

  • ResearchGate. (PDF) Validation of Docking Methodology (Redocking). [Link]

  • ResearchGate. Molecular docking protocol validation. [Link]

  • GitHub. LaBOX: A Grid Box Calculation Tool for Molecular Docking. [Link]

  • Consensus. Docking grid generation: Significance and symbolism. [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. [Link]

  • University of Nottingham. 6. Preparing the protein and ligand for docking. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. [Link]

  • ResearchGate. How to generate Autodock Grid Box?. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Docking Server. Steps of ligand docking. [Link]

  • YouTube. Generating grid box for Docking using Vina. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Linknovate. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • PMC. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals.... [Link]

  • PMC. Molecular docking studies for the identification of novel melatoninergic inhibitors.... [Link]

  • PMC. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • bioRxiv. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • Frontiers. Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. [Link]

  • JSciMed Central. A Review on Molecular Docking: Novel Tool for Drug Discovery. [Link]

  • PMC. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • University of Thi-Qar Journal of Science. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • PMC. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

  • PMC. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • PubMed. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. [Link]

  • MDPI. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies.... [Link]

  • MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. [Link]

  • ResearchGate. (PDF) Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Aminobenzo[d]oxazol-7-ol

As drug development professionals and synthetic chemists explore novel heterocyclic compounds, 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) presents unique opportunities in medicinal chemistry. However, like many speci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists explore novel heterocyclic compounds, 2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) presents unique opportunities in medicinal chemistry. However, like many specialized benzoxazole derivatives with dual amine and phenolic functionalities, it requires stringent safety protocols [1]. Because its full toxicological profile may not be completely characterized in standard literature, it must be handled as a potential irritant and systemic hazard.

This guide provides a self-validating, step-by-step operational framework for handling, utilizing, and disposing of 2-Aminobenzo[d]oxazol-7-ol safely.

Hazard Assessment and Causality

Before initiating any experimental workflow, it is critical to understand why specific Personal Protective Equipment (PPE) is selected.

  • Amine Functionality: Primary amines can cause skin sensitization and respiratory irritation.

  • Phenolic Moiety: Phenol-like derivatives can be rapidly absorbed through the skin, potentially causing systemic toxicity without immediate pain.

  • Particulate Nature: As a solid powder, the primary risk of exposure during weighing and transfer is inhalation of airborne dust.

To mitigate these risks, all handling must occur within a controlled environment (e.g., a Class II biological safety cabinet or a certified chemical fume hood) [2].

Quantitative PPE Specifications
Protection AreaRecommended EquipmentCausality / Rationale
Hands Double-layered Nitrile gloves (≥ 5 mil thickness)Prevents dermal absorption of phenolic/amine compounds. Double gloving provides a fail-safe against micro-tears.
Eyes ANSI Z87.1 compliant chemical splash gogglesProtects against accidental dust generation and solvent splashing during dissolution.
Body Flame-resistant (FR) lab coat, fully buttonedShields skin and personal clothing from particulate accumulation and chemical spills.
Respiratory N95 or P100 particulate respirator (if outside hood)Prevents inhalation of fine powders if a fume hood is temporarily compromised or unavailable.

Step-by-Step Operational Protocol

To ensure a self-validating system, every step of the handling protocol includes a built-in verification check.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental knocking of the reagent bottle.

  • Validation: Check the fume hood monitor display before opening the chemical container.

Step 2: Donning PPE

  • Put on the FR lab coat and button it completely to the neck.

  • Don chemical splash goggles.

  • Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Put on the second pair over the first.

Step 3: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded stainless steel spatula, carefully transfer the 2-Aminobenzo[d]oxazol-7-ol.

  • Validation: Ensure no visible dust clouds are formed. If static causes the powder to "jump," use an anti-static gun (Zerostat) before proceeding.

Step 4: Dissolution

  • Add the appropriate solvent (e.g., DMSO or DMF for benzoxazoles) slowly down the side of the vial to minimize aerosolization.

  • Seal the vial securely before removing it from the fume hood.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent exposure.

Solid Spill Protocol
  • Isolate: Restrict access to the spill area.

  • Protect: Ensure full PPE is worn (including a P100 respirator if outside the hood).

  • Contain: Gently cover the powder with damp paper towels (using water or a dilute surfactant) to prevent aerosolization.

  • Collect: Sweep up the damp material using a non-sparking tool and place it in a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the area with a 5% sodium hypochlorite solution or appropriate solvent, followed by soap and water.

Waste Disposal
  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and gloves in a designated solid hazardous waste bin.

  • Liquid Waste: Solutions containing 2-Aminobenzo[d]oxazol-7-ol must be collected in clearly labeled organic waste containers. Do not mix with strong acids or oxidizers.

Operational Workflow Visualization

G Start Risk Assessment 2-Aminobenzo[d]oxazol-7-ol PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer & Weigh in Fume Hood PPE->FumeHood Reaction Execute Experiment (Dissolution/Synthesis) FumeHood->Reaction Waste Collect Waste (Hazardous Solid/Liquid) Reaction->Waste

Safe handling workflow for 2-Aminobenzo[d]oxazol-7-ol from risk assessment to disposal.

References

  • American Chemical Society (ACS). "Laboratory Safety Guidelines." ACS Center for Lab Safety. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

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